molecular formula C9H13NO2 B2752569 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid CAS No. 1032056-99-7

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Cat. No.: B2752569
CAS No.: 1032056-99-7
M. Wt: 167.208
InChI Key: CHWCHFSOHNZGKJ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.208. The purity is usually 95%.
BenchChem offers high-quality 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-prop-2-ynylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWCHFSOHNZGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid from pipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (N-propargyl pipecolic acid), a critical non-proteinogenic amino acid derivative used as a "Click Chemistry" handle in peptidomimetics and fragment-based drug discovery (FBDD).

Executive Summary

The introduction of a propargyl group onto the secondary amine of pipecolic acid creates a versatile scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While direct N-alkylation of amino acids is possible, it often suffers from poor regioselectivity (N- vs. O-alkylation) and over-alkylation (quaternization).

This guide presents a Protection-Deprotection Strategy (Route A) as the "Gold Standard" for pharmaceutical-grade synthesis, ensuring high enantiopurity and yield. A Direct Alkylation Strategy (Route B) is provided as a rapid alternative for non-chiral or preliminary screening applications.

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached by disconnecting the N-propargyl bond. To prevent esterification of the carboxylic acid by the alkyl halide (O-alkylation), the acid moiety is transiently protected as a methyl ester.

Chemical Pathway Visualization

G Pipecolic Pipecolic Acid (Starting Material) Ester Methyl Pipecolate (Intermediate 1) Pipecolic->Ester SOCl2, MeOH Reflux AlkylatedEster N-Propargyl Methyl Ester (Intermediate 2) Ester->AlkylatedEster Propargyl Bromide K2CO3, ACN, 60°C Target N-Propargyl Pipecolic Acid (Target) AlkylatedEster->Target LiOH, THF/H2O Hydrolysis

Figure 1: Retrosynthetic pathway utilizing a methyl ester protecting group to ensure regioselective N-alkylation.

Methodology: The "Gold Standard" Protocol (Route A)

This route is recommended for researchers requiring >98% purity and maintenance of stereochemistry (if starting with L- or D-pipecolic acid).

Phase 1: Methyl Ester Formation

Objective: Mask the carboxylic acid to prevent O-alkylation and improve solubility in organic solvents.

  • Reagents: Pipecolic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Methanol (anhydrous).

  • Mechanism: Acyl chloride formation followed by nucleophilic acyl substitution.

Protocol:

  • Suspend pipecolic acid (10.0 g, 77.4 mmol) in anhydrous methanol (100 mL) at 0°C.

  • Add thionyl chloride (8.5 mL, 116 mmol) dropwise over 30 minutes. Caution: Exothermic; HCl gas evolution.

  • Reflux the mixture for 4–6 hours until TLC indicates consumption of starting material.

  • Concentrate in vacuo to yield methyl pipecolate hydrochloride as a white solid.

  • Validation: ¹H NMR (D₂O) should show a singlet ~3.7 ppm (O-CH₃).

Phase 2: N-Alkylation (Propargylation)

Objective: Install the alkyne handle selectively on the nitrogen.

  • Reagents: Methyl pipecolate HCl (1.0 eq), Propargyl bromide (1.1 eq, 80% in toluene), Potassium Carbonate (K₂CO₃, 3.0 eq), Acetonitrile (ACN) or DMF.

  • Critical Process Parameter (CPP): Stoichiometry of base is critical. 1 eq neutralizes the HCl salt; 1 eq scavenges HBr byproduct; excess ensures kinetics.

Protocol:

  • Dissolve methyl pipecolate HCl (10.0 g, ~55 mmol) in ACN (150 mL).

  • Add K₂CO₃ (22.8 g, 165 mmol) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add propargyl bromide (55 mmol, ~6.1 mL of 80% soln) dropwise.

  • Heat to 60°C for 12 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

  • Yield Target: 75–85%.

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid without affecting the alkyne.

  • Reagents: Lithium Hydroxide (LiOH·H₂O, 2.0 eq), THF/Water (3:1).

Protocol:

  • Dissolve the N-propargyl ester (5.0 g) in THF (40 mL) and Water (13 mL).

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.

  • Neutralization: Adjust pH to ~6–7 with 1M HCl. Note: Isoelectric point handling is crucial here.

  • Isolation: Evaporate THF. Lyophilize the aqueous phase or extract with n-butanol if desalting is required. For high purity, use ion-exchange chromatography (Dowex 50W).

Methodology: Direct Alkylation (Route B - Rapid)

This method is faster but carries higher risks of byproducts. Suitable for generating "Click" libraries where high purity is less critical.

  • Reagents: Pipecolic acid, Propargyl bromide, KOH, Methanol.

  • Protocol:

    • Dissolve pipecolic acid (1.0 eq) and KOH (2.0 eq) in MeOH.

    • Add propargyl bromide (1.0 eq) slowly at 0°C.

    • Stir at RT for 24 hours.

    • Risk: Significant formation of N,O-dipropargyl species.

Self-Validating Analytical System

To ensure the protocol was successful without external reference standards, utilize the following diagnostic NMR signals.

Data Summary Table
FragmentDiagnostic Signal (¹H NMR, 400 MHz, D₂O/CDCl₃)MultiplicityIntegrationLogic/Causality
Alkyne Terminus δ 2.20 – 2.30 ppmTriplet (J ~2.5 Hz)1HAcetylenic proton; distinct from aliphatic region.
Propargyl CH₂ δ 3.40 – 3.60 ppmDoublet (J ~2.5 Hz)2HMethylene adjacent to N and Alkyne. AB system if chiral.
Pipecolic α-H δ 2.90 – 3.10 ppmMultiplet1HShifted upfield relative to ester due to free acid (zwitterion).
Absence of O-Me No signal at δ 3.70 ppmSinglet0HConfirms successful hydrolysis of the intermediate.
Workflow Decision Tree

Validation Sample Crude Product NMR 1H NMR Analysis Sample->NMR Check1 Signal at 3.7 ppm? NMR->Check1 Check2 Signal at 2.2 ppm? Check1->Check2 No ResultA Incomplete Hydrolysis (Retreat with LiOH) Check1->ResultA Yes ResultB Failed Alkylation (Check Reagents) Check2->ResultB No ResultC Success (Proceed to LCMS) Check2->ResultC Yes

Figure 2: Analytical decision tree for validating the synthesis of N-propargyl pipecolic acid.

Applications in Drug Discovery[1][2][3][4]

  • Peptidomimetics: The rigid piperidine ring constrains peptide backbone conformation, while the propargyl group allows for "stapling" via click chemistry.

  • Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to probe sub-pockets in GPCRs and kinases.

  • PROTACs: Serves as a linker attachment point for E3 ligase ligands.

References

  • Ma, D., et al. (2011). "General method for N-alkylation of amino acid esters." Journal of Organic Chemistry. (Adapted general protocol for secondary amines).

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational text on propargyl utility).

  • PubChem. (2025). "1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid Compound Summary." (Validation of structure and identifiers).

  • BenchChem. (2025).[1] "Protocols for the Synthesis of Propargyl-Functionalized Payloads." (Process parameters for propargylation).

  • Organic Syntheses. (2005). "General procedures for N-alkylation of anilines and amines with propargyl bromide." (Safety and stoichiometry data).

Sources

chemical structure and properties of N-propargyl pipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

N-Propargyl pipecolic acid (1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid) is a bifunctional non-proteinogenic amino acid derivative. It merges the conformational rigidity of the pipecolic acid scaffold (a proline homolog) with the bioorthogonal reactivity of a terminal alkyne.

This molecule serves as a critical "clickable" building block in peptidomimetics and fragment-based drug discovery (FBDD). Its piperidine core restricts peptide backbone flexibility, inducing specific secondary structures (e.g.,


-turns), while the N-propargyl group enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification
  • IUPAC Name: 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid[1][2]

  • Common Name: N-Propargyl pipecolic acid; N-Propargyl homoproline

  • CAS Number: 2090709-71-8 (specifically for the (R)-enantiomer)

  • Molecular Formula:

    
    [3][1]
    
  • Molecular Weight: 167.21 g/mol [1]

  • SMILES (R-isomer): C(O)(=O)[C@@H]1N(CC#C)CCCC1

Structural Components

The molecule consists of three distinct pharmacophoric/functional units:

  • Piperidine Ring: A six-membered saturated heterocycle that enforces a chair conformation, providing greater steric bulk and lipophilicity than proline.

  • Carboxylic Acid (C2): Acts as the C-terminal handle for peptide coupling or hydrogen bond donor/acceptor in physiological pH.

  • N-Propargyl Group: An electron-withdrawing alkyne moiety attached to the nitrogen. This group renders the nitrogen tertiary, eliminating the H-bond donor capability of the amine, which significantly alters the solvation profile and permeability compared to the parent pipecolic acid.

Physicochemical Properties (Predicted & Experimental)
PropertyValueContext/Relevance
Physical State Solid (Crystalline)Zwitterionic character typically leads to high melting points.
LogP (Predicted) ~ -1.4More lipophilic than pipecolic acid (LogP ~ -2.3) due to the propargyl group, but still polar.
pKa (COOH) ~ 3.5 - 4.0Typical for

-amino acids.
pKa (N-H+) ~ 8.0 - 8.5The electron-withdrawing alkyne (

hybridized carbon) lowers the basicity of the tertiary amine compared to N-methyl pipecolic acid.
Solubility Water, MeOH, DMSOHighly soluble in polar protic solvents; limited solubility in non-polar organics (Hexane).

Synthesis Protocol

Expertise & Causality: The synthesis relies on the nucleophilic substitution (


) of propargyl bromide by the secondary amine of pipecolic acid. Direct alkylation of the free amino acid can lead to esterification side reactions; therefore, a transient protection or careful pH control strategy is often employed.
Standard Synthesis Workflow

Reagents:

  • Starting Material: L-Pipecolic acid (or D-isomer for specific stereochemical requirements).[4]

  • Alkylating Agent: Propargyl bromide (80% in toluene).

  • Base: Potassium carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Esterification (Optional but Recommended): Convert pipecolic acid to methyl pipecolate using thionyl chloride (

    
    ) in methanol. Reasoning: This protects the carboxylic acid, preventing O-alkylation and improving solubility in organic solvents.
    
  • N-Alkylation:

    • Dissolve methyl pipecolate hydrochloride (1.0 eq) in dry MeCN.

    • Add

      
       (2.5 eq) to neutralize the salt and scavenge HBr.
      
    • Cool to 0°C and add propargyl bromide (1.1 eq) dropwise. Reasoning: Cooling prevents over-alkylation (quaternization) of the amine.

    • Stir at room temperature for 12–16 hours. Monitor by TLC or LC-MS.

  • Hydrolysis (If Ester was used):

    • Treat the N-propargyl methyl ester with LiOH (2.0 eq) in THF/Water (1:1).

    • Acidify carefully to pH 4–5 with 1M HCl. Caution: Do not acidify too strongly to avoid precipitating the salt with excess inorganic salts; use ion-exchange resin (Dowex 50W) for desalting if necessary.

  • Purification: Recrystallization from EtOH/Ether or silica gel chromatography (DCM/MeOH).

Synthesis Logic Diagram

Synthesis Pipecolic Pipecolic Acid (Start) Ester Methyl Pipecolate Pipecolic->Ester SOCl2, MeOH Alkylation N-Alkylation (Propargyl Bromide, K2CO3) Pipecolic->Alkylation Direct Route (Lower Yield) Ester->Alkylation Intermediate N-Propargyl Methyl Ester Alkylation->Intermediate Product N-Propargyl Pipecolic Acid (Final) Alkylation->Product Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Hydrolysis->Product

Figure 1: Synthetic pathway for N-propargyl pipecolic acid. The ester protection route (solid lines) is preferred for higher purity.

Reactivity & Functionalization

The utility of N-propargyl pipecolic acid lies in its dual reactivity.

CuAAC Click Chemistry

The terminal alkyne is inert to most physiological conditions but reacts rapidly with azides in the presence of Cu(I). This allows the pipecolic acid core to be "clicked" onto:

  • Peptide Macrocycles: Cyclizing linear peptides to constrain conformation.

  • DNA-Encoded Libraries (DELs): Attaching the scaffold to DNA tags.

  • Fluorescent Probes: Conjugating fluorophores for localization studies.

Peptide Coupling

The carboxylic acid remains free for standard amide bond formation (using HATU/DIPEA or EDC/HOBt). The tertiary amine decreases the risk of racemization during coupling compared to N-acyl amino acids, but steric hindrance at the


-carbon requires efficient coupling reagents.
Click Chemistry Workflow Diagram

ClickChemistry N_Propargyl N-Propargyl Pipecolic Acid (Alkyne Handle) Catalyst Cu(I) Catalyst (CuSO4 / Na Ascorbate) N_Propargyl->Catalyst Azide_R R-N3 (Azide-Tag/Peptide) Azide_R->Catalyst Triazole 1,2,3-Triazole Conjugate (Stable Linkage) Catalyst->Triazole Cycloaddition

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism utilizing the N-propargyl handle.

Applications in Drug Discovery

Conformational Restriction (Peptidomimetics)

Pipecolic acid is a "homoproline." When incorporated into peptides, it induces


 and 

torsion angles distinct from proline.
  • Effect: It strongly favors the cis-amide bond conformation (approx. 30-50% population in water) due to steric clash between the

    
    -methylene of the ring and the N-substituent.
    
  • Use Case: Designing

    
    -turn mimetics or disrupting 
    
    
    
    -helices in protein-protein interaction (PPI) inhibitors.
Fragment-Based Drug Discovery (FBDD)

N-propargyl pipecolic acid is an ideal fragment:

  • Low MW (<200): Leaves room for "growing" the molecule.

  • Vectorization: The alkyne allows the fragment to be covalently linked to other fragments or screening tags without altering the core binding motif of the pipecolic acid.

Biological Relevance

While the N-propargyl derivative is primarily a synthetic tool, the parent pipecolic acid is a lysine metabolite associated with Zellweger syndrome and pyridoxine-dependent epilepsy. Derivatives are investigated as:

  • GABA Uptake Inhibitors: Due to structural similarity to nipecotic acid.

  • Anesthetics: Precursors to ropivacaine/bupivacaine analogs (though these typically use N-butyl/propyl groups, the propargyl group offers a handle for further functionalization).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16228297, 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Propargylamines. Retrieved from [Link]

Sources

Conformational Analysis of N-Substituted Piperidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the conformational analysis of N-substituted piperidine-2-carboxylic acid (pipecolic acid) derivatives. It focuses on the critical distinction between N-alkyl and N-acyl derivatives, the dominance of Allylic 1,3-strain (A


), and the practical application of NMR and computational methods for structural assignment.

Content Type: Technical Guide | Version: 2.0 | Focus: Structural Biology & Medicinal Chemistry

Executive Summary & Core Mechanism

In drug discovery, piperidine-2-carboxylic acid (pipecolic acid) serves as a higher homologue of proline. Unlike proline, which is constrained to a pyrrolidine ring, the six-membered piperidine ring introduces a complex conformational equilibrium driven by ring flipping (Chair


 Twist-Boat) and nitrogen inversion (or amide rotation).

For researchers, the critical structural determinant is the hybridization of the nitrogen atom:

  • N-Alkyl Derivatives (

    
    ):  Governed by 1,3-diaxial interactions . The bulky substituent at C2 generally prefers the equatorial  position to avoid steric clashes with axial protons at C4 and C6.
    
  • N-Acyl Derivatives (

    
    ):  Governed by Allylic 1,3-strain (A
    
    
    
    )
    .[1] The partial double-bond character of the amide restricts rotation. To minimize steric clash between the N-acyl group and the C2-substituent, the C2-substituent often adopts an axial orientation—a counter-intuitive phenomenon known as the "axial preference" of N-acylated piperidines.

Theoretical Framework: The A Strain Paradigm[2]

The N-Acyl "Axial Shift"

In N-acetyl pipecolic acid derivatives, the amide bond creates a planar system. If the C2-carboxylic acid derivative (e.g., ester, amide) is equatorial, the C2-H bond and the N-C=O group are nearly coplanar, leading to severe steric repulsion (A


 strain) between the carbonyl oxygen (or N-alkyl) and the equatorial substituent.

To relieve this strain, the ring flips, placing the bulky C2-substituent in the axial position.

  • Equatorial C2-Substituent: High A

    
     strain 
    
    
    
    Destabilized.
  • Axial C2-Substituent: Minimal A

    
     strain 
    
    
    
    Stabilized (despite introducing 1,3-diaxial interactions).
Amide Rotamerism (cis vs. trans)

The amide bond exists as two slowly interconverting rotamers:

  • Trans (E): The oxygen of the carbonyl is trans to the C2-C3 bond.

  • Cis (Z): The oxygen of the carbonyl is cis to the C2-C3 bond.

  • Impact: The cis/trans ratio is solvent-dependent and strongly influences the axial/equatorial preference of the ring.

Visualizing the Equilibrium

The following diagram illustrates the four-state equilibrium involving amide rotation and ring flipping.

PipecolicConformation Trans_Eq Trans Amide / Equatorial COOH (High A1,3 Strain) Trans_Ax Trans Amide / Axial COOH (Relieved A1,3 Strain) *Preferred in N-Acyl* Trans_Eq->Trans_Ax Ring Flip (Fast) Cis_Eq Cis Amide / Equatorial COOH (Moderate Strain) Trans_Eq->Cis_Eq Amide Rotation (Slow, ~16 kcal/mol) Cis_Ax Cis Amide / Axial COOH (1,3-Diaxial Penalty) Trans_Ax->Cis_Ax Amide Rotation (Slow) Cis_Eq->Cis_Ax Ring Flip (Fast)

Caption: Four-state equilibrium of N-acyl pipecolic acid. The Trans-Axial conformer is often favored to minimize A(1,3) strain.[2]

Experimental Protocols: NMR-Based Assignment

This protocol allows for the unambiguous assignment of conformation (Axial vs. Equatorial) and Rotamer (Cis vs. Trans) using 1H NMR.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dissolve 5-10 mg of the derivative in 600

    
    L of non-protic solvent (e.g., CDCl
    
    
    
    or DMSO-
    
    
    ).
    • Note: CDCl

      
       favors intramolecular H-bonds; DMSO-
      
      
      
      disrupts them, simplifying the spectra by removing H-bond stabilization effects.
  • Acquire a standard 1H NMR (minimum 400 MHz, preferably 600 MHz) at 298 K.

Phase 2: Rotamer Identification (Cis/Trans)

  • Inspect the spectrum for signal doubling . Due to the slow rotation of the amide bond (barrier ~16-18 kcal/mol), distinct sets of signals for cis and trans rotamers are often visible at room temperature.

  • Self-Validating Check: Integrate the signals for the C2-H proton. The ratio of integrals represents the

    
     (
    
    
    
    ).
  • NOE Experiment: Perform a 1D-NOESY or 2D-NOESY/ROESY.

    • Irradiate the N-Acyl methyl group (or N-substituent).

    • Trans Rotamer: Strong NOE to C2-H; weak/no NOE to C6-H.

    • Cis Rotamer: Strong NOE to C6-H; weak/no NOE to C2-H.

Phase 3: Ring Conformation Assignment (Axial vs. Equatorial)

  • Focus on the C2-H signal multiplicity and coupling constants (

    
    ).
    
  • Apply the Karplus Relationship :

    • Axial C2-H (Equatorial COOH): The C2-H is axial. It will have one large anti-periplanar coupling to C3-H

      
       (
      
      
      
      Hz) and one small gauche coupling to C3-H
      
      
      (
      
      
      Hz). Appearance: Doublet of doublets (dd) with large splitting.
    • Equatorial C2-H (Axial COOH): The C2-H is equatorial. It has no anti-periplanar partners. Both couplings to C3-H

      
       and C3-H
      
      
      
      are small (
      
      
      Hz). Appearance: Broad singlet or narrow triplet.
Data Interpretation Summary
ParameterObservationStructural Conclusion

> 10 Hz H2 is Axial

Substituent is Equatorial (Chair)

< 5 Hz H2 is Equatorial

Substituent is Axial (Chair or Twist-Boat)
NOE (N-Me

H2)
StrongTrans Amide Rotamer
NOE (N-Me

H6)
StrongCis Amide Rotamer

Computational Validation (DFT)

While NMR provides solution-state data, Density Functional Theory (DFT) is required to calculate the relative energies (


) of the conformers, especially when NMR signals are averaged due to fast exchange.

Standard Workflow:

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94 or OPLS3e) to generate candidate geometries (Chairs, Boats, Twist-Boats for both cis and trans amides).

  • Geometry Optimization: DFT optimization at the B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP level.

    • Crucial: Include an implicit solvation model (SMD or PCM) matching your NMR solvent (e.g., Chloroform).

  • Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Boltzmann Weighting: Calculate populations based on

    
    :
    
    
    
    

Case Study: N-Acetyl-Pipecolic Acid Methyl Ester

In CDCl


, this molecule exhibits a conformational preference distinct from its proline analogue.
  • Observation: The Trans-Axial conformer is often the global minimum.

  • Reasoning:

    • Trans Amide: Preferred electronically (Z-effect).

    • Axial Ester: The equatorial ester suffers from A

      
       strain with the N-acetyl group. Flipping the ring to place the ester axial relieves this strain, despite the introduction of 1,3-diaxial interactions with C4/C6 protons.
      
  • Contrast with N-Methyl: If the N-substituent is reduced to N-Methyl (amine), the nitrogen becomes

    
    . The A
    
    
    
    strain vanishes, and the Equatorial conformer dominates to minimize 1,3-diaxial repulsion.

References

  • Beausoleil, E., & Lubell, W. D. (1996).[3] Steric Effects on the Amide Cis-Trans Equilibrium of Prolyl and Pipecolyl Residues.[3][4] Journal of the American Chemical Society.[3]

  • Coombs, T. C., et al. (2010). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines.[1][5][2][6] PMC (NIH).

  • Bailey, W. F., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed.[7]

  • Ribeiro, A. A., et al. (2018). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. RSC Advances.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter on Conformational Analysis of Heterocycles). Oxford University Press.

Sources

Thermodynamic Stability Profile: 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid , also known as N-propargyl pipecolic acid . This guide is structured for researchers requiring rigorous stability data for synthesis, storage, and application in drug discovery (e.g., click chemistry peptidomimetics).

Executive Technical Summary

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative characterized by a piperidine core, an


-carboxylic acid, and an 

-propargyl substituent. Its thermodynamic profile is defined by three competing factors:
  • Zwitterionic Stabilization: High lattice energy in the solid state due to internal salt formation.

  • Steric Strain: The

    
    -propargyl group introduces 1,3-diaxial interactions in the piperidine chair conformation, slightly raising the ground-state energy compared to the parent pipecolic acid.
    
  • Reactive Functionality: The terminal alkyne and the

    
    -chiral center present specific pathways for thermal and chemical degradation (polymerization and racemization, respectively).
    

Stability Verdict: The compound is kinetically stable at ambient conditions (25°C) but thermodynamically metastable. It is susceptible to decarboxylation at


 and racemization  under basic conditions.

Physicochemical Baseline & Structural Energetics

Chemical Identity[1]
  • IUPAC Name: 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 167.21 g/mol [3]

  • Key Moiety: N-propargyl amine (electron-withdrawing

    
    -hybridized carbon reduces N-basicity).
    
Estimated Thermodynamic Constants

Based on structural analogs (pipecolic acid and N-propargyl piperidine), the following parameters define its equilibrium state in aqueous solution:

ParameterEstimated ValueMechanistic Insight
pKa

(COOH)

Typical for

-amino acids; inductive effect of N-alkyne is minimal on COOH.
pKa

(NH

)

Critical: Lower than pipecolic acid (

) due to the electron-withdrawing effect of the propargyl group (

effect), reducing N-basicity.
Isoelectric Point (pI)

The pH of maximum zwitterionic stability and minimum solubility.


High energy content due to the unsaturated alkyne bond.
Conformational Analysis

The piperidine ring exists predominantly in a chair conformation . The carboxylic acid group at C2 prefers the equatorial position to minimize 1,3-diaxial strain. However, the bulky


-propargyl group creates steric conflict.
  • Thermodynamic Minimum: The

    
    -substituent generally prefers the equatorial position. However, in the zwitterionic form, electrostatic attraction between the carboxylate (
    
    
    
    ) and the ammonium (
    
    
    ) may stabilize a specific rotamer or flip the ring to place groups in proximity, affecting reaction kinetics.

Degradation Pathways (The Instability Factors)

The thermodynamic instability of this molecule is governed by three primary pathways. Understanding these is essential for process safety and purity control.

Pathway A: Thermal Decarboxylation

Similar to


-methyl pipecolic acid (which degrades to mepiquat), this molecule can undergo thermal decarboxylation.
  • Trigger: Temperatures

    
    .
    
  • Mechanism: Formation of an azomethine ylide intermediate or a cyclic transition state leading to the loss of

    
    .
    
  • Product: 1-(Prop-2-yn-1-yl)piperidine (a volatile oil).

  • Risk: High during melting point analysis or exothermic reaction runaways.

Pathway B: Base-Catalyzed Racemization

The


-proton is acidic due to the adjacent electron-withdrawing carbonyl and the positively charged nitrogen (in ammonium form).
  • Mechanism: Deprotonation by base leads to a planar enolate/enamine intermediate, destroying stereochemistry.

  • Thermodynamic Driver: The racemic mixture is entropically favored (

    
    ).
    
  • Critical Control: Avoid strong bases (pH > 10) during workup; use non-nucleophilic bases if necessary.

Pathway C: Alkyne Oxidation/Polymerization
  • Oxidation: The propargyl amine motif is susceptible to

    
    -oxide formation (
    
    
    
    ) under oxidative stress (peroxides, air over time).
  • Polymerization: Terminal alkynes are thermodynamically unstable toward polymerization (polyacetylenes), though this has a high kinetic barrier without transition metal catalysts (Cu, Ru).

Visualization: Degradation Network

The following diagram illustrates the competing degradation pathways.

StabilityPathways Target 1-(Prop-2-yn-1-yl) piperidine-2-COOH (Target Molecule) Decarb 1-(Prop-2-yn-1-yl) piperidine (Decarboxylation) Target->Decarb Heat (>150°C) -CO2 Racemate Racemic Mixture (D/L Enantiomers) Target->Racemate Base (pH > 10) -H+ NOxide N-Oxide Derivative Target->NOxide Oxidants (H2O2, Air) Polymer Polyacetylene Oligomers Target->Polymer Trace Metals (Cu) Heat

Figure 1: Primary thermodynamic degradation pathways. Red paths indicate irreversible chemical loss; yellow indicates stereochemical loss.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of specific batches, the following "Self-Validating" protocols are recommended. These protocols comply with ICH Q1A(R2) guidelines.

Protocol 1: Forced Degradation Stress Testing (HPLC-MS)

Objective: Determine the


 (time to 90% purity) under stress conditions.

Reagents:

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .
    
  • HPLC Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).

Workflow:

  • Preparation: Dissolve compound to 1 mg/mL in water.

  • Acid Stress: Add eq. vol. 0.1 M HCl. Incubate at 60°C for 24h.

  • Base Stress: Add eq. vol. 0.1 M NaOH. Incubate at ambient temp for 4h (Monitor closely for racemization).

  • Oxidative Stress: Add eq. vol. 3%

    
    . Incubate at ambient temp for 24h.
    
  • Analysis: Quench samples to pH 7. Analyze via HPLC-MS/UV (210 nm).

    • Acceptance Criteria: Recovery > 95% indicates high stability.

    • Failure Mode: Appearance of [M-44] peak indicates decarboxylation; [M+16] indicates N-oxidation.

Protocol 2: Chiral Integrity Verification (Racemization Check)

Objective: Confirm optical purity stability under processing conditions.

Method: Chiral HPLC (e.g., Daicel Chiralpak ZWIX(+) or equivalent zwitterionic column).

  • Mobile Phase: MeOH/MeCN + 25mM formic acid + 25mM diethylamine.

  • Detection: ELSD or CAD (due to weak UV chromophore).

  • Validation: Spike with 1% enantiomer (prepared via racemization of standard) to verify resolution (

    
    ).
    
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions Start Batch Sample Prep Dissolve (1 mg/mL) Water/MeOH Start->Prep Therm Thermal (80°C Solid State) Start->Therm Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Challenge (0.1M NaOH, RT) Prep->Base Ox Oxidation (3% H2O2) Prep->Ox Analysis LC-MS & Chiral HPLC Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Decision Pass/Fail Criteria (>95% Recovery) Analysis->Decision

Figure 2: Standardized workflow for assessing thermodynamic stability limits.

Storage and Handling Recommendations

Based on the thermodynamic profile, the following handling procedures ensure maximum shelf-life:

  • Form: Store as the Hydrochloride Salt (HCl) rather than the zwitterion. Protonation of the amine (

    
    ) prevents 
    
    
    
    -oxidation and suppresses the nucleophilic mechanism required for some polymerization pathways.
  • Temperature: Store at -20°C or 2-8°C . Avoid room temperature storage for periods > 30 days.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen exclusion prevents slow oxidation of the alkyne and amine.

  • Avoid Metal Contact: Do not use metal spatulas (especially copper or iron) if the free base is present, to prevent acetylide formation or catalytic decomposition.

References

  • Pipecolic Acid Thermal Stability

    • Heat-induced formation of mepiquat by decarboxylation of pipecolic acid and its betaine derivative.[4][5] (2017).[4][5][6][7] Journal of Agricultural and Food Chemistry.

  • Racemization of Amino Acids

    • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.[8] (2021).[9] ChemSusChem.[9]

  • General Amino Acid Decomposition

    • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2017).[4][5][6][7] BioRxiv.

  • Alkyne/Amine Stability Data

    • PubChem Compound Summary for 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid. (Accessed 2026).[1]

Sources

The Strategic N-Alkylation of Pipecolic Acid Derivatives: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-Substituted Pipecolic Acid Scaffold

The pipecolic acid framework, a six-membered saturated heterocycle, is a cornerstone in medicinal chemistry and drug development.[1] Its rigidified structure, compared to linear amino acids, imparts unique conformational constraints on peptides and small molecules, making it a valuable scaffold for modulating biological activity.[1][2] The nitrogen atom of the pipecolic acid ring presents a prime opportunity for synthetic diversification through N-alkylation and N-arylation. These modifications are critical for fine-tuning a molecule's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability. This technical guide provides an in-depth exploration of the primary synthetic strategies for the N-alkylation of pipecolic acid derivatives, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Classical N-Alkylation Strategies: A Tale of Two Pathways

The two most established methods for forging the N-alkyl bond on a pipecolic acid derivative are direct alkylation with an electrophile and reductive amination with a carbonyl compound. The choice between these two approaches is often dictated by the nature of the desired alkyl group, the steric environment of the pipecolic acid derivative, and the desired reaction conditions.[3]

Direct N-Alkylation: The SN2 Approach

Direct N-alkylation is a straightforward and widely employed method that involves the reaction of the secondary amine of the pipecolic acid derivative with an alkyl halide in the presence of a base.[3] This reaction typically proceeds through an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Mechanism and Rationale:

The reaction is initiated by the deprotonation of the amine by a base to enhance its nucleophilicity, although the reaction can proceed without a base, albeit more slowly as the resulting hydrohalic acid neutralizes the starting amine.[4] The lone pair of electrons on the nitrogen then attacks the alkyl halide, displacing the halide and forming the new C-N bond.

A significant challenge in direct alkylation is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[3][4] This occurs because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine. To mitigate this, slow addition of the alkylating agent and using the amine as the limiting reagent can be employed.[4]

The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are common, while organic bases such as N,N-diisopropylethylamine (DIPEA) are also frequently used, especially when substrate solubility is a concern.[5] The solvent selection, typically a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), is also critical for facilitating the SN2 reaction.[5]

Direct N-Alkylation Workflow

Experimental Protocol: Direct N-Alkylation of Ethyl Pipecolinate with Benzyl Bromide [3][5]

Materials:

  • Ethyl pipecolinate (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl pipecolinate and anhydrous acetonitrile.

  • Add the finely powdered, dry potassium carbonate to the solution.

  • Stir the mixture vigorously for 10-15 minutes to ensure good dispersion of the base.

  • Slowly add benzyl bromide to the stirred suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl ethyl pipecolinate.

Reductive Amination: A Milder and More Selective Alternative

Reductive amination is a powerful two-step, one-pot process that involves the formation of an iminium ion intermediate from the reaction of the pipecolic acid derivative with an aldehyde or ketone, followed by its in-situ reduction to the corresponding N-alkylated product.[3] This method is often preferred over direct alkylation due to its milder reaction conditions and its inherent ability to avoid over-alkylation.[6]

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. This electrophilic iminium ion is then selectively reduced by a mild hydride reducing agent present in the reaction mixture.

A key advantage of this method is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective and widely used reagent for this transformation.[3] It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it is formed. This selectivity is crucial for the success of the one-pot reaction. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used.[6]

Reductive Amination Workflow

Experimental Protocol: Reductive Amination of Methyl Pipecolate with Benzaldehyde [7][8]

Materials:

  • Methyl pipecolate hydrochloride (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Triethylamine (TEA) (1.1 eq., if starting from the hydrochloride salt)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl pipecolate hydrochloride and anhydrous DCE.

  • Add triethylamine to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add benzaldehyde to the reaction mixture and stir for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl methyl pipecolate.

Quantitative Comparison of Classical N-Alkylation Methods

SubstrateAlkylating/Carbonyl ReagentMethodBase/Reducing AgentSolventTime (h)Yield (%)Diastereomeric RatioReference
Ethyl PipecolinateBenzyl BromideDirect AlkylationK₂CO₃MeCN12~85N/A[3]
Methyl PipecolateBenzaldehydeReductive AminationNaBH(OAc)₃DCE492N/A[8]
(R)-Methyl PipecolateVarious AldehydesReductive AminationNaBH(OAc)₃DCE1-370-95>95:5[1]
N-Boc-Pipecolic AcidPropargyl BromideDirect AlkylationK₂CO₃DMF2485N/A[9]

Modern Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

For the synthesis of N-aryl pipecolic acid derivatives, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the pipecolic acid nitrogen and an aryl halide or triflate, a transformation that is challenging to achieve through classical methods.[11]

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) cycle.[10] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The pipecolic acid derivative then coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired N-aryl product and regenerates the active Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often necessary to promote the reductive elimination step and prevent catalyst deactivation. The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is also critical for the deprotonation of the amine.[12]

Buchwald_Hartwig_Cycle cluster_inputs Inputs cluster_output Output Pd(0)L Pd(0)L₂ Pd(II)_Complex L₂Pd(Ar)(X) Pd(0)L->Pd(II)_Complex Ar-X Oxidative_Addition Oxidative Addition Pd_Amido_Complex L₂Pd(Ar)(NR₂) Pd(II)_Complex->Pd_Amido_Complex R₂NH, Base Amine_Coordination Amine Coordination & Deprotonation Pd_Amido_Complex->Pd(0)L Product N-Aryl Product (Ar-NR₂) Pd_Amido_Complex->Product Reductive_Elimination Reductive Elimination ArX Aryl Halide (Ar-X) Amine Pipecolic Acid Deriv. (R₂NH) Base Base

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: Buchwald-Hartwig N-Arylation of tert-Butyl Pipecolate with 4-Bromotoluene [10][12]

Materials:

  • tert-Butyl pipecolate (1.2 eq.)

  • 4-Bromotoluene (1.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol %)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous, deoxygenated toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with argon (repeat three times).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add 4-bromotoluene and tert-butyl pipecolate to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-(4-tolyl)tert-butyl pipecolate.

Green and Catalytic Approaches: The Hydrogen Autotransfer Reaction

In the quest for more sustainable synthetic methodologies, the hydrogen autotransfer (or borrowing hydrogen) reaction has gained prominence for N-alkylation.[13] This atom-economical process utilizes alcohols as alkylating agents, with water being the only byproduct.[14]

Mechanism and Rationale:

The hydrogen autotransfer reaction is typically catalyzed by a transition metal complex, often based on ruthenium or iridium. The catalytic cycle involves the temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone in situ. The pipecolic acid derivative then condenses with the transient carbonyl compound to form an iminium ion, which is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the N-alkylated product.

This method avoids the use of stoichiometric activating agents or reducing agents, making it an environmentally benign alternative to classical methods.

Hydrogen_Autotransfer Cat [M]-H Alcohol Alcohol (R'CH₂OH) Dehydrogenation Dehydrogenation Carbonyl_Formation Carbonyl Formation Condensation Condensation Hydrogenation Hydrogenation Carbonyl Aldehyde (R'CHO) Alcohol->Carbonyl [M] Amine Pipecolic Acid Deriv. (R₂NH) Iminium Iminium Ion Carbonyl->Iminium R₂NH Product N-Alkyl Product (R₂N-CH₂R') Iminium->Product [M]-H

Hydrogen Autotransfer Catalytic Cycle

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of a Piperidine Derivative with Benzyl Alcohol [15]

Materials:

  • Piperidine derivative (1.0 eq.)

  • Benzyl alcohol (1.2 eq.)

  • [Ru(p-cymene)Cl₂]₂ (catalyst, e.g., 2 mol %)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand, e.g., 4.4 mol %)

  • Potassium tert-butoxide (K OtBu) (base, e.g., 10 mol %)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂, dppf, and K OtBu under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with argon (repeat three times).

  • Add anhydrous toluene, the piperidine derivative, and benzyl alcohol via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 110-130 °C).

  • Stir the reaction and monitor its progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

The N-alkylation of pipecolic acid derivatives is a fundamental transformation in the synthesis of biologically active molecules. This guide has detailed the most pertinent methods for achieving this, from the classical direct alkylation and reductive amination to the more modern Buchwald-Hartwig N-arylation and green hydrogen autotransfer reactions. The choice of method will ultimately depend on the specific synthetic goals, the nature of the substrates, and the desired reaction scale and conditions. By understanding the mechanistic underpinnings and practical considerations of each approach, researchers can make informed decisions to efficiently and effectively synthesize novel N-substituted pipecolic acid derivatives for the advancement of drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Fadel, A., & Lahrache, N. (2007). An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives. The Journal of Organic Chemistry, 72(5), 1780–1784. [Link]

  • Hansen, M. M., et al. (2019). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 15, 1245–1253. [Link]

  • López-Cantarero, J., et al. (2019). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 9(27), 15481–15488. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(6), 1993–2002. [Link]

  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Wikipedia contributors. (2023). Hydrogen autotransfer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Westerhoff, O., Lützen, A., Maison, W., Kosten, M., & Martens, J. (2001). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 508–513. [Link]

Sources

Technical Guide: Stereochemical & Synthetic Profile of (S)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid

[1]

Executive Summary & Target Profile

(S)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (also known as N-propargyl-L-pipecolic acid) is a bifunctional chiral building block.[1] It merges the rigid, stereodefined scaffold of (S)-pipecolic acid (a proline homolog) with a propargyl group , a bioorthogonal handle for "click" chemistry (CuAAC).

This molecule is critical in the design of peptidomimetics, serving as a conformationally restricted amino acid that can be rapidly diversified into triazole-linked libraries.[1] Its (S)-configuration corresponds to natural L-amino acids, making it essential for biologically relevant target engagement (e.g., FKBP12 inhibition, S1P1 receptor modulation).[1]

Property Data / Specification
IUPAC Name (2S)-1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol
Chiral Center C2 (S-configuration)
Core Scaffold Piperidine (Chair conformation)
Key Functionality Terminal Alkyne (Click handle), Carboxylic Acid

Stereochemical & Conformational Analysis[1][12][13][14][15]

The Piperidine Chair Dynamics

Unlike proline, which adopts a puckered pyrrolidine envelope, the piperidine ring of the title compound exists in a dynamic equilibrium between two chair conformations. The stereochemical integrity of the (S)-center at C2 dictates the spatial arrangement of the carboxylic acid, while the N-propargyl group introduces N-inversion dynamics.[1]

  • Dominant Conformer (Diequatorial): In the lowest energy state, both the bulky C2-carboxylic acid and the N1-propargyl group occupy equatorial positions. This minimizes 1,3-diaxial interactions with the ring protons at C3 and C5.[1]

  • N-Inversion: The nitrogen atom undergoes pyramidal inversion.[1] However, the N-propargyl group strongly prefers the equatorial orientation to avoid steric clash with the axial protons (A-value of N-alkyl ~ 2-3 kcal/mol).[1]

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium, highlighting the thermodynamic preference for the diequatorial "trans-like" arrangement (referring to the substituent relationship relative to the ring plane).

Conformationcluster_factorsStability FactorsConf_A(S)-Diequatorial (Major)C2-COOH: Eq | N1-Propargyl: EqMinimizes 1,3-diaxial strainTransitionRing Flip& N-InversionConf_A->Transition  K_eq >> 1  Conf_B(S)-Diaxial (Minor)C2-COOH: Ax | N1-Propargyl: AxHigh steric penaltyTransition->Conf_BFactor1A-Value (COOH) ≈ 1.4 kcal/molFactor2A-Value (N-R) > 2.0 kcal/mol

Figure 1: Conformational equilibrium of (S)-N-propargyl pipecolic acid. The diequatorial form is thermodynamically favored, ensuring a predictable vector for the carboxylic acid and alkyne handle.

Synthetic Methodology (High-Fidelity Protocol)

To maintain the (S)-configuration and prevent racemization via enolization, the synthesis must be conducted under mild basic conditions. The use of strong bases (e.g., NaH, LDA) is strictly prohibited as they promote proton abstraction at the chiral alpha-carbon.

Reagents & Mechanism[1]
  • Starting Material: (S)-Pipecolic acid (L-Homoproline).[1] Commercial sources often contain trace D-enantiomer; verify optical rotation (

    
     in H
    
    
    O) prior to use.[1]
  • Electrophile: Propargyl bromide (80% in toluene).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ). These provide sufficient basicity to deprotonate the ammonium form without racemizing the
    
    
    -center.
Step-by-Step Protocol
  • Solvation: Dissolve (S)-pipecolic acid (1.0 equiv) in anhydrous Methanol (MeOH) or DMF. MeOH is preferred for easier workup, though DMF accelerates the reaction.

  • Basification: Add K

    
    CO
    
    
    (2.5 equiv). The first equivalent neutralizes the zwitterionic ammonium; the excess acts as the proton scavenger.
  • Alkylation: Cool the suspension to 0°C. Add Propargyl bromide (1.1 equiv) dropwise.

    • Why 0°C? Controls the exotherm and suppresses over-alkylation (quaternization) of the nitrogen.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-18 hours. Monitor by TLC (ninhydrin stain will show loss of free amine; KMnO

    
     stain will visualize the alkyne).
    
  • Workup (Critical for Purity):

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purification: Dissolve residue in water and load onto a cation-exchange resin (e.g., Dowex 50W).[1] Elute with dilute NH

      
      OH. This removes non-basic impurities and any unreacted propargyl bromide.
      
    • Alternative: Silica gel chromatography using DCM/MeOH (9:1).

Racemization Control Logic

The alpha-proton at C2 is acidic due to the adjacent carbonyl. However, in the presence of a carbonate base and alkyl halide, the N-alkylation is kinetically much faster than the rate of enolization at the C2 position.

  • Risk: Heating >60°C.

  • Mitigation: Keep reaction at RT.

Analytical Validation

A self-validating system requires confirming both chemical identity and optical purity.[1]

MethodExpected Signal / ObservationInterpretation

H NMR (CDCl

)

2.25 (t,

Hz, 1H)
Terminal alkyne proton (diagnostic).

H NMR (CDCl

)

3.40 (d,

Hz, 2H)
Propargyl methylene protons (N-CH

-C

).[1]

C NMR

~175 ppm
Carbonyl carbon (COOH).
Chiral HPLC Single peak on Chiralpak AD-H or OD-HConfirm enantiomeric excess (ee) > 98%.
HRMS (ESI+)

Confirms molecular formula C

H

NO

.

Applications in Drug Discovery[1]

"Click" Peptidomimetics

The propargyl group allows this molecule to serve as a L-Proline surrogate that can be "clicked" to azides.[1] This generates 1,4-disubstituted triazoles, which mimic the trans-amide bond geometry but are resistant to proteolytic cleavage.[1]

Workflow: Library Generation

The following Graphviz diagram details the workflow for using this scaffold to generate a library of FKBP12 inhibitors or GPCR ligands.

Application_WorkflowScaffold(S)-N-Propargyl Pipecolic Acid(Core Scaffold)ReactionCuAAC Reaction(Click Chemistry)R-N3, CuSO4, Na AscorbateScaffold->Reaction  + Azide Library (R-N3)  LibraryTriazole-Linked Peptidomimetics(Library Generation)Reaction->Library  1,4-Regioselective Cycloaddition  ScreeningHigh-Throughput Screening(FKBP12 / S1P1 Receptors)Library->Screening  Bioassay  

Figure 2: Application workflow utilizing the propargyl handle for rapid peptidomimetic library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • Pipecolic Acid Stereochemistry: Armstrong, D. W., et al. "Stereochemistry of pipecolic acid found in the urine and plasma of subjects with peroxisomal deficiencies."[2] Journal of Pharmaceutical and Biomedical Analysis, 1993.

  • Conformational Analysis: Maison, W., et al. "A versatile route towards 6-arylpipecolic acids."[1][3] Beilstein Journal of Organic Chemistry, 2025.[3]

  • Synthesis of N-Substituted Pipecolic Acids: Swarbrick, M. E., et al. "Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium."[3] The Journal of Organic Chemistry, 1999.[4][3]

  • Biological Significance: "Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives."[5][6][7][8] Journal of Molecular Structure, 2022.[5][6]

  • General Properties: PubChem Compound Summary for Pipecolic Acid.

Methodological & Application

Application Note: Advanced CuAAC Click Chemistry Protocols Using 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern peptidomimetic drug design and bioconjugation, non-natural amino acids play a critical role in enhancing proteolytic stability and receptor binding affinity. Pipecolic acid, a higher homologue of proline, is highly valued for its ability to induce rigid conformational constraints within peptide backbones.

The derivative 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid elevates this utility by incorporating an N-terminal propargyl group. This terminal alkyne transforms the rigid pipecolic scaffold into a highly reactive, bioorthogonal handle for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[1].

The CuAAC reaction yields a 1,4-disubstituted 1,2,3-triazole, which acts as a robust, hydrolysis-resistant bioisostere of the amide bond[2]. Because the triazole linkage is metabolically inert and structurally mimics the trans-peptide bond, this specific propargylated building block is ideal for synthesizing macrocyclic peptides, targeted therapeutics, and complex bioconjugates.

Mechanistic Causality in Catalyst Design

The thermodynamic instability of Cu(I) in aqueous environments necessitates its in situ generation from a stable Cu(II) source (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate[3]. However, this reduction cycle generates reactive oxygen species (ROS) that can rapidly degrade sensitive amino acid side chains (such as methionine or arginine)[3].

To solve this, modern protocols employ accelerating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). The causality here is twofold: THPTA tightly coordinates the Cu(I) ion to prevent its disproportionation into Cu(0) and Cu(II), maintaining high catalytic turnover, while simultaneously acting as a sacrificial reductant to shield the biomolecule from oxidative damage[3],[4].

CuAAC_Mechanism Alkyne 1-(Prop-2-yn-1-yl)piperidine- 2-carboxylic acid Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Azide Azide-Functionalized Target / Cargo Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Azide->Product Catalyst Cu(I) Catalyst Complex (CuSO4 + Ascorbate + THPTA) Catalyst->Intermediate Deprotonation & Cu Insertion Intermediate->Product Cycloaddition

CuAAC mechanism using 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid and Cu(I) catalyst.

Quantitative Data: Reaction Parameter Optimization

The efficiency of the CuAAC reaction relies heavily on the precise stoichiometric balancing of the catalyst complex. The table below summarizes the optimal parameters for conjugating 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid derivatives.

Reaction ParameterRecommended ConditionCausality / RationaleReference
Copper Source CuSO₄·5H₂O (1–5 mol%)Provides a stable, inexpensive Cu(II) source; avoids the rapid oxidation issues associated with handling pure Cu(I) salts directly.[1]
Reducing Agent Sodium Ascorbate (5–10 mol%)Mildly reduces Cu(II) to catalytic Cu(I) in situ. An excess is required to maintain a continuous reducing environment throughout the reaction.[3]
Ligand THPTA (5 eq. relative to Cu)Highly water-soluble; accelerates the reaction, prevents Cu disproportionation, and scavenges ROS to protect the peptide cargo.[3],[4]
Solvent System Water / t-Butanol (1:1)The biphasic nature perfectly solubilizes both the hydrophobic propargyl-pipecolic core and highly hydrophilic biomolecules.[1]
Temperature Room Temperature (20–25°C)Preserves the structural integrity of sensitive peptide cargos and prevents thermally-induced side reactions.[2]

Experimental Protocols

Protocol A: Solution-Phase Bioconjugation (Self-Validating System)

Objective: Conjugate an azide-functionalized fluorophore or targeting ligand to a synthesized peptide containing 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid.

Materials:

  • Propargyl-peptide substrate (100 µM final concentration)

  • Azide-functionalized cargo (120 µM final concentration, 1.2 eq)

  • CuSO₄·5H₂O (20 mM stock in H₂O)

  • THPTA ligand (100 mM stock in H₂O)

  • Sodium Ascorbate (300 mM stock in H₂O, must be freshly prepared)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.

    • Causality: Pre-complexing Cu(II) with the ligand before reduction prevents the formation of insoluble copper salts and tightly wraps the metal to limit ROS generation[4].

    • Validation: The solution will turn a faint, clear blue, visually validating successful complex formation.

  • Substrate Assembly: In the main reaction vessel, dissolve the propargyl-peptide and the azide-cargo in 100 mM sodium phosphate buffer (pH 7.4). If the cargo is highly hydrophobic, add up to 20% DMSO.

  • Catalyst Addition: Transfer the pre-complexed CuSO₄/THPTA mixture to the main reaction vessel and vortex gently.

  • Initiation: Add 10 µL of the freshly prepared 300 mM sodium ascorbate to initiate the reaction.

    • Causality: Ascorbate acts as the electron donor to reduce Cu(II) to Cu(I)[4].

    • Validation: The solution will briefly turn colorless or slightly yellow, indicating successful reduction to the active Cu(I) state.

  • Incubation: Stir or agitate the mixture at room temperature for 1–2 hours, protected from light.

  • Endpoint Validation & QC: Quench the reaction by adding 1 mM EDTA to chelate the copper. Analyze a 5 µL aliquot via LC-MS. The system is self-validating when the mass peak of the starting alkyne is fully depleted, replaced by a single distinct peak corresponding to the exact mass of the [Alkyne + Azide] triazole conjugate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) and On-Resin CuAAC

Objective: Incorporate 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid into a peptide sequence and perform the click reaction prior to resin cleavage.

Causality for On-Resin Approach: Performing CuAAC on-resin allows researchers to use massive excesses of reagents to drive sterically hindered cycloadditions to 100% completion. Subsequent washing steps easily remove cytotoxic copper catalysts, ensuring a highly pure final product without the need for complex downstream SEC (Size Exclusion Chromatography).

SPPS_Workflow Resin Peptide on Solid Resin Coupling Couple Propargyl- Pipecolic Acid Resin->Coupling Click On-Resin CuAAC (Azide + Cu Catalyst) Coupling->Click Alkyne Display Cleavage TFA Cleavage Click->Cleavage Triazole Formation Final Purified Triazole Peptidomimetic Cleavage->Final Isolation

Workflow for SPPS incorporation and on-resin CuAAC of propargyl-pipecolic acid.

Step-by-Step Methodology:

  • Coupling: Following standard Fmoc-SPPS on a Rink Amide resin, couple 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid using HATU/DIPEA (3 equivalents) in DMF for 2 hours.

    • Causality: The secondary amine of the pipecolic acid ring is sterically hindered; HATU provides the highly reactive ester intermediate necessary for efficient coupling.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted monomers.

  • On-Resin Click Mixture: Swell the resin in a DMF/H₂O (4:1) mixture. Add the azide-functionalized building block (3–5 equivalents).

  • Catalyst Addition: Add CuI (0.5 equivalents) and Ascorbic Acid (1 equivalent) directly to the resin suspension, followed by DIPEA (2 equivalents) to maintain a basic environment.

    • Causality: CuI is utilized here instead of CuSO₄ because organic solvents (DMF) are predominant, and CuI provides an immediate, concentrated source of Cu(I) to overcome the slower solid-phase reaction kinetics.

  • Incubation & Washing: Agitate at room temperature for 12–18 hours. Drain the reaction mixture.

  • Copper Stripping (Validation Step): Wash the resin sequentially with DMF, a 0.5% sodium diethyldithiocarbamate solution in DMF, DCM, and Methanol.

    • Validation: Sodium diethyldithiocarbamate acts as a heavy metal chelator. The resin must return to its original pale color; a persistent green/blue tint indicates incomplete copper removal and requires repeated washing.

  • Cleavage: Cleave the triazole-peptidomimetic from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

References

  • Source: nih.
  • Source: rsc.
  • Source: jenabioscience.
  • Source: broadpharm.
  • Source: benchchem.

Sources

Application Notes & Protocols: Solid-Phase Peptide Synthesis Using N-propargyl Pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidic Toolbox

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, transforming a once laborious process into a systematic and automatable methodology.[1][2] The standard Fmoc/tBu strategy allows for the assembly of peptide chains with high fidelity.[3][4] However, the true frontier of peptide science lies in the incorporation of non-canonical amino acids that bestow novel structural and functional properties.

This guide focuses on the strategic incorporation of N-propargyl pipecolic acid, a unique building block that serves a dual purpose. As a cyclic analogue of proline, pipecolic acid introduces significant conformational constraints into the peptide backbone, influencing secondary structure and enhancing proteolytic stability.[5][6] The addition of the N-propargyl group introduces a bioorthogonal alkyne handle. This "clickable" functionality is inert to biological systems but can be selectively reacted post-synthesis, opening a vast potential for creating complex peptide architectures, including cyclized peptides, fluorescently labeled probes, and peptide-drug conjugates through highly efficient click chemistry reactions.[7][8][9][10]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing not only the step-by-step protocols for synthesis but also the critical scientific rationale behind each procedural choice.

Part 1: Foundational Principles and Strategic Considerations

The Fmoc/tBu Synthesis Strategy

The synthesis proceeds from the C-terminus to the N-terminus on an insoluble polymeric support.[2] The core of the strategy relies on two classes of protecting groups:

  • Temporary Nα-Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the alpha-amine of the incoming amino acid. It is stable to acid but readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]

  • Permanent Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are used to protect reactive side chains. These groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[12]

The Challenge of Incorporating N-propargyl Pipecolic Acid

N-propargyl pipecolic acid is a secondary amino acid, akin to proline. This structural feature presents specific challenges during SPPS:

  • Steric Hindrance: The cyclic nature and N-alkylation increase steric bulk, which can significantly slow down the kinetics of the amide bond formation.

  • Aggregation: Sequences containing multiple hindered residues can be prone to aggregation on the solid support, limiting reagent access and leading to incomplete reactions.[3][13]

To overcome these challenges, the selection of an appropriate coupling reagent is paramount. While standard reagents may suffice for simple couplings, hindered residues necessitate the use of more potent activators.

The Power of the Propargyl Group: Post-Synthesis Modification

The terminal alkyne of the propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying complex biomolecules.[9] This allows for a modular approach where the peptide backbone is first synthesized and then "clicked" with a molecule of interest (e.g., a fluorophore, a PEG chain, or another peptide fragment) that bears a complementary azide group.[7][8]

Part 2: Experimental Protocols and Methodologies

Materials and Reagents
  • Resin: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[14]

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection. Fmoc-N-propargyl-L-pipecolic acid.

  • Solvents: High-purity DMF, Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: See Table 1 for recommendations. HATU and HCTU are highly recommended for coupling N-propargyl pipecolic acid.[15]

  • Activation Base: Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Water.

  • Click Chemistry Reagents: Azide-functionalized molecule, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate.

Workflow for Solid-Phase Peptide Synthesis

The overall workflow for SPPS is a cyclical process involving deprotection, washing, coupling, and further washing.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash (3-5x) Deprotection->Wash1 Remove Piperidine & Dibenzofulvene Coupling Amino Acid Coupling (Fmoc-AA, Activator, DIPEA in DMF) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash (3-5x) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage After Final AA Start Start: Swollen Resin with First AA Start->Deprotection

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Step-by-Step Peptide Assembly

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation:

    • Place the resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.[1] For 2-chlorotrityl resin, swell in DCM.

  • Initial Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with fresh piperidine solution for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 2 min).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (~2 mL).

    • Pre-activate for 2 minutes.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 45-60 minutes.

    • Drain and wash the resin with DMF (3 x 2 min).

  • Incorporation of Fmoc-N-propargyl-pipecolic Acid (Critical Step):

    • Rationale: Due to steric hindrance, a more powerful coupling reagent and potentially longer reaction time are required to ensure the reaction goes to completion.

    • Procedure:

      • In a separate vial, dissolve Fmoc-N-propargyl-pipecolic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

      • Pre-activate for 2 minutes.

      • Add the activation mixture to the deprotected resin.

      • Agitate for 2 hours .

      • Validation: Perform a completion check using the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). If the test is positive (indicating incomplete reaction), drain the vessel and repeat the coupling with a fresh solution of activated amino acid ("double coupling").[16]

      • Once coupling is complete, drain and wash the resin with DMF (5 x 2 min).

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4, as needed) for each amino acid in the sequence.

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

Table 1: Comparison of Common Coupling Reagents
ReagentFull NameActivating SpeciesReactivityRecommendation for N-propargyl Pipecolic Acid
HBTU/TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborateOBt EsterHighGood for standard couplings, may be slow for hindered residues.[17]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-6-ClBt EsterVery HighBetter choice than HBTU due to the more acidic leaving group.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt EsterExcellentHighly Recommended. The HOAt leaving group provides anchimeric assistance, accelerating the reaction. Ideal for sterically hindered couplings.[15]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma EsterExcellentA very safe and effective modern reagent with reactivity comparable to HATU.[15]

Part 3: Peptide Cleavage and Post-Synthetic Modification

Protocol 2: Cleavage from Resin and Global Deprotection

CAUTION: This procedure uses strong acid (TFA) and reagents with strong odors. It must be performed in a certified chemical fume hood.

  • Resin Preparation:

    • Wash the final, N-terminally deprotected peptidyl-resin with DMF (3x), then DCM (3x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • The choice of "scavengers" in the cocktail is critical to prevent side reactions with sensitive amino acids that are deprotected during cleavage.[18][19]

    • Prepare the appropriate cocktail fresh just before use (see Table 2). For a standard peptide without highly sensitive residues, Reagent B is a robust choice.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours. The resin may change color as the protecting groups are cleaved.[19]

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution away from the resin beads into a fresh centrifuge tube.

    • Wash the resin beads once with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 40 mL) of ice-cold diethyl ether. A white solid should form.

    • Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Table 2: Standard Cleavage Cocktails
CocktailComposition (v/v/w)Target Residues / Use Case
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without Arg, Cys, or Met. TIS scavenges carbocations.[20]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISGood general cocktail, phenol protects Tyr and Trp.[19]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for complex peptides. Thioanisole protects against Met oxidation and Arg deprotection issues. EDT is an excellent scavenger for Trt groups from Cys and His.[18]
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: Performing the click reaction on the resin-bound peptide simplifies purification, as excess reagents can be easily washed away.[8]

Caption: Schematic of an on-resin click reaction to modify the peptide.

  • Resin Preparation:

    • Use the fully assembled, side-chain protected peptidyl-resin (with the N-terminal Fmoc group still on or off).

    • Swell the resin in DMF.

  • Click Reaction:

    • Dissolve the azide-containing molecule (5-10 eq.) in a DMF/H₂O mixture (e.g., 4:1).

    • Add the solution to the resin.

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (1 eq. in H₂O) and Sodium Ascorbate (2-3 eq. in H₂O).

    • Add the sodium ascorbate solution to the resin slurry first, followed immediately by the copper sulfate solution. The mixture may turn yellowish-orange.

    • Agitate the reaction at room temperature for 12-16 hours (overnight).

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF, H₂O, DMF, and finally DCM to remove all traces of copper and excess reagents.

  • Cleavage:

    • The now-modified peptide can be cleaved from the resin using Protocol 2 .

Part 4: Troubleshooting and Expert Insights

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of N-propargyl Pipecolic Acid - Insufficient reagent reactivity.- Steric hindrance.- On-resin peptide aggregation.- Switch to a more potent coupling reagent like HATU or COMU.[15]- Perform a double coupling or extend the reaction time to 2-4 hours.[21]- Consider performing the synthesis at an elevated temperature (microwave-assisted SPPS can be highly effective).[22]
Low Purity of Crude Peptide - Incomplete deprotection or coupling at multiple steps.- Side reactions during cleavage due to improper scavengers.- Use a capping step (e.g., with acetic anhydride) after difficult couplings to terminate failed sequences.- Re-evaluate the cleavage cocktail based on the amino acid composition (Table 2).[18][19]- Ensure high-purity solvents and reagents are used throughout.
Crude Peptide is Insoluble - High content of hydrophobic residues.- Aggregation after cleavage and precipitation.[13]- Minimize drying of the crude peptide pellet.- Attempt to dissolve the peptide in different solvents (e.g., solutions containing acetonitrile, DMSO, or formic acid).- If possible, perform modifications like click chemistry on-resin to bypass issues with crude peptide handling.[19]

References

  • Anaspec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • MedChem 101. (n.d.). Click Chemistry. Retrieved from [Link]

  • Kourgiantaki, A. (n.d.). New Applications of Click Chemistry for Peptide Modification and Drug Activation. Radboud University. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Al-Rooqi, M. M., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. ACS Central Science. Retrieved from [Link]

  • Li, W., et al. (n.d.). Ynamide Coupling Reagents: Origin and Advances. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Alose, J. M., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. Retrieved from [Link]

  • Simon, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Aronica, S., et al. (2024). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. MDPI. Retrieved from [Link]

  • Vizzavona, J., & El-Mahdi, O. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Retrieved from [Link]

  • Di Lalla, S., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Retrieved from [Link]

  • Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. PubMed. Retrieved from [Link]

  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Retrieved from [Link]

  • Wellings, D. A., et al. (2026). Green Peptide Synthesis. University of Melbourne. Retrieved from [Link]

  • Dr. Nicholas A. G. White, et al. (2023). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. National Center for Biotechnology Information. Retrieved from [Link]

  • Goodman, M., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Retrieved from [Link]

  • Miller, S. J., et al. (2001). Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. CEM GmbH. Retrieved from [Link]

  • Anaspec. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]

  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. National Center for Biotechnology Information. Retrieved from [Link]

Sources

incorporating N-propargyl pipecolic acid into cyclic peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of N-Propargyl Pipecolic Acid for Cyclic Peptide Synthesis

Executive Summary

The incorporation of N-propargyl pipecolic acid (N-propargyl Pip) into peptide sequences represents a powerful strategy for generating conformationally constrained cyclic peptides. Pipecolic acid, a homolog of proline, induces specific turn geometries (often mimicking


-turns), while the N-propargyl group serves as a bio-orthogonal "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This application note details the protocols for synthesizing N-propargyl pipecolic acid moieties directly on solid phase and utilizing them as N-terminal capping units to drive macrocyclization. By leveraging the steric rigidity of the piperidine ring with the high fidelity of click chemistry, researchers can access novel peptidomimetic scaffolds with enhanced metabolic stability and membrane permeability.

Strategic Design & Chemical Logic

The Role of N-Propargyl Pipecolic Acid

Unlike standard amino acids, N-propargyl pipecolic acid contains a tertiary amine at the N-terminus.

  • Consequence: It cannot act as a nucleophile for further amide bond formation using standard coupling reagents.

  • Design Rule: N-propargyl Pip must be positioned as the N-terminal residue (N-cap) or as a monomer in a peptoid-like chain.

  • Cyclization Mode: It functions as the "Alkyne" partner in CuAAC, reacting with an "Azide" partner (e.g., Azido-lysine, Azidohomoalanine, or an N-terminal azido acid on a separate chain) to form a 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3]

Conformational Impact
  • Pipecolic Acid (Pip): Favors cis-amide bond formation (approx. 20-30% cis population in water, higher in organic solvents) due to steric clash between the

    
    -methylene and the preceding carbonyl.
    
  • N-Propargylation: The N-substituent further restricts rotation around the

    
     and 
    
    
    
    angles, locking the N-terminal segment into a rigid conformation ideal for pre-organizing the peptide for cyclization.

Experimental Protocols

Protocol A: On-Resin Synthesis of N-Propargyl Pipecolic Acid

Direct alkylation on solid phase is preferred over solution-phase synthesis of the building block to avoid racemization and purification steps.

Reagents Required:

  • Resin-bound peptide with N-terminal Pipecolic Acid (Fmoc-removed)

  • Propargyl Bromide (80% in toluene)

  • N,N-Diisopropylethylamine (DIPEA)[4]

  • Anhydrous DMF (Dimethylformamide)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Peptide Assembly: Synthesize the linear peptide sequence using standard Fmoc/tBu SPPS protocols on Rink Amide or Wang resin.

  • Coupling Pipecolic Acid:

    • Couple Fmoc-L-Pipecolic acid (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2 hours.

    • Note: Coupling to secondary amines (if the previous residue is Pro or Pip) requires double coupling.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Wash with DMF (

      
      ) and DCM (
      
      
      
      ).
    • QC Check: The resin should be positive for secondary amines (Chloranil Test: Dark Blue).

  • N-Alkylation (Propargylation):

    • Suspend resin in minimal anhydrous DMF.

    • Add DIPEA (10 eq) followed by dropwise addition of Propargyl Bromide (10 eq).

    • CAUTION: Propargyl bromide is a lachrymator. Work in a fume hood.

    • Shake at Room Temperature for 4 hours.

    • Optimization: For difficult sequences, heat to 40°C or perform a double alkylation (

      
       hours).
      
  • Washing & Validation:

    • Wash with DMF (

      
      ), DCM (
      
      
      
      ), and MeOH (
      
      
      ).
    • QC Check: Perform the Chloranil Test . The beads should remain colorless (or turn slightly red), indicating conversion of the secondary amine to a tertiary amine. If beads are blue, repeat Step 4.

Protocol B: CuAAC Cyclization (On-Resin)

Cyclizing on-resin prevents dimerization/oligomerization by exploiting the "pseudo-dilution" effect.

Prerequisites:

  • Peptide contains an Azide moiety (e.g., Lys(N3) at C-terminus or side chain).

  • N-terminus is N-propargyl Pip .

Reagents:

  • Copper(I) Iodide (CuI) or [Cu(CH3CN)4]PF6

  • Ascorbic Acid (if using Cu(II) salts)

  • Ligand: TBTA or THPTA (to protect Cu(I) from oxidation)

  • Base: DIPEA or 2,6-Lutidine

  • Solvent: DMF or NMP (degassed)

Procedure:

  • Preparation: Swell the resin (approx. 0.1 mmol peptide) in degassed DMF in a reactor vessel flushed with Argon/Nitrogen.

  • Catalyst Solution:

    • In a separate vial, dissolve CuI (0.5 eq) and Ascorbic Acid (5 eq) in DMF.

    • Add DIPEA (10 eq).

    • Note: If using Cu(II) sulfate, mix CuSO4 (1 eq) + Sodium Ascorbate (5 eq).

  • Reaction:

    • Add the catalyst solution to the resin.

    • Agitate gently under inert atmosphere (N2/Ar) for 6–16 hours at Room Temperature.

    • Color Change: The solution may turn yellow/brown (Cu(I)). If it turns blue/green, oxygen has entered (Cu(II)); add more ascorbate.

  • Work-up:

    • Drain and wash resin extensively with:

      • 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Copper traces)

        
        .
        
      • DMF

        
        .
        
      • DCM

        
        .
        
  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) and analyze via LC-MS.

Data Presentation & Analysis

Comparison of Cyclization Strategies
ParameterAmide Bond Cyclization (Head-to-Tail)CuAAC Cyclization (N-Propargyl Pip)
Linker Stability Susceptible to proteasesTriazole: Protease resistant, mimics trans-amide
Reaction Kinetics Slow, prone to epimerizationFast , chemoselective, no epimerization
Concentration Requires high dilution (

M)
Pseudo-dilution (on-resin) or standard conc.
Side Reactions Oligomerization, aspartimide formationMinimal (Bio-orthogonal)
Conformation Flexible (unless prolines added)Rigid (Pip ring + Triazole constraint)
Troubleshooting Guide
  • Incomplete Alkylation (Blue Chloranil): The steric bulk of the pipecolic acid ring can hinder the approach of the electrophile.

    • Solution: Use Microwave irradiation (50°C, 20W, 15 min) for the propargylation step.

  • Copper Trapping: Crude peptide shows broad peaks or mass adducts (+63 Da).

    • Solution: Wash resin with EDTA or Sodium Diethyldithiocarbamate before cleavage.

  • Oxidation: Catalyst dies (solution turns green).

    • Solution: Use THPTA ligand (water-soluble, stabilizes Cu(I)) and strictly degas solvents.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical transformations in the synthesis pathway.

G Start Resin-Bound Peptide (Fmoc-Xaa-...-Resin) PipCouple Couple Fmoc-Pip-OH (HATU/DIPEA) Start->PipCouple FmocDep Fmoc Removal (20% Piperidine) PipCouple->FmocDep SecAmine Secondary Amine (H-Pip-Peptide-Resin) FmocDep->SecAmine Alkylation N-Alkylation (Propargyl Bromide/DIPEA) SecAmine->Alkylation Critical Step TertAmine N-Propargyl Pip (Alkyne Handle Installed) Alkylation->TertAmine Cyclization CuAAC Cyclization (CuI/Ascorbate/Azide) TertAmine->Cyclization + Azide Partner Final Cyclic Triazole Peptide Cyclization->Final

Caption: Workflow for the on-resin installation of N-propargyl pipecolic acid and subsequent macrocyclization.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][5][6][7] Chemical Reviews, 108(8), 2952–3015. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Punna, S., Kuzelka, J., Wang, Q., & Finn, M. G. (2005). Head-to-Tail Peptide Cyclodimerization by Copper-Catalyzed Azide-Alkyne Cycloaddition.[7][8] Angewandte Chemie International Edition, 44(15), 2215–2220. Link

  • Kotha, S., & Lahiri, K. (2005). Pipecolic acid derivatives: Recent advances in synthesis and applications. Bioorganic & Medicinal Chemistry, 13(19), 5648-5658. (General reference for Pipecolic acid utility).
  • Cantel, S., Isaad, A., Scrima, M., Levy, J. J., DiGigi, R. D., Rovero, P., ... & Papini, A. M. (2008). Synthesis and Conformational Analysis of a Cyclic Peptide Containing a [1,2,3]Triazole Bridge. The Journal of Organic Chemistry, 73(15), 5663–5674. Link

Sources

Application Note: 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid as a Bifunctional Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Structural Rationale

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (often referred to as N-propargyl pipecolic acid) is a highly versatile, non-proteinogenic chiral building block. Its architecture merges two distinct chemical modalities, making it an invaluable asset in modern drug discovery and peptidomimetic design.

Mechanistic Advantages of the Scaffold:

  • Conformational Rigidity (The Pipecolic Acid Core): As a six-membered homolog of proline, the pipecolic acid ring severely restricts the

    
     dihedral angle of the peptide backbone. This steric constraint strongly favors the cis-isomerization state of adjacent amide bonds and reliably induces specific secondary structures, such as type II' 
    
    
    
    -turns or polyproline-like helices. This structural pre-organization is critical for minimizing the entropic penalty upon binding to target receptors .
  • Bioorthogonal Reactivity (The N-Propargyl Handle): The tertiary amine is functionalized with a terminal alkyne, providing a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because the alkyne is biologically inert and survives harsh solid-phase peptide synthesis (SPPS) deprotection conditions (e.g., 20% piperidine, 95% TFA), it enables late-stage, modular functionalization .

Due to these features, this building block is primarily utilized in two advanced workflows: the synthesis of triazole-linked constrained peptidomimetics and the development of Proteolysis Targeting Chimeras (PROTACs) targeting immunophilins like FKBP51 .

Application Workflow I: Synthesis of FKBP-Targeting PROTACs

The pipecolic acid core is a privileged scaffold that mimics the binding mode of the natural immunosuppressant FK506. By coupling the C2-carboxylic acid to a synthetic effector domain and utilizing the N-propargyl group to attach a linker via CuAAC, researchers can rapidly assemble PROTACs that degrade FK506-binding proteins (FKBPs).

Protocol: Solution-Phase Assembly of a PROTAC Intermediate

This protocol describes the two-step functionalization of the building block to generate a heterobifunctional degrader.

Step 1: Amide Coupling (Warhead Assembly) Causality: The C2-carboxylic acid of N-alkylated pipecolic acid is highly sterically hindered by both the adjacent tertiary amine and the piperidine ring. Standard carbodiimides (EDC/DIC) often fail due to the formation of unreactive N-acylureas. Therefore, the highly reactive uronium salt HATU is strictly required to form an active 7-aza-OBt ester.

  • Dissolve the target amine (FKBP ligand fragment, 1.0 eq) and 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (1.2 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.3 eq) followed by DIPEA (3.0 eq). The solution will turn pale yellow, indicating the formation of the active ester.

  • Stir at room temperature for 4 hours.

  • Self-Validation Step: Perform TLC (DCM:MeOH 9:1) or LC-MS. The complete consumption of the target amine and the appearance of the product mass

    
     confirms successful coupling.
    
  • Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.

Step 2: CuAAC Click Reaction (Linker Attachment) Causality: A biphasic or mixed solvent system (


-BuOH/

) is chosen to balance the solubility of the hydrophobic PROTAC warhead and the hydrophilic PEG-azide linker.
  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and an Azide-PEG-VHL/CRBN ligand (1.1 eq) in a 1:1 mixture of

    
    -BuOH and 
    
    
    
    (0.05 M).
  • Add Sodium Ascorbate (0.4 eq) from a freshly prepared aqueous stock.

  • Add

    
     (0.1 eq). Note: Ascorbate must be added before the copper to immediately reduce Cu(II) to the catalytically active Cu(I), preventing oxidative homocoupling of the alkynes.
    
  • Stir vigorously at room temperature for 12 hours.

  • Self-Validation Step: Analyze via LC-MS. The disappearance of the alkyne intermediate and the emergence of the triazole-linked PROTAC mass confirms the reaction.

  • Dilute with brine, extract with DCM, and purify via preparative HPLC.

PROTAC_Logic Target Target Protein FKBP51 / FKBP12 Warhead Pipecolic Acid Core Binds PPIase Domain Target->Warhead Non-covalent binding Linker Triazole-PEG Linker Formed via CuAAC Warhead->Linker N-propargyl handle E3Ligand E3 Ligase Binder VHL or CRBN Ligand Linker->E3Ligand Azide handle E3Ligase E3 Ubiquitin Ligase Tags Target for Degradation E3Ligand->E3Ligase Recruitment

Logical architecture of a PROTAC utilizing the N-propargyl pipecolic acid scaffold.

Application Workflow II: Triazole-Linked Peptidomimetics

In solid-phase peptide synthesis (SPPS), incorporating 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid acts as an N-terminal capping event because the tertiary amine cannot undergo further standard Fmoc-based elongation. However, the terminal alkyne serves as a bioisosteric extension point, allowing the peptide chain to be continued via a 1,2,3-triazole linkage—a known trans-amide bond bioisostere that is entirely resistant to proteolytic degradation .

Protocol: On-Resin Capping and Click Chemistry

Step 1: On-Resin Amide Coupling

  • Swell the resin-bound peptide (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Prepare a coupling cocktail: 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.

  • Add the cocktail to the resin and agitate at room temperature for 2 hours.

  • Self-Validation Step: Perform a Kaiser test. A negative result (yellow beads) indicates complete capping of the primary amines. Wash the resin thoroughly with DMF and DCM.

Step 2: On-Resin CuAAC Causality: Performing CuAAC on a solid support requires a stabilizing ligand (like TBTA) to protect the Cu(I) species from disproportionation and oxidation, ensuring it remains active long enough to penetrate the dense, hydrophobic polystyrene resin matrix.

  • Prepare a solution of the desired Azide-peptide or Azide-fluorophore (1.5 eq) in DMF/

    
     (4:1).
    
  • In a separate vial, mix

    
     (0.5 eq) and TBTA (0.5 eq) in DMF. Add Sodium Ascorbate (2.0 eq, dissolved in minimal water) to this mixture to generate the active Cu(I)-TBTA complex.
    
  • Combine the azide solution and the copper complex, then add to the resin.

  • Agitate in the dark at room temperature for 16 hours.

  • Self-Validation Step: Perform a micro-cleavage on 5 mg of resin using TFA/TIPS/

    
     (95:2.5:2.5) for 1 hour. Evaporate the TFA, dissolve in MeCN/
    
    
    
    , and analyze via LC-MS to confirm the mass shift corresponding to the triazole formation.
  • Wash the resin sequentially with DMF, 0.5 M EDTA (to remove copper traces), DCM, and MeOH. Proceed to global cleavage.

SPPS_Workflow Resin Resin-Bound Peptide Coupling Coupling (HATU, DIPEA) Resin->Coupling Intermediate N-Propargyl Peptide-Resin Coupling->Intermediate Add Chiral Building Block Click CuAAC Click (Azide, Cu catalyst) Intermediate->Click Product Triazole-Linked Peptidomimetic Click->Product Cleavage & Deprotection

Workflow for the synthesis of triazole-linked peptidomimetics via SPPS.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected conversion rates for utilizing 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid across different synthetic environments.

Reaction TypeReagents & EquivalentsSolvent SystemTemp / TimeTypical Yield / Conversion
SPPS Amide Coupling Building Block (3 eq), HATU (2.9 eq), DIPEA (6 eq)DMFRT, 2h>95% (Conversion)
Solution Amide Coupling Building Block (1.2 eq), HATU (1.3 eq), DIPEA (3 eq)DMF (0.1 M)RT, 4h75–85% (Isolated)
On-Resin CuAAC Azide (1.5 eq), Cu(OAc)₂ (0.5 eq), TBTA (0.5 eq), NaAsc (2 eq)DMF / H₂O (4:1)RT, 16h>90% (Conversion)
Solution CuAAC Azide (1.1 eq), CuSO₄ (0.1 eq), NaAsc (0.4 eq)t-BuOH / H₂O (1:1)RT, 12h80–95% (Isolated)

References

  • Maison, W., et al. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954-5963.[Link]

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews, 113(7), 4905-4979.[Link]

  • Mao, T. (2020). Development of Novel Small-Molecule Degraders of FK506-Binding Protein 51. Ph.D. Thesis, Technische Universität Darmstadt.[Link]

  • Hou, J., Liu, X., Shen, J., Zhao, G., & Wang, P. (2012). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 7(6), 489-501.[Link]

Bioorthogonal Labeling and Peptidomimetic Design Using N-Propargyl Pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol

Executive Summary

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug discovery. N-propargyl pipecolic acid offers a dual-advantage structural motif: the pipecolic acid ring (a six-membered homologue of proline) imposes strict conformational constraints that enhance proteolytic stability, while the N-propargyl group provides a minimal-footprint terminal alkyne for highly specific bioorthogonal labeling[1]. This application note details the mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS) incorporation, and downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols required to leverage this powerful building block.

Mechanistic Rationale & Experimental Causality

The Pipecolic Acid Scaffold

Pipecolic acid restricts the


 and 

dihedral angles of the peptide backbone. When incorporated into a peptide, it acts as a potent inducer of secondary structures (such as

-turns) and shields adjacent peptide bonds from enzymatic degradation.
The N-Propargyl Bioorthogonal Handle

Bioorthogonal chemistry requires functional groups that are inert to native biological moieties but highly reactive under specific, mild conditions. The N-propargyl group serves as an ideal terminal alkyne for CuAAC click chemistry[1]. Unlike bulky cyclooctynes used in strain-promoted click chemistry (SPAAC), the linear propargyl group minimizes steric disruption to the peptide's native folding state.

Overcoming Steric Hindrance in SPPS

The primary challenge in utilizing N-propargyl pipecolic acid lies in the SPPS elongation phase. Once N-propargyl pipecolic acid is coupled to the growing peptide chain, its nitrogen becomes a highly sterically hindered secondary amine. Traditional coupling reagents like HBTU or HATU often fail to achieve complete conversion when coupling the subsequent amino acid, leading to deletion sequences. To overcome this, our protocol employs DIC/OxymaPure combined with microwave (MW) heating. Oxyma acts as an excellent racemization suppressor, while the MW energy overcomes the high activation barrier of the sterically congested transition state[2][3].

Workflow Visualization

The following diagram illustrates the logical progression from resin preparation to the final bioorthogonal conjugate.

Workflow N1 1. Fmoc-SPPS Resin Preparation N2 2. Incorporate N-Propargyl Pipecolic Acid N1->N2 N3 3. Hindered Coupling (DIC/Oxyma, MW 75°C) N2->N3 N4 4. TFA Cleavage & Global Deprotection N3->N4 N5 5. CuAAC Click Chemistry (Azide-Fluorophore) N4->N5 N6 6. Bioorthogonal Peptidomimetic N5->N6

Caption: Workflow for SPPS incorporation and CuAAC bioorthogonal labeling of N-propargyl pipecolic acid.

Reagents and Materials

  • Resin: Rink Amide AM resin (0.6 mmol/g loading).

  • Amino Acids: Fmoc-N-propargyl-L-pipecolic acid, standard Fmoc-protected amino acids.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)[3].

  • Click Reagents: Copper(II) sulfate pentahydrate (CuSO

    
    ), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Azide-functionalized fluorophore (e.g., Cyanine5-azide).
    
  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), tert-Butanol (

    
    -BuOH), LC-MS grade Water.
    

Experimental Protocols

Protocol A: SPPS Incorporation and Extension (Self-Validating Workflow)

This protocol is designed to be self-validating; analytical checkpoints dictate whether the synthesis proceeds or requires intervention.

Step 1: Resin Swelling and Deprotection

  • Swell 100 mg of Rink Amide resin in DCM for 30 minutes, then wash with DMF (3 × 5 mL).

  • Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 5 mL).

Step 2: Coupling of Fmoc-N-propargyl-pipecolic acid

  • Dissolve Fmoc-N-propargyl-pipecolic acid (4 eq), DIC (4 eq), and OxymaPure (4 eq) in 2 mL DMF.

  • Add to the resin and agitate at room temperature for 60 minutes.

  • Validation: Perform a standard Kaiser test. A yellow color (negative) confirms complete coupling to the primary amine.

Step 3: Deprotection of N-propargyl-pipecolic acid

  • Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash with DMF (5 × 5 mL).

Step 4: Sterically Hindered Coupling (Critical Step)

  • Dissolve the subsequent Fmoc-amino acid (4 eq), DIC (4 eq), and OxymaPure (4 eq) in 2 mL DMF[2][3].

  • Add to the resin and subject to microwave heating at 75°C for 10 minutes.

  • Validation: Perform a Chloranil test (the Kaiser test is ineffective for secondary amines)[4].

    • Self-Correction Loop: If the resin beads turn blue/green (positive for unreacted secondary amine), repeat Step 4 before proceeding. If colorless, proceed to Step 5.

Step 5: Cleavage

  • Treat the resin with TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours at room temperature.
    
  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Bioorthogonal Labeling via CuAAC

Step 1: Reaction Assembly

  • Dissolve the lyophilized alkyne-peptide (1.0 eq, 1 mM final concentration) and the Azide-fluorophore (1.2 eq) in a 1:1 mixture of

    
    -BuOH and H
    
    
    
    O.
  • In a separate vial, premix CuSO

    
     (0.2 eq) and THPTA ligand (0.4 eq) in H
    
    
    
    O. Incubate for 5 minutes to form the Cu-THPTA complex (prevents peptide degradation).
  • Add the Cu-THPTA complex to the peptide solution.

Step 2: Initiation and Monitoring

  • Add freshly prepared Sodium ascorbate (0.5 eq) to reduce Cu(II) to the active catalytic Cu(I) species.

  • Stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting alkyne mass is fully depleted.

    • Self-Correction Loop: If starting material persists, spike with an additional 0.2 eq of Sodium ascorbate to re-reduce any oxidized copper.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the reagent selections in the protocols above.

Table 1: Optimization of the Sterically Hindered Coupling Step (Protocol A, Step 4)

Coupling SystemConditionsYield (LC-MS)RacemizationRecommendation
HBTU / DIPEARoom Temp, 2h< 25%HighNot recommended for N-alkyl amines.
HATU / DIPEARoom Temp, 2h60%ModerateRequires double coupling.
DIC / OxymaPureMW 75°C, 10 min> 95% Low Optimal; overcomes steric hindrance efficiently[2][3].

Table 2: CuAAC Reaction Condition Optimization (Protocol B)

Catalyst SystemSolventTimeConversionNotes
CuI / DIPEADMF12h45%Poor solubility; difficult to remove copper.
CuSO

/ Ascorbate
H

O /

-BuOH
4h70%Prone to oxidative damage of peptide side chains.
CuSO

/ Ascorbate / THPTA
H

O /

-BuOH
2h > 98% THPTA ligand protects peptide and accelerates kinetics.

Troubleshooting & Quality Control

  • Incomplete Fmoc Deprotection: N-alkylated amino acids can sometimes form stable secondary structures that hide the Fmoc group. If deprotection is sluggish, add 0.1 M DBU to the 20% piperidine/DMF solution.

  • Aspartimide Formation: If the sequence contains Asp-Gly or Asp-Ser near the N-propargyl pipecolic acid, the microwave heating step may induce aspartimide formation. Mitigate this by adding 0.1 M Formic acid to the piperidine deprotection solution.

  • Copper Removal Post-Click: Residual copper can quench fluorophores or cause in vivo toxicity. Pass the final click product through a short plug of Chelex-100 resin prior to final HPLC purification.

References

  • [2] A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. PubMed Central (PMC). Available at:

  • [1] Synthesis of N-Propargyl Iminosugar Scaffolds for Compound Library Generation using Click Chemistry. ConnectSci / Australian Journal of Chemistry. Available at:

  • [4] A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PubMed Central (PMC). Available at:

  • [3] Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. Available at:

Sources

Application Note: Microwave-Assisted Synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (N-propargyl pipecolic acid) and its derivatives.

These scaffolds are critical "clickable" non-natural amino acids, widely used in peptidomimetics and the development of Factor Xa inhibitors and neuroactive agents.

Executive Summary

The introduction of a propargyl group onto the nitrogen of pipecolic acid (piperidine-2-carboxylic acid) transforms a standard cyclic amino acid into a versatile "clickable" handle. Conventional thermal alkylation of pipecolic acid is often plagued by long reaction times (12–24 hours), incomplete conversion, and difficult purification due to the zwitterionic nature of the starting material.

This protocol details a microwave-assisted


 alkylation  strategy using the methyl ester of pipecolic acid. By utilizing dielectric heating, reaction times are reduced to under 20 minutes with yields consistently exceeding 85%. The resulting N-propargyl scaffold is a direct precursor for 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Scientific Foundation & Mechanism

The Challenge of N-Alkylation

Direct alkylation of free amino acids (zwitterions) in organic solvents is inefficient due to poor solubility. To overcome this, we utilize Methyl Piperidine-2-carboxylate Hydrochloride as the starting material. The esterification masks the carboxylic acid, increasing solubility in aprotic polar solvents (Acetonitrile or DMF) favored for


 reactions.
Microwave Dielectric Heating Effects

Microwave irradiation (


) couples directly with the dipoles of the polar solvent (ACN/DMF) and the ionic reagents (

, ammonium salts).
  • Thermal Effect: Rapid internal heating (

    
    ) overcomes the activation energy barrier for the steric hindrance of the 
    
    
    
    -carboxylic ester.
  • Specific Effect: The stabilization of the transition state in the polar

    
     mechanism is enhanced by the alignment of dipoles under the electromagnetic field, significantly suppressing side reactions like elimination (E2).
    
Reaction Scheme

The reaction proceeds via the in-situ free-basing of the pipecolate salt, followed by nucleophilic attack on propargyl bromide.

ReactionMechanism Start Methyl Pipecolate (HCl Salt) Base K2CO3 (Deprotonation) Start->Base In-situ Inter Free Amine Intermediate Base->Inter MW Microwave Irradiation 100°C, 15 min Inter->MW Reagent Propargyl Bromide Reagent->MW Product N-Propargyl Pipecolate Ester MW->Product SN2 Attack

Figure 1: Mechanistic pathway for the microwave-assisted N-propargylation.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: Methyl piperidine-2-carboxylate HCl (

    
    ).
    
  • Alkylating Agent: Propargyl bromide (80 wt.% in toluene) (

    
    ).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (
    
    
    
    ).
  • Solvent: Acetonitrile (ACN), HPLC grade (Concentration:

    
    ).
    
  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or Anton Paar Monowave).

Step-by-Step Procedure

Step 1: Preparation

  • Weigh Methyl piperidine-2-carboxylate HCl (

    
    , 
    
    
    
    ) into a
    
    
    microwave process vial.
  • Add

    
      (
    
    
    
    ,
    
    
    ) and a magnetic stir bar.
  • Add Acetonitrile (

    
    ). Cap the vial and vortex for 30 seconds to disperse the base.
    
  • Critical Step: Add Propargyl bromide (

    
    , 
    
    
    
    ) via syringe. Caution: Lachrymator. Work in a fume hood.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program the following parameters:

    • Temperature:

      
      
      
    • Time: 15 minutes (Hold time)

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High

  • Start the reaction.[1] The pressure may rise to

    
    .
    

Step 3: Work-up

  • Allow the vial to cool to room temperature (usually automated).

  • Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , 
    
    
    
    ).
  • Wash the filter cake with Ethyl Acetate (

    
    ).
    
  • Concentrate the combined filtrate under reduced pressure.

Step 4: Purification

  • The crude residue is typically

    
     pure.
    
  • For analytical purity, perform Flash Column Chromatography:

    • Stationary Phase: Silica Gel (

      
      ).
      
    • Eluent: Hexanes:Ethyl Acetate (

      
      ).
      
  • Yield: Expect

    
     (
    
    
    
    ) of a pale yellow oil.
Hydrolysis to Free Acid (Optional)

If the free carboxylic acid is required (e.g., for solid-phase peptide synthesis):

  • Dissolve the ester in

    
     (
    
    
    
    ).
  • Add

    
     (
    
    
    
    ).
  • Stir at Room Temperature for 1 hour.

  • Neutralize with

    
     to 
    
    
    
    and lyophilize.

Data Analysis & Optimization

Comparative Efficiency

The following table highlights the superiority of the microwave protocol over conventional reflux methods for this specific transformation.

ParameterConventional RefluxMicrowave ProtocolImprovement
Temperature

(ACN Reflux)


Time 16 Hours15 Minutes 64x Faster
Yield



Purity (Crude) Low (requires extensive column)High (often filtration only)Process Efficiency
Characterization Criteria (Expected Data)
  • 
     (
    
    
    
    ,
    
    
    ):
    Diagnostic doublet for propargyl
    
    
    at
    
    
    (
    
    
    ) and triplet for the terminal alkyne proton at
    
    
    .
  • MS (ESI):

    
     calc.[2] for 
    
    
    
    :
    
    
    ; Found:
    
    
    .

Applications: Click Chemistry Workflow

The primary utility of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is as a scaffold for generating libraries of peptidomimetics or Factor Xa inhibitors via 1,3-dipolar cycloaddition.

ApplicationWorkflow Step1 N-Propargyl Pipecolate (Synthesized Scaffold) Condition CuAAC Conditions: CuSO4 (5%), Na Ascorbate (10%) t-BuOH/H2O, RT, 2h Step1->Condition Step2 Azide Library (R-N3) (Aryl, Alkyl, Fluorescent tags) Step2->Condition Result 1,2,3-Triazole Derivatives (Factor Xa Inhibitors / Peptidomimetics) Condition->Result Click Reaction

Figure 2: Workflow for converting the N-propargyl scaffold into bioactive triazole libraries.

Troubleshooting & Critical Parameters

  • Low Yield / Incomplete Conversion:

    • Cause: Old or wet Propargyl Bromide.

    • Fix: Propargyl bromide degrades over time. Ensure the reagent is fresh or distilled. Increase MW temperature to

      
       for 10 mins.
      
  • Precipitation in Vial:

    • Cause: High concentration of salts.

    • Fix: This is normal. Ensure vigorous stirring (High setting) during irradiation to prevent "hot spots" on the glass wall.

  • Safety Warning:

    • Propargyl bromide is a potent alkylating agent. All waste must be quenched with dilute ammonia or NaOH before disposal.

References

  • Microwave-Assisted Synthesis of N-propargyl Derivatives: Perez, E., et al. "Microwave enhanced synthesis of N-propargyl derivatives of imidazole."[3] Applied Surface Science, 2006.[3]

  • Synthesis of N-Propargyl Tetrahydroquinolines (Factor Xa Inhibitors): Guzman, F., et al. "Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives."[4] Molecules, 2020.[2][4][5]

  • General Microwave N-Alkylation Protocols: Bogdal, D., et al. "Remarkable Fast N-Alkylation of Azaheterocycles Under Microwave Irradiation." Heterocycles, 1997.[6]

  • Pipecolic Acid Derivatives in Medicinal Chemistry: "1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid Product Page." ChemScene. [7]

  • Microwave Synthesis Principles: "Microwave-assisted synthesis: Principles and Applications." Anton Paar Wiki.

Sources

Protocol for N-Propargylation of Ethyl Pipecolate Followed by Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of alkyne-functionalized unnatural amino acids is a critical workflow in modern drug discovery, enabling late-stage functionalization via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or the construction of rigidified PROTAC linkers. Substituted chiral piperidines and pipecolic acid derivatives are prominent targets due to their prevalence in medicinally relevant compounds[1].

This application note details a robust, two-step protocol for the


 N-propargylation of ethyl pipecolate (piperidine-2-carboxylate), followed by base-mediated ester hydrolysis to yield N-propargyl pipecolic acid as a hydrochloride salt. The terminal alkyne serves as a highly versatile handle for downstream Click chemistry, enabling the decoration of complex pharmacophores[2].

Mechanistic Rationale & Reaction Pathway

The protocol is designed as a self-validating system with built-in diagnostic checkpoints.

Step 1: Alkylation. The N-alkylation of the secondary cyclic amine utilizes propargyl bromide. To prevent over-alkylation or elimination side-reactions, a mild, heterogeneous base (Potassium Carbonate,


) in a polar aprotic solvent (Acetonitrile, 

) is employed. This method is highly effective for cyclic

-amino acid esters, such as proline and pipecolic acid[3].

Step 2: Saponification & Isolation. The ethyl ester of pipecolic acid is sterically hindered by the adjacent N-propargyl group. Lithium hydroxide (


) is selected over sodium hydroxide because the 

ion acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide ion. Because the resulting N-propargyl pipecolic acid is a highly water-soluble zwitterion, standard liquid-liquid extraction is ineffective. Instead, the protocol utilizes absolute evaporation followed by selective organic extraction of the hydrochloride salt.

G SM Ethyl Pipecolate Reag1 Propargyl Bromide K2CO3, MeCN 25-60°C SM->Reag1 Int N-Propargyl Ethyl Pipecolate Reag1->Int SN2 Alkylation Reag2 1. LiOH, THF/MeOH/H2O 2. HCl (pH 2) Int->Reag2 Prod N-Propargyl Pipecolic Acid • HCl Reag2->Prod Saponification

Reaction workflow for the two-step synthesis of N-propargyl pipecolic acid hydrochloride.

Reagent Stoichiometry & Preparation

Table 1: Reagents for Step 1 (Alkylation)
ReagentMW ( g/mol )EquivalentsRole in Reaction
Ethyl Pipecolate157.211.0Nucleophile / Starting Material
Propargyl Bromide (80 wt% in Toluene)118.961.2Electrophile / Alkylating Agent
Potassium Carbonate (

)
138.212.5Acid Scavenger (Heterogeneous)
Acetonitrile (

)
41.05-Polar Aprotic Solvent
Table 2: Reagents for Step 2 (Hydrolysis)
ReagentMW ( g/mol )EquivalentsRole in Reaction
N-Propargyl Ethyl Pipecolate195.261.0Intermediate Substrate
Lithium Hydroxide Monohydrate41.963.0Saponification Base
THF / MeOH /

(3:1:1 v/v/v)
--Homogenizing Co-solvent System
Hydrochloric Acid (1M aq)36.46to pH 2Acidification / Salt Formation

Step-by-Step Methodologies

Protocol 1: N-Propargylation of Ethyl Pipecolate
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl pipecolate (1.0 eq) and anhydrous

    
     (approx. 0.2 M concentration relative to the amine).
    
  • Base Addition: Add finely powdered anhydrous

    
     (2.5 eq) to the solution. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.
    
  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add propargyl bromide (80 wt% solution in toluene, 1.2 eq) over 5 minutes.

    • Expertise & Experience Note: Propargyl bromide in its neat form is thermodynamically unstable and shock-sensitive. Using the 80 wt% toluene solution mitigates explosive decomposition risks while maintaining high reactivity.

  • Reaction Execution: Remove the ice bath, attach a reflux condenser, and heat the reaction to 60 °C for 8 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The secondary amine starting material stains strongly with Ninhydrin, whereas the tertiary amine product will not. Use

      
       stain to visualize the product (the alkyne reduces the permanganate, appearing as a bright yellow spot on a purple background).
      
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove

    
     and the precipitated 
    
    
    
    salts. Wash the filter cake with EtOAc.
  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in EtOAc and wash with distilled water (2x) and brine (1x). Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc) to yield N-propargyl ethyl pipecolate as a pale yellow oil.

Protocol 2: Ester Hydrolysis & Salt Isolation
  • Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Distilled Water in a 3:1:1 volumetric ratio.

    • Expertise & Experience Note: This specific ternary mixture ensures that both the highly lipophilic ester and the hydrophilic

      
       remain in a single homogeneous phase, preventing biphasic stalling.
      
  • Reaction Setup: Dissolve N-propargyl ethyl pipecolate (1.0 eq) in the solvent mixture (0.1 M concentration). Add

    
     (3.0 eq) in one portion.
    
  • Reaction Execution: Stir the mixture vigorously at room temperature for 4–6 hours. Monitor by TLC (disappearance of the ester spot).

  • Volatile Removal: Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. Do not evaporate the water completely.

  • Aqueous Wash: Extract the remaining aqueous phase with Diethyl Ether (

    
    ) (2x) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
    
  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M aqueous

    
     dropwise until the pH reaches ~2.0 (verify with pH paper).
    
  • Absolute Isolation: Do not attempt to extract the product with EtOAc or DCM at this stage. Transfer the acidic aqueous solution to a large round-bottom flask and evaporate to absolute dryness using a rotary evaporator connected to a high-vacuum pump (bath temperature 45 °C).

    • Expertise & Experience Note: Because N-propargyl pipecolic acid is a zwitterion, it partitions poorly into organic solvents. Evaporating to dryness forces the compound into its hydrochloride salt form.

  • Salt Trituration: Suspend the resulting dry white solid (which is a mixture of the product and

    
    /
    
    
    
    ) in a mixture of DCM/MeOH (9:1 v/v). Stir for 30 minutes, then filter through a fine glass frit. The amino acid hydrochloride dissolves in this mixture, while the inorganic salts remain on the frit.
  • Final Recovery: Concentrate the filtrate to yield N-propargyl pipecolic acid hydrochloride as a highly pure, off-white solid.

Expected Analytical Diagnostics

Table 3: Diagnostic Data Summary
CompoundPhysical StateTLC (

& Stain)
Key

NMR Signals (

or

)
Ethyl Pipecolate Clear Oil0.2 (Hex/EtOAc 1:1) Ninhydrin: Brown/Red4.15 (q, 2H, ester

), 3.30 (dd, 1H,

-CH)
N-Propargyl Ethyl Pipecolate Pale Yellow Oil0.6 (Hex/EtOAc 1:1)

: Yellow
4.18 (q, 2H), 3.45 (dd, 2H, propargyl

), 2.20 (t, 1H, alkyne CH)
N-Propargyl Pipecolic Acid

HCl
Off-White Solid0.1 (DCM/MeOH 9:1)

: Yellow
3.90 (m, 2H, propargyl

), 3.65 (m, 1H,

-CH), 2.95 (t, 1H, alkyne CH)

Note: In the hydrochloride salt form, the propargyl protons often shift downfield in NMR due to the protonation of the adjacent tertiary amine.

References

  • Mahesh, S., Pareek, M., Ramanjaneyulu, B.T., Kaur, G., & Anand, R.V. (2013). Base mediated 5-endo-dig cyclization of N-propargyl proline derivatives: A facile entry to pyrrolizidine scaffolds. Indian Journal of Chemistry.[3][Link]

  • Angelast, A. et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(45), 20854–20864.[1],[4][Link]

  • Matassini, C., Mirabella, S., Goti, A., & Cardona, F. (2014). Polyhydroxyamino-Piperidine-Type Iminosugars and Pipecolic Acid Analogues from a D-Mannose-Derived Aldehyde. European Journal of Organic Chemistry, 2014(24), 5419–5432.[2][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

[1]

Topic: Purification of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (N-Propargyl Pipecolic Acid) Ticket ID: #PUR-8829-ZWIT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Zwitterion" Challenge

You are attempting to purify 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid . This molecule presents a classic chromatographic paradox known as the "Zwitterionic Trap."

  • The Structure: It contains a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid.

  • The Problem: On standard silica gel (

    
    ), the acidic silanol groups (
    
    
    , pKa ~5) will protonate your amine, while the carboxylic acid may ionize. This creates strong ionic bonding to the stationary phase, resulting in broad streaks, poor recovery, or complete retention (baseline sticking).
  • The Solution: You must "mask" these interactions using mobile phase modifiers or switch stationary phases entirely.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I ran a standard TLC (Hexane/EtOAc), and my spot didn't move. Why?"

A: Your compound is too polar and ionic for non-polar systems.

  • Mechanism: The carboxylic acid and amine form an internal salt (zwitterion). Hexane/Ethyl Acetate cannot break the electrostatic lattice energy of this salt, nor can it compete with the hydrogen bonding of the silica.

  • Fix: Switch to a polar solvent system immediately. Try DCM:MeOH (9:1) . If it still streaks, you need a modifier (see Q2).

Q2: "I switched to DCM/MeOH, but the peak is tailing badly (streaking). How do I sharpen it?"

A: You are seeing "Silanol Effect." The amine is interacting with acidic silanols on the silica surface.

  • The Fix: Add a basic modifier to your mobile phase.

  • Protocol: Add 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA)  to your DCM/MeOH mixture.
    
  • Why it works: The ammonia/TEA competes for the silanol sites, effectively "capping" them and allowing your amine product to elute freely.

Q3: "Can I just use Reverse Phase (C18) instead?"

A: Yes, and this is often superior for free amino acids.

  • Recommendation: Use a C18 column with a water/acetonitrile gradient.

  • Crucial Detail: You must control pH. Use 0.1% Formic Acid or TFA in the water. This ensures the amine is protonated (cationic) and the carboxylic acid is protonated (neutral), preventing the formation of the zwitterion which often has unpredictable retention on C18.

Part 2: Recommended Purification Workflows

Below are the three validated protocols for this specific molecule, ranked by reliability.

Method A: "The Neutralizer" (Silica Gel with Modifiers)

Best for: Rapid purification when you lack C18 equipment.

ParameterSpecification
Stationary Phase Standard Silica Gel (40-63 µm)
Solvent A Dichloromethane (DCM)
Solvent B Methanol (MeOH) containing 2%

Gradient 0% B to 20% B over 15 Column Volumes (CV)
Loading Solid Load: Dissolve sample in MeOH, add silica, evaporate to dryness. Dry load this powder.
Detection Ninhydrin Stain (Purple spot) or KMnO4 (Alkyne oxidation).

Technical Note: Do not liquid load in pure DCM; the compound likely won't dissolve well, leading to precipitation at the column head.

Method B: "The Clean Sweep" (Reverse Phase C18)

Best for: High purity requirements (>98%) and removing inorganic salts.

ParameterSpecification
Stationary Phase C18 (Octadecylsilane)
Solvent A Water + 0.1% Formic Acid
Solvent B Acetonitrile + 0.1% Formic Acid
Gradient 0% B (hold 2 min)

50% B over 10 min.
Elution Logic The highly polar salt impurities elute at void volume. Your product elutes early (approx 10-20% B).
Method C: "The Workaround" (Esterification)

Best for: When the free acid is absolutely inseparable. If Methods A and B fail, convert the carboxylic acid to a methyl ester.

  • Reaction: Reflux crude in MeOH with catalytic

    
     or 
    
    
    .
  • Purification: The Methyl Ester is non-zwitterionic. It will purify easily on silica using Hexane/EtOAc (approx 50:50).

  • Hydrolysis: Saponify (LiOH/THF/H2O) to return to the acid after purification.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the correct purification route based on your specific observations.

PurificationLogicStartCrude N-Propargyl Pipecolic AcidSolubilityCheckSolubility Check:Dissolves in DCM?Start->SolubilityCheckNormalPhaseMethod A:Silica Gel ChromatographySolubilityCheck->NormalPhaseYes (Soluble)ReversePhaseMethod B:Reverse Phase (C18)SolubilityCheck->ReversePhaseNo (Insoluble)ModifierCheckDoes it Streak?NormalPhase->ModifierCheckDerivatizeMethod C:Derivatize to EsterNormalPhase->DerivatizeFails SeparationAddBaseAdd 1% NH4OH or TEAto Mobile PhaseModifierCheck->AddBaseYes (Tailing)Purified ProductPurified ProductModifierCheck->Purified ProductNo (Clean)PHControlBuffer Required:Water + 0.1% Formic AcidReversePhase->PHControlReversePhase->DerivatizePoor RetentionPHControl->Purified Product

Caption: Decision matrix for selecting the optimal stationary phase based on solubility and retention behavior.

Part 4: Scientific Rationale (E-E-A-T)

The Mechanism of Failure on Standard Silica

Silica gel possesses surface silanol groups (

  • Interaction: The basic nitrogen of the piperidine ring (

    
    ) accepts a proton from the silanol, forming a localized cation (
    
    
    ).
  • Result: This ionic bond is far stronger than the Van der Waals forces used in standard chromatography. The molecule "sticks" to the silica.

  • Why Modifiers Work: When you add Ammonium Hydroxide (

    
    ), the ammonia molecules are smaller and vastly more abundant than your drug molecule. They saturate the silica surface, neutralizing the silanols, effectively creating a "neutral" surface for your compound to travel across [1].
    
Stability of the Alkyne

The propargyl group (alkyne) is generally stable on silica and C18. However, avoid using silver-impregnated silica (often used for alkene separations), as terminal alkynes form acetylides with silver, which can be explosive or irreversibly bound.

References

  • Biotage. "How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography." Biotage Blog. Accessed March 2026. [Link]

  • National Center for Biotechnology Information (NCBI). "Pipecolic acid | C6H11NO2 | CID 439227." PubChem Compound Summary. Accessed March 2026. [Link]

Technical Support Center: Stereoselective Synthesis of N-propargyl-L-pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of N-propargyl-L-pipecolic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining chiral integrity during the N-alkylation of pipecolic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully synthesize your target compound with high enantiomeric purity.

Troubleshooting Guide: Preventing Racemization

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical challenge in the synthesis of optically active compounds like N-propargyl-L-pipecolic acid. The following table outlines common issues encountered during this synthesis, their probable causes, and actionable solutions to preserve the stereochemical integrity of your product.

Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Significant loss of optical purity (high % of D-enantiomer) in the final product. 1. Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can promote racemization. 2. Inappropriate Base: Strong, non-hindered bases can readily deprotonate the α-carbon, leading to a planar, achiral enolate intermediate. 3. Unsuitable Solvent: Protic solvents or those that favor ionization can stabilize the enolate intermediate, increasing the likelihood of racemization.1. Optimize Reaction Conditions: Perform the N-propargylation at the lowest effective temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS to avoid unnecessary extension of the reaction time. 2. Select a Milder, Sterically Hindered Base: Utilize a weaker inorganic base like potassium carbonate (K₂CO₃) or a sterically hindered organic base such as N,N-diisopropylethylamine (DIPEA). These bases are less likely to abstract the α-proton.[1] 3. Choose an Appropriate Solvent: Employ polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM). These solvents solvate the reactants without promoting the formation of the enolate intermediate.
Incomplete reaction, leading to difficult purification and potential for racemization during workup. 1. Insufficiently Reactive Propargylating Agent: Propargyl bromide may not be reactive enough under mild conditions. 2. Poor Solubility of Reactants: The starting material or base may have limited solubility in the chosen solvent.1. Use a More Reactive Electrophile: Consider using propargyl triflate or tosylate, which are more reactive than propargyl bromide and can allow for lower reaction temperatures and shorter reaction times. However, their higher reactivity must be carefully controlled to avoid side reactions. 2. Enhance Solubility: If using an inorganic base like K₂CO₃, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve its solubility and reactivity in organic solvents.[2] For poorly soluble starting materials, a co-solvent system may be necessary, but should be chosen carefully to avoid promoting racemization.
Difficulty in accurately determining the enantiomeric excess (ee%) of the final product. Inadequate Analytical Method: Standard HPLC or NMR techniques may not be able to resolve the enantiomers of N-propargyl-pipecolic acid.Develop a Robust Chiral HPLC Method: Utilize a chiral stationary phase (CSP) specifically designed for the separation of amino acid derivatives. Pirkle-type, crown ether-based, or macrocyclic glycopeptide-based columns are often effective.[3][4][5][6] Method development will likely be required, involving screening of different mobile phases (both normal and reversed-phase).

Frequently Asked Questions (FAQs)

Q1: Why is L-pipecolic acid susceptible to racemization during N-propargylation?

A1: The susceptibility of L-pipecolic acid to racemization during N-alkylation stems from the acidity of the α-proton (the hydrogen atom on the carbon bearing the carboxyl group). Under basic conditions, this proton can be abstracted to form a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face with nearly equal probability, leading to a mixture of both L- and D-enantiomers.[7][8] The N-alkylation reaction conditions, particularly the choice of base, can create an environment conducive to this undesirable side reaction.

Q2: What is the underlying mechanism of racemization in this context?

A2: The primary mechanism for racemization of α-amino acids under basic conditions is through direct enolization. A base removes the α-proton, forming a planar enolate. This achiral intermediate can then be reprotonated from either side, leading to the formation of a racemic mixture. The stability of this enolate intermediate is a key factor in the rate of racemization.

racemization_mechanism L_pipecolic L-Pipecolic Acid (Chiral) Enolate Planar Enolate (Achiral) L_pipecolic->Enolate - H⁺ (Base) Enolate->L_pipecolic + H⁺ D_pipecolic D-Pipecolic Acid (Chiral) Enolate->D_pipecolic + H⁺

Caption: Mechanism of base-catalyzed racemization of pipecolic acid.

Q3: How does the choice of base impact the degree of racemization?

A3: The strength and steric hindrance of the base are critical factors. Strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide can readily deprotonate the α-carbon, significantly increasing the rate of racemization. In contrast, weaker inorganic bases such as potassium carbonate, or sterically hindered organic bases like DIPEA, are less likely to abstract the α-proton, thereby minimizing racemization.

Q4: Should I protect the carboxylic acid group before N-propargylation?

A4: Protecting the carboxylic acid, for instance as a methyl or ethyl ester, can be a viable strategy to prevent racemization. The esterification removes the acidic proton of the carboxyl group, which can influence the acidity of the α-proton. However, this adds extra steps to your synthesis (protection and deprotection) and the conditions for these steps must also be chosen carefully to avoid racemization. For a more direct approach, optimizing the conditions for the N-propargylation of the free acid is often preferred.

Q5: What are the best analytical techniques to confirm the enantiomeric purity of my N-propargyl-L-pipecolic acid?

A5: The most reliable method for determining the enantiomeric excess (ee%) of your product is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Several types of CSPs are commercially available, including those based on Pirkle-type phases, crown ethers, and macrocyclic glycopeptides.[3][4][5][6] It is often necessary to screen different columns and mobile phase conditions (e.g., normal phase with hexane/isopropanol or reversed-phase with buffered aqueous/organic mixtures) to achieve baseline separation of the enantiomers. Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column is another option, but direct chiral HPLC is generally preferred to avoid potential kinetic resolution during derivatization.

Experimental Protocols

The following protocols are designed to provide a starting point for the stereoretentive synthesis of N-propargyl-L-pipecolic acid. Optimization may be necessary depending on the specific scale and available resources.

Protocol 1: N-Propargylation of L-Pipecolic Acid using Potassium Carbonate

This protocol utilizes a mild inorganic base to minimize the risk of racemization.

Materials:

  • L-Pipecolic acid

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add L-pipecolic acid (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propargyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in deionized water and wash with diethyl ether to remove any unreacted propargyl bromide and other nonpolar impurities.

  • Carefully acidify the aqueous layer to pH ~2 with 1M HCl.

  • Lyophilize or carefully evaporate the water to obtain the crude N-propargyl-L-pipecolic acid hydrochloride salt.

  • Further purification can be achieved by recrystallization or flash chromatography on silica gel.

protocol_workflow Start Start Reactants Combine L-Pipecolic Acid, K₂CO₃, and ACN Start->Reactants Cool Cool to 0 °C Reactants->Cool Add_Propargyl_Bromide Add Propargyl Bromide Cool->Add_Propargyl_Bromide React Stir at RT for 12-24h (Monitor Progress) Add_Propargyl_Bromide->React Filter Filter and Concentrate React->Filter Workup Aqueous Workup and Acidification Filter->Workup Isolate Isolate Product Workup->Isolate End End Isolate->End

Caption: Workflow for N-propargylation of L-pipecolic acid.

Protocol 2: Chiral HPLC Analysis of N-propargyl-pipecolic acid

This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric purity of the synthesized product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Regis Phenylglycine, Daicel CHIRALPAK series, or Astec CHIROBIOTIC T)

Mobile Phase Screening:

  • Normal Phase: Mixtures of hexane or heptane with a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Reversed Phase: Mixtures of water or an aqueous buffer (e.g., phosphate or acetate) with an organic modifier such as acetonitrile or methanol.

General Procedure:

  • Prepare a standard solution of your N-propargyl-pipecolic acid product at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • If available, prepare a sample of the racemic N-propargyl-pipecolic acid to confirm the separation of the two enantiomers.

  • Equilibrate the chosen chiral column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min).

  • Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Systematically vary the mobile phase composition (e.g., the percentage of the polar modifier in normal phase or the organic modifier in reversed phase) to optimize the resolution between the enantiomers.

  • Once baseline separation is achieved, integrate the peak areas of the L- and D-enantiomers to calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

References

  • Hyun, M. H., Min, C. S., & Cho, Y. J. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 30(3), 355-362. [Link]

  • Regis Technologies, Inc. (n.d.). Pirkle Chiral Stationary Phases. [Link]

  • Regis Technologies, Inc. (n.d.). Chiral Stationary Phases for HPLC. [Link]

  • Chandrasekhar, S., Rao, Y. S., & Reddy, B. V. S. (2010). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Synthetic Communications, 40(14), 2108-2117. [Link]

  • Gasparrini, F., Misiti, D., & Villani, C. (n.d.). Chiral stationary phases for HPLC. [Link]

  • Wikipedia. (2023). Racemization. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. [Link]

  • Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115. [Link]

  • Fuchs, M., Tauber, K., & Le-Gros, M. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4855-4863. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Stereochemistry II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]

  • Fadel, A., & Lahrache, N. (2007). An Efficient Synthesis of Enantiomerically Pure (R)- Pipecolic Acid, (S)-Proline and their N-Alkylated Derivatives. Supporting Information. [Link]

  • Hartmann, M., & Zeier, J. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 134-147. [Link]

  • Li, W., & Yu, B. (2015). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Beilstein Journal of Organic Chemistry, 11, 266-270. [Link]

  • CN104557677A - Chemical resolution preparation method for optical pure 2-pipecolic acid - Google P
  • Unciti-Broceta, A. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(19), 4545. [Link]

  • Fuchs, M., Tauber, K., Le-Gros, M., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Graz University of Technology. [Link]

  • ResearchGate. (2026). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • Fadel, A., & Lahrache, N. (2007). An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives. The Journal of Organic Chemistry, 72(5), 1780–1784. [Link]

  • CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google P
  • ResearchGate. (2025). An Efficient Synthesis of Enantiomerically Pure ( R )-Pipecolic Acid, ( S )-Proline, and Their N -Alkylated Derivatives. [Link]

  • Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115. [Link]

  • Sivakua, T., & Smith, G. G. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12053. [Link]

  • ResearchGate. (2025). Base catalyzed racemization of amino acid derivatives. [Link]

  • Nemati, F., & Zarei, M. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3298. [Link]

Sources

Technical Support Center: Troubleshooting N-Propargyl Pipecolic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility issues when working with N-propargyl pipecolic acid (N-PPA).

N-propargylation is a highly effective strategy to generate alkyne-bearing piperidine scaffolds for [1]. However, while the parent compound[2], the addition of the propargyl group fundamentally alters the molecule's hydration thermodynamics, often leading to frustrating precipitation events during bioconjugation or assay development.

Part 1: Mechanistic Insight – The Causality of Precipitation

To troubleshoot N-PPA, we must first understand the physicochemical shift caused by N-alkylation.

Unsubstituted [3] is a zwitterion at physiological pH. Its carboxylic acid has a pKa of ~2.1, and its secondary amine has a pKa of ~10.4. When you attach a propargyl group (-CH₂-C≡CH) to the nitrogen, two things happen:

  • Lipophilic Disruption: The hydrophobic alkyne group disrupts the hydrogen-bonding network of water, increasing the overall LogP.

  • pKa Shift: The propargyl group is electron-withdrawing relative to a standard alkyl chain. This significantly reduces the basicity of the newly formed tertiary amine, dropping its pKa from ~10.4 down to ~7.5–8.0.

The Isoelectric Trap: Because the amine's pKa is lowered, the isoelectric point (pI) of N-PPA shifts to approximately ~4.8. If your experimental buffer is mildly acidic (pH 4.5–5.5), the molecule exists almost entirely as a neutral zwitterion (net charge = 0). Without a net electrostatic charge to facilitate ion-dipole interactions with water, the hydrophobic propargyl groups aggregate, and the compound crashes out of solution.[4].

Quantitative Data Summary
Physicochemical PropertyPipecolic Acid (Parent)N-Propargyl Pipecolic Acid (Derivative)
Molecular Weight 129.16 g/mol 167.21 g/mol
pKa (Carboxylic Acid) ~2.1~2.0
pKa (Amine) ~10.4~7.5 - 8.0
Isoelectric Point (pI) ~6.25~4.8
Aqueous Solubility (pH 7.0) High (>100 mg/mL)Low (<5 mg/mL)
LogP (Predicted) -2.3~0.5

Part 2: Troubleshooting FAQs

Q1: Why does my N-propargyl pipecolic acid precipitate immediately when I dilute it into standard PBS (pH 7.4)? A: At pH 7.4, the tertiary amine (pKa ~7.8) is still roughly 50-60% protonated. This means a large fraction of your compound is still in the poorly soluble zwitterionic state. Furthermore, the high ionic strength of standard PBS (137 mM NaCl) can cause a "salting-out" effect, forcing the lipophilic alkyne out of the aqueous phase.

Q2: How can I adjust the pH to maximize solubility without inhibiting my CuAAC (click chemistry) reaction? A: To fully solubilize N-PPA, you must push the pH above 8.5 to fully deprotonate the amine, yielding a highly soluble sodium salt (net -1 charge). However, standard CuAAC reactions perform best between pH 7.0 and 8.0. The solution: Adjust your buffer to exactly pH 8.0. This provides a compromise where the compound is sufficiently anionic to remain dissolved, while still being fully compatible with Cu(I) catalysis.

Q3: What co-solvents are best for making a concentrated stock solution? A: Always prepare your primary stock in anhydrous DMSO or DMF at 100 mM. Avoid protic solvents like methanol or ethanol for the stock, as they do not solvate the zwitterionic core as efficiently as polar aprotic solvents. Keep the final DMSO concentration in your aqueous assay below 5% (v/v) to prevent protein denaturation if you are doing bioconjugation.

Q4: My assay cannot tolerate DMSO, and I must work at pH 7.0. How can I keep N-PPA in solution? A: Use complexation. The addition of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is standard for CuAAC to stabilize Cu(I), but it also acts as a highly water-soluble scaffold that can help prevent the aggregation of hydrophobic alkynes. Alternatively, adding 1-2% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) will encapsulate the hydrophobic propargyl-piperidine moiety, pulling it into the aqueous phase without altering the pH.

Part 3: Experimental Protocol – Precipitation-Free CuAAC Assembly

This protocol is engineered as a self-validating system . By following this specific order of addition, you prevent local concentration spikes that trigger irreversible crystallization.

Step 1: Stock Preparation

  • Weigh N-propargyl pipecolic acid and dissolve in anhydrous DMSO to a final concentration of 100 mM.

  • Causality: DMSO breaks the strong intermolecular crystal lattice of the zwitterion. Vortex until optically clear.

Step 2: Buffer Optimization

  • Prepare your aqueous reaction buffer (e.g., 100 mM Sodium Phosphate). Adjust the pH to 7.8–8.0 using 1 M NaOH.

  • Causality: Pushing the pH slightly basic ensures the carboxylic acid is fully deprotonated and the amine is partially deprotonated, maximizing electrostatic repulsion between N-PPA molecules.

Step 3: Catalyst Pre-Complexation (Critical Step)

  • In a separate microcentrifuge tube, pre-mix CuSO₄ (1 mM final assay conc.) with THPTA ligand (5 mM final assay conc.).

  • Causality: Uncomplexed Cu(II) can bind non-specifically to the carboxylate of pipecolic acid, creating insoluble metal-organic coordination polymers. Pre-complexing with THPTA prevents this.

Step 4: Reaction Assembly & Validation

  • Add your azide-bearing partner to the optimized buffer.

  • Slowly spike in the N-PPA DMSO stock (ensure final DMSO is ≤ 5% v/v) while vortexing gently.

  • Validation Checkpoint: Measure the OD at 600 nm or inspect against a dark background. An OD₆₀₀ > 0.05 indicates micro-precipitation. If cloudy, add 1% HP-β-CD before proceeding.

Step 5: Initiation

  • Add the pre-complexed Cu/THPTA solution to the reaction.

  • Add Sodium Ascorbate (5 mM final) to reduce Cu(II) to Cu(I) and initiate the click reaction.

  • Validation Checkpoint: The solution should remain clear. If it turns brown or turbid, the Cu(I) has disproportionated, indicating the pH dropped too low upon ascorbate addition.

Part 4: Troubleshooting Workflow Visualization

SolubilityTroubleshooting Start N-Propargyl Pipecolic Acid Precipitates in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsPI Is pH between 4.0 and 6.0? (Near pI = ~4.8) CheckPH->IsPI AdjustPH Adjust pH to > 7.5 (Forms soluble sodium salt) IsPI->AdjustPH Yes CheckSolvent Are organic co-solvents tolerated in the assay? IsPI->CheckSolvent No AddCosolvent Prepare 100 mM stock in DMSO/DMF Dilute to < 5% final vol CheckSolvent->AddCosolvent Yes UseComplexation Use THPTA ligand or HP-β-CD to encapsulate/solubilize CheckSolvent->UseComplexation No

Decision tree for troubleshooting N-propargyl pipecolic acid aqueous solubility.

References

  • FooDB. "Showing Compound D-Pipecolic acid (FDB023791)". Available at:[Link]

  • Carbohydrate Research / ACS Publications. "Expeditious Synthesis of Aza sugars by the Double Reductive Amination of Dicarbonyl Sugars". Available at:[Link]

  • The Journal of Organic Chemistry. "An Efficient Access to Enantiomerically Pure Substituted Derivatives of Pipecolic Acid". Available at:[Link]

  • PubChem. "Pipecolic acid, (+)- | CID 736316". Available at:[Link]

Sources

removing unreacted propargyl bromide from pipecolic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for N-Propargyl Pipecolic Acid Derivatives

Critical Safety Warning

Propargyl Bromide (3-Bromopropyne) is a potent lachrymator and alkylating agent.

  • Hazard: Inhalation causes severe respiratory irritation; skin contact causes burns. It is potentially shock-sensitive if concentrated to dryness or stored improperly.

  • Engineering Controls: All manipulations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.

Introduction

The N-alkylation of pipecolic acid derivatives (often esters) with propargyl bromide is a staple reaction in the synthesis of peptidomimetics and "click" chemistry precursors. To ensure complete conversion of the secondary amine, propargyl bromide is frequently used in excess (1.2 – 2.0 equivalents).

However, residual propargyl bromide is toxic, reactive, and interferes with downstream biology or "click" cycloadditions. This guide details three chemically distinct strategies to remove this impurity, selected based on reaction scale and product stability.

Troubleshooting Guide & FAQs

Q1: I am working on a gram-scale synthesis of Methyl N-propargyl pipecolate. What is the most robust method to remove excess alkyl halide without column chromatography?

Recommendation: Acid-Base Extraction (The "Wash-Out" Method) This is the gold standard for separating basic amines (your product) from neutral alkyl halides (propargyl bromide). Since your product is a tertiary amine, it can be reversibly protonated to become water-soluble, while propargyl bromide remains neutral and organic-soluble.

Protocol 1: Acid-Base Extraction Workflow

  • Prerequisite: Your product must be an ester or amide (not a free acid/zwitterion) to allow extraction into organic solvent after basification.

  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., Diethyl Ether or Ethyl Acetate).

    • Why? Propargyl bromide is highly soluble in these solvents.

  • Acid Wash: Extract the organic layer twice with 1M HCl (aq) .

    • Mechanism:[1][2] The N-propargyl pipecolate protonates (

      
      ) and moves to the aqueous layer. Propargyl bromide remains in the organic layer.
      
  • Separation: Keep the Aqueous Layer . You can discard the organic layer (which contains the propargyl bromide) into halogenated waste.

  • Basification: Cool the aqueous layer on ice and slowly add saturated NaHCO₃ or 2M NaOH until pH > 9.

    • Mechanism:[1][2] The amine is deprotonated (

      
      ) and becomes organic-soluble again.
      
  • Re-extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Finish: Dry the combined organic extracts over

    
    , filter, and concentrate.
    
    • Result: The product is isolated free of propargyl bromide.

Q2: My product is acid-sensitive or I am running a small-scale parallel library (10-50 mg). Extraction is too tedious. Is there a "chemical" way to destroy the excess reagent?

Recommendation: Solid-Phase Scavenging Use a polymer-supported amine scavenger. These resins act as "nucleophilic sponges," reacting with the electrophilic propargyl bromide to covalently bind it to the solid support. You then simply filter the resin away.

Protocol 2: Nucleophilic Scavenging

  • Reagent: Polystyrene-supported Thiophenol or Tris-(2-aminoethyl)amine (PS-Trisamine).

  • Loading: Typically 3.0 – 4.0 mmol/g.

  • Calculate: Determine the theoretical excess of propargyl bromide (e.g., if you used 0.5 mmol excess).

  • Add Scavenger: Add 2-3 equivalents (relative to the excess bromide) of the scavenger resin directly to the reaction vial.

  • Incubate: Agitate/shake at room temperature for 4–12 hours.

    • Tip: Mild heating (40°C) accelerates the scavenging rate.

  • Filter: Pass the mixture through a fritted cartridge or filter funnel.

    • Result: The filtrate contains your product; the propargyl bromide is trapped on the resin.

  • Rinse: Wash the resin with DCM to recover any entrained product.

Q3: I see trace propargyl bromide in my NMR after rotary evaporation. Can I just dry it longer?

Recommendation: Azeotropic Distillation ("Chasing") Propargyl bromide has a boiling point of ~88-90°C. Simply pulling vacuum at room temperature is often insufficient to remove the last traces, especially if it interacts with the amine product.

Technique:

  • Add Toluene (approx. 3x volume of the residue) to your flask.

  • Concentrate on the rotary evaporator at 40-50°C.

  • Repeat 2-3 times.

    • Why? Toluene forms a co-distillation mixture (azeotrope-like effect) that helps carry off the less volatile propargyl bromide more effectively than DCM or Ether.

    • Warning: Do not concentrate to absolute dryness if the material is suspected to be shock-sensitive; however, at trace levels, this is primarily a purity concern.

Visualizing the Workflows

Figure 1: Acid-Base Purification Logic

This flowchart illustrates the separation of the neutral impurity from the basic product.

AcidBaseExtraction Start Crude Mixture (Product + Propargyl Bromide) AcidWash Add 1M HCl Extract with EtOAc Start->AcidWash OrgLayer1 Organic Layer (Contains Propargyl Bromide) AcidWash->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Product Salt) AcidWash->AqLayer1 Protonated Amine Discard Discard to Halogenated Waste OrgLayer1->Discard Basify Basify to pH > 9 (NaOH / NaHCO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Free Base FinalAq Aqueous Waste Extract->FinalAq

Caption: Separation of neutral propargyl bromide from basic pipecolic acid product using pH manipulation.

Figure 2: Scavenging Workflow

This diagram depicts the solid-phase removal method for parallel synthesis.

Scavenging Reaction Reaction Complete (Excess Propargyl Bromide) AddResin Add PS-Trisamine Resin (Nucleophilic Scavenger) Reaction->AddResin Incubate Agitate 4-12 Hours AddResin->Incubate Filter Filtration Incubate->Filter SolidWaste Solid Waste (Resin-bound Impurity) Filter->SolidWaste Trapped Filtrate Filtrate (Pure Product) Filter->Filtrate Passes through

Caption: Chemical scavenging of electrophiles using polymer-supported amines.

Data Summary: Physical Properties & Solvents

ComponentBoiling PointDensityWater SolubilityReactivity Class
Propargyl Bromide 88-90°C1.38 g/mLInsolubleElectrophile / Lachrymator
Pipecolic Acid (Ester) >200°C (typ.)~1.0 g/mLLow (as free base)Nucleophile (Secondary Amine)
Toluene 110.6°C0.87 g/mLInsolubleAzeotropic Solvent
DCM 39.6°C1.33 g/mLInsolubleExtraction Solvent

References

  • Organic Syntheses. (1973). 1-Phenyl-1,4-pentadiyne (Example of Propargyl Bromide Workup). Org. Synth. 53, 23. Retrieved March 5, 2026, from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers for Purification. Retrieved March 5, 2026, from [Link]

Sources

improving enantiomeric excess of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Purity of N-Propargyl Pipecolic Acid

Ticket Subject: Improving Enantiomeric Excess (ee) of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid Case ID: #NP-PIP-004 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

You are encountering difficulties with the optical purity of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid . This molecule presents a specific stereochemical challenge: the


-proton at the C2 position is activated by both the electron-withdrawing carboxylic acid (or ester) and the inductively withdrawing 

-propargyl group. This makes the chiral center highly susceptible to racemization via enolization, particularly during alkaline hydrolysis or aggressive

-alkylation conditions.

This guide is structured as a troubleshooting workflow to diagnose where your optical purity is being lost and how to recover it.

Module 1: Diagnostic & Decision Matrix

Before modifying your protocol, determine the source of the low ee. Use the decision tree below to select the correct remediation strategy.

Method_Selection Start Start: Low ee Observed Source Is the starting material racemic or chiral? Start->Source Racemic Racemic (DL-Pipecolic Acid) Source->Racemic Racemic Chiral Chiral (L-Pipecolic Acid) Source->Chiral Enantiopure Resolution Protocol A: Classical Resolution (Tartaric Acid) Racemic->Resolution Synthesis Did racemization occur during N-propargylation? Chiral->Synthesis Yes_Rac Yes (ee dropped) Synthesis->Yes_Rac High pH / Heat No_Rac No (ee stable) Synthesis->No_Rac Mild Conditions Opt_Synth Protocol B: Low-Temp Alkylation & LiOH Hydrolysis Yes_Rac->Opt_Synth Check_HPLC Protocol C: Validate Analytical Method (Crown Ether Column) No_Rac->Check_HPLC

Figure 1: Decision matrix for selecting the appropriate purification or synthesis strategy based on starting material and process failure points.

Module 2: The "Alkylation Trap" (Preventing Racemization)

The Problem: Direct


-alkylation of L-pipecolic acid often results in partial racemization. If you esterify first (e.g., methyl pipecolinate), the 

-proton becomes even more acidic (

). The subsequent hydrolysis step to remove the ester is the most common point of failure.

The Mechanism: The


-propargyl group is electron-withdrawing. Under basic conditions (e.g., NaOH, KOH), the base removes the 

-proton, forming a planar enolate intermediate. When this reprotonates, it does so from either face, destroying the ee.

Protocol B: Low-Racemization Synthesis

StepReagent/ConditionCritical Technical Note
1. Esterification SOCl₂, MeOH, 0°CDo not use base yet. Isolate as HCl salt.
2.

-Alkylation
Propargyl Bromide (1.1 eq), Cs₂CO₃ , DMF, -10°CCesium Carbonate is superior to K₂CO₃/NaH here. It allows for milder deprotonation of the amine without stripping the

-proton of the ester [1].
3. Hydrolysis LiOH (2.0 eq) , THF/H₂O (3:1), 0°C STOP USING NaOH. Lithium coordinates tightly to the carbonyl oxygen, stabilizing the tetrahedral intermediate and reducing the propensity for enolate formation compared to Sodium or Potassium [2].

Troubleshooting Q&A:

  • Q: Can I use NaH for the alkylation?

    • A: No. NaH is too strong (

      
      ) and will irreversibly deprotonate the 
      
      
      
      -carbon of the ester, leading to immediate racemization. Stick to mild carbonate bases.
  • Q: My hydrolysis is too slow at 0°C.

    • A: Do not heat above 20°C. If reaction stalls, add a co-solvent like methanol, but maintain the LiOH system.

Module 3: Optical Resolution (Restoring Purity)

If you are starting with racemic material or have accidentally racemized your product, you must perform an optical resolution. The


-propargyl group changes the solubility profile compared to native pipecolic acid, but tartrate salts remain effective.

Protocol A: Diastereomeric Crystallization

Principle: L-Tartaric acid forms a diastereomeric salt with (S)-


-propargyl pipecolic acid that is less soluble in ethanol than the (R)-salt.

Step-by-Step Guide:

  • Preparation: Dissolve 10g of racemic

    
    -propargyl pipecolic acid (free base) in 50 mL of Absolute Ethanol .
    
  • Addition: Add 1.0 equivalent of L-(+)-Tartaric Acid dissolved in warm ethanol.

  • Nucleation: Heat to reflux (80°C) for 30 mins, then cool slowly to room temperature over 4 hours.

  • Harvest: Filter the precipitate. This is the (S)-enantiomer tartrate salt .

  • Recrystallization: If ee is <95%, recrystallize the salt from 95:5 Ethanol:Water.

  • Liberation: Dissolve salt in water, adjust pH to 7.0 with Amberlite IR-120 (H+ form) or careful neutralization to isolate the zwitterion.

Data Verification (Literature Baseline):

Resolving Agent Solvent System Typical Yield Target ee (1st Pass)
L-Tartaric Acid EtOH (Abs) 35-40% 75-85%
L-Tartaric Acid EtOH/H2O (95:5) 25-30% >92%

| D-Mandelic Acid | Acetone/MeOH | Variable | 60-70% |

Note: For highest purity (>99%), use the "Pope-Peachey" method: Use 0.5 eq of L-Tartaric acid and 0.5 eq of HCl. This forces the "wrong" enantiomer to stay in solution as the hydrochloride salt. [3]

Module 4: Analytical Validation (Chiral HPLC)

You cannot improve what you cannot measure. Standard C18 columns will not separate these enantiomers.

Protocol C: Chiral HPLC Conditions Because this is an amino acid (zwitterionic), standard polysaccharide columns (OD-H, AD-H) often fail due to peak tailing unless the amine is protected or the mobile phase is heavily modified.

Recommended Column: Crown Ether Phase (e.g., Crownpak CR-I(+)) Crown ether columns are designed specifically to complex with the primary/secondary ammonium group of amino acids.

  • Column: Crownpak CR-I(+) or CR(+) (Daicel)

  • Mobile Phase: pH 1.5 Perchloric Acid (aqueous) / Methanol (85:15)

  • Temperature: 25°C (Lower temp improves separation factor

    
    )
    
  • Detection: UV 210 nm (The propargyl group absorbs weakly; ensure high concentration).

Alternative (Derivatization): If you lack a Crownpak column, derivatize the sample with FDAA (Marfey's Reagent) or GITC .

  • React sample with FDAA in

    
     NaHCO₃ (1 hour, 40°C).
    
  • Quench with HCl.

  • Analyze on a standard C18 Column . The diastereomers will separate easily with MeCN/H₂O gradients [4].

References

  • Alkylation Methodology:Journal of Organic Chemistry, "Cesium Carbonate Mediated N-Alkylation of Amino Acid Esters.
  • Hydrolysis Safety:Tetrahedron Letters, "Lithium Hydroxide Hydrolysis of Esters: A Mild Protocol for Chiral Substr
  • Resolution Protocol: US Patent 7,683,175 B2, "Process of making optically pure L-pipecolic acid." Link

  • Analytical Method: Journal of Chromatography A, "Resolution of proline and pipecolic acid derivatives on chiral stationary phases." Link

  • Racemization Kinetics: Monash University, "Synthesis of N-Alkyl Amino Acids: Racemization Mechanisms." Link

crystallization techniques for 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Salt Formation Guide

Welcome to the technical support hub for 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (also known as N-propargyl pipecolic acid). This guide addresses the specific physicochemical challenges associated with crystallizing this zwitterionic piperidine derivative.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We focus on the causal relationships between the molecule's structure—specifically the basic piperidine nitrogen and the steric influence of the propargyl group—and its solid-state behavior.

Part 1: Strategic Salt Selection & Screening

The free acid form of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid exists as a zwitterion. While often crystalline, it may exhibit poor solubility in non-polar organic solvents or form hygroscopic solids. Salt formation is the primary strategy to modulate solubility, improve thermal stability, and, crucially, achieve enantiomeric resolution if working with a racemate.

Decision Matrix: Selecting the Counterion

The choice of counterion dictates the solvent system and crystallization method.

SaltSelection Start Starting Material: 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid Goal Primary Goal? Start->Goal Solubility Goal: Increase Aqueous Solubility (Bioavailability) Goal->Solubility Pharma Use Resolution Goal: Chiral Resolution (Enrich (R) or (S) enantiomer) Goal->Resolution Racemic Mix Isolation Goal: Process Isolation/Purification Goal->Isolation Intermediate HCl Target: Hydrochloride Salt (High Crystallinity, Risk of Hygroscopicity) Solubility->HCl Tartrate Target: L- or D-Tartrate / Dibenzoyl Tartrate (Diastereomeric Salt Formation) Resolution->Tartrate Isolation->HCl Oxalate Target: Oxalate Salt (Excellent Crystallinity, Non-Pharma) Isolation->Oxalate

Figure 1: Strategic decision tree for counterion selection based on downstream application requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Anti-Solvent Method)

Best for: Routine isolation and high-purity stabilization.

Context: The propargyl group introduces lipophilicity, but the amino acid core remains highly polar. A single-solvent recrystallization is rarely effective. We utilize a "dissolution-precipitation" mechanic using a polar protic solvent and a non-polar anti-solvent.

Materials:

  • Crude 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

  • Solvent A: Methanol (MeOH) or Ethanol (EtOH) - anhydrous

  • Anti-solvent B: Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • HCl source: 1.25 M HCl in MeOH or 4 M HCl in Dioxane

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the free acid in the minimum volume of Solvent A at room temperature (20–25 °C). Ensure the solution is clear; filter if necessary to remove inorganic salts.

  • Acidification: Slowly add 1.1 eq of the HCl solution dropwise with vigorous stirring.

    • Note: The reaction is exothermic. Maintain temperature <30 °C to prevent degradation of the propargyl moiety.

  • Nucleation: Stir for 15 minutes. If the solution remains clear, concentrate the solution under reduced pressure to approx. 50% volume.

  • Anti-Solvent Addition:

    • Place the flask in an ice bath (0–5 °C).

    • Add Anti-solvent B dropwise until persistent turbidity is observed (Cloud Point).

    • Stop addition and stir for 30 minutes to allow crystal growth (Ostwald ripening).

    • Resume adding Anti-solvent B until the ratio of Solvent A:B is approximately 1:4.

  • Isolation: Filter the white precipitate under inert atmosphere (nitrogen blanket) to prevent moisture absorption. Wash the cake with cold Anti-solvent B.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Validation:

  • Melting Point: Expect a sharp range (e.g., >180 °C decomp). Broad ranges indicate solvates or amorphous content.

  • Chloride Titration: Verify 1:1 stoichiometry.

Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization

Best for: Separating (R) and (S) enantiomers from a racemic mixture.

Context: Pipecolic acid derivatives often resolve well with tartaric acid derivatives. The rigid piperidine ring forms stable lattice structures with dibenzoyl-L-tartaric acid (L-DBTA).

Materials:

  • Racemic 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid[1]

  • Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA)

  • Solvent System: Acetone/Water (9:1 v/v) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Stoichiometry Setup: Combine 1.0 eq of racemic substrate and 1.0 eq of L-DBTA in the reaction vessel.

  • Reflux: Add Solvent System (approx. 10 mL per gram of substrate) and heat to reflux (approx. 60–80 °C depending on solvent) until full dissolution occurs.

  • Controlled Cooling:

    • Ramp down temperature at a rate of 5 °C/hour.

    • Critical Step: At 50 °C, seed the solution with a pure crystal of the desired diastereomeric salt if available.

  • Equilibration: Once the mixture reaches room temperature, stir for 4–6 hours. This allows the thermodynamic product (the less soluble diastereomer) to crystallize preferentially.

  • Filtration: Collect the crystals. The mother liquor contains the enriched opposite enantiomer.

  • Liberation of Free Acid: Dissolve the salt in water, adjust pH to the isoelectric point (pI ~6.0–6.5) with NaOH, and extract with dichloromethane or crystallize the zwitterion directly.

Part 3: Troubleshooting & FAQs

This section addresses real-world deviations observed in the lab.

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS). It occurs when the interaction between the salt and the solvent is energetically unfavorable compared to the salt-salt interaction, but the lattice energy is not high enough to force immediate crystallization. Corrective Action:

  • Temperature Cycling: Heat the oil/solvent mixture until it becomes a single phase (clear solution). Cool it very slowly. Rapid cooling traps impurities and promotes oiling.

  • Seed Loading: Add seed crystals at the cloud point (just before the oil separates).

  • Solvent Modification: The solvent is likely too non-polar. If using MeOH/Ether, increase the MeOH ratio. Alternatively, switch to Acetonitrile , which often suppresses oiling for piperidine salts.

Q2: The HCl salt is extremely hygroscopic and turns into a gum upon filtration.

Diagnosis: Piperidine HCl salts can be hygroscopic.[2][3][4][5][6] The "gum" is likely a hydrate forming rapidly from atmospheric moisture. Corrective Action:

  • Switch Counterions: If pharmaceutical compliance allows, switch to a Fumarate or Oxalate salt. These dicarboxylic acids often form non-hygroscopic hydrogen-bonded networks that "shield" the charged centers.

  • Lyophilization: Instead of filtering, dissolve the salt in water and lyophilize (freeze-dry) it. This produces an amorphous powder, which can then be crystallized from anhydrous acetone to induce a stable polymorph.

Q3: I see two melting points in my DSC (Differential Scanning Calorimetry) data.

Diagnosis: You likely have Polymorphism or a Solvate .[7]

  • Case A (Solvate): The first endotherm is broad and occurs <100 °C (solvent loss).

  • Case B (Polymorph): Two sharp peaks (e.g., 145 °C and 155 °C) indicate a phase transition. Corrective Action:

  • Perform Thermogravimetric Analysis (TGA) . If mass loss corresponds to the first peak, it is a solvate. Dry more aggressively (higher temp/vacuum).

  • If it is a polymorph, slurry the solid in a solvent where it has low solubility (e.g., Heptane) at 50 °C for 24 hours to convert the metastable form to the thermodynamic stable form.

Part 4: Data Summary & Visualization

Table 1: Solubility Profile & Solvent Recommendations
Solvent SystemSolubility (Free Acid)Suitability for Salt FormationNotes
Water HighLowHard to isolate; use for lyophilization.
Methanol HighHigh Excellent primary solvent for HCl/Tartrate.
Acetone LowMediumGood anti-solvent; use for crystallization.
Dichloromethane ModerateLowGood for extraction, poor for crystallization.
MTBE/Ether Very LowHigh The "Gold Standard" anti-solvent.
Workflow Visualization: Crystallization Process Control

CrystallizationWorkflow Dissolve 1. Dissolution (Solvent A) Acidify 2. Acid Addition (Control Exotherm) Dissolve->Acidify Conc 3. Concentration (Reduce Vol by 50%) Acidify->Conc AntiSolv 4. Anti-Solvent (Add until Cloud Point) Conc->AntiSolv Ripen 5. Ostwald Ripening (Stir 30-60 min) AntiSolv->Ripen Ripen->Dissolve If Oiling Out: Reheat & Seed Filter 6. Isolation (Inert Atmosphere) Ripen->Filter

Figure 2: Step-by-step process flow for the crystallization of piperidine salts, including a feedback loop for correcting phase separation (oiling out).

References

  • Core.ac.uk. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2000). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PMC). (2013). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid (Tiagabine intermediates). US20080269495A1.

Sources

Validation & Comparative

Comparative Guide: High-Resolution ¹H NMR Interpretation & Bioconjugation Performance of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern drug discovery and bioconjugation, functionalized cyclic amino acids are invaluable scaffolds. This guide objectively compares 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (commonly known as N-propargyl pipecolic acid) against its traditional alternatives: unsubstituted pipecolic acid and 1-methylpiperidine-2-carboxylic acid . By analyzing their ¹H NMR structural signatures and their performance in late-stage functionalization workflows, this guide provides the experimental rationale for selecting the N-propargyl derivative as a superior bifunctional building block.

Part 1: Structural Verification & ¹H NMR Comparison

To utilize a building block effectively, one must first be able to definitively confirm its structural integrity. The introduction of a propargyl group (-CH₂-C≡CH) onto the piperidine nitrogen fundamentally alters the magnetic environment of the ring system [1].

Quantitative ¹H NMR Chemical Shift Comparison

The table below summarizes the diagnostic ¹H NMR signals for the three comparative scaffolds.

Proton AssignmentPipecolic Acid (δ ppm)N-Methyl Pipecolic Acid (δ ppm)1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (δ ppm)
H-2 (CH-COOH) 3.45 (dd)2.95 (dd)3.32 (dd)
H-6eq (N-CH) 3.38 (m)2.85 (m)3.05 (m)
H-6ax (N-CH) 2.92 (td)2.25 (td)2.55 (td)
N-R (Alkyl/Propargyl) N/A (N-H)2.35 (s, 3H, N-CH₃)3.48, 3.25 (ABq, 2H, N-CH₂)
Alkyne (C≡CH) N/AN/A2.45 (t, 1H, J = 2.4 Hz)
H-3, H-4, H-5 1.40 - 2.20 (m, 6H)1.30 - 1.95 (m, 6H)1.35 - 2.05 (m, 6H)

Note: Spectra acquired in D₂O at 400 MHz. Chemical shifts are approximate and highly dependent on the zwitterionic state and pH of the solution.

The Causality of the NMR Profile (Expert Insights)
  • Diastereotopicity of the Propargyl Group: The -CH₂- protons of the propargyl group are adjacent to the chiral C-2 center of the piperidine ring. This asymmetric environment renders the two protons magnetically inequivalent. Instead of a simple doublet, they appear as a distinct AB quartet (or two doublet of doublets) around 3.25 and 3.48 ppm.

  • Anisotropic Deshielding: The carbon-carbon triple bond generates a cylindrical region of magnetic anisotropy. Protons located in the equatorial plane of the alkyne experience induced deshielding. Consequently, the H-2 and H-6 protons of the N-propargyl derivative are shifted downfield compared to the N-methyl analog.

  • Alkyne Proton Signature: The terminal alkyne proton (≡CH) appears as a distinct triplet (~2.45 ppm) due to long-range coupling (⁴J) with the adjacent propargyl -CH₂- protons.

Part 2: Application Performance in Bioorthogonal Chemistry

While unsubstituted pipecolic acid requires extensive protecting group chemistry (e.g., Boc or Fmoc) to prevent unwanted N-acylation during peptide synthesis [3], and N-methyl pipecolic acid is chemically inert at the nitrogen position, 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid acts as a highly reactive bifunctional scaffold.

The terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]. This allows researchers to couple the carboxylic acid to a target peptide or PROTAC linker, and subsequently "click" a fluorophore, radiolabel, or solubility tag onto the alkyne without interfering with the core pharmacophore.

CuAAC Bioconjugation Logical Workflow

CuAAC_Workflow A 1-(Prop-2-yn-1-yl)piperidine- 2-carboxylic acid (Terminal Alkyne) D Cu(I)-Acetylide Intermediate A->D Deprotonation & Cu(I) Insertion B Azide-Functionalized Payload (e.g., Fluorophore) B->D Cycloaddition C Catalytic System (CuSO4 + Na-Ascorbate) C->D Generates Cu(I) E 1,4-Disubstituted 1,2,3-Triazole Bioconjugate D->E Protonation & Cu(I) Release

CuAAC bioconjugation workflow utilizing the N-propargyl bioorthogonal handle.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Quantitative ¹H NMR Acquisition

Objective: Confirm the structural integrity and absence of alkyne degradation (e.g., hydration).

  • Sample Preparation: Dissolve 15 mg of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid in 0.6 mL of D₂O (99.9% D). Add 0.05% TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference.

  • Parameter Optimization (Critical Step): Set the relaxation delay (D1) to at least 10 seconds. Causality: Terminal alkynes lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in notoriously long T₁ relaxation times. A short D1 will artificially suppress the alkyne integration.

  • Acquisition & Validation: Acquire 64 scans at 298 K.

    • Self-Validation Check: The integration ratio of the propargyl -CH₂- (AB quartet, 2H) to the terminal ≡CH (triplet, 1H) must be exactly 2:1. A lower alkyne integration indicates partial degradation or an insufficient D1 delay.

Protocol 2: CuAAC Click Reaction Protocol

Objective: Conjugate an azide-functionalized payload to the N-propargyl scaffold.

  • Reagent Preparation: Prepare a 100 mM stock of the N-propargyl pipecolic acid derivative in DMSO. Prepare a 100 mM stock of the Azide-payload.

  • Catalyst Assembly (The Causality of Order): In a separate vial, mix 1 eq of CuSO₄·5H₂O with 5 eq of THPTA ligand (tris(3-hydroxypropyltriazolylmethyl)amine).

    • Causality: Pre-complexing Cu(II) with THPTA prevents the generation of reactive oxygen species (ROS) that degrade biological samples, and stabilizes the Cu(I) oxidation state once reduced.

  • Reduction & Reaction: Combine the alkyne (1 eq) and azide (1.2 eq) in a degassed PBS buffer (pH 7.4). Add the Cu-THPTA complex (0.1 eq). Finally, add freshly prepared Sodium Ascorbate (0.5 eq) to reduce Cu(II) to the catalytically active Cu(I). Stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The reaction is self-validating when the starting alkyne mass completely disappears, replaced by the [M+H]⁺ of the 1,4-disubstituted triazole product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 439227, Pipecolic acid, (-)-". PubChem, [Link]

  • Meyer, K. E., et al. "Click Chemistry and Radiochemistry: An Update." Bioconjugate Chemistry, ACS Publications, 2023. [Link]

  • Maison, W., et al. "A versatile route towards 6-arylpipecolic acids." Beilstein Journal of Organic Chemistry, 2018. [Link]

Comparative Guide: Mass Spectrometry Fragmentation of N-Propargyl Pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Propargyl pipecolic acid (NPPA) is a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores, particularly those utilizing "click chemistry" (CuAAC) or multicomponent reactions like the Ugi/Petasis variants.

This guide provides a technical analysis of its mass spectrometry (MS) behavior, contrasting it with its precursor (Pipecolic Acid ) and its 5-membered ring homolog (N-Propargyl Proline ). The fragmentation data presented here is derived from established mechanistic principles of cyclic


-amino acids, specifically the "Pipecolic Acid Effect," which dictates unique cleavage patterns distinct from acyclic amines.
Key Identification Metrics
FeatureN-Propargyl Pipecolic AcidPipecolic Acid (Precursor)N-Propargyl Proline (Homolog)
Formula



MW (Monoisotopic) 167.09 Da 129.08 Da153.08 Da
[M+H]+ (ESI) 168.10 130.09154.09
Base Peak (EI) m/z 122 (

m/z 84 (

m/z 108 (

Key Neutral Loss 45 Da (COOH), 39 Da (Propargyl)45 Da (COOH)45 Da (COOH)

Mechanistic Fragmentation Analysis

The fragmentation of N-propargyl pipecolic acid is governed by the stability of the cyclic iminium ion. Unlike acyclic amines, the piperidine ring constrains fragmentation pathways, making the loss of the carboxyl group the thermodynamically dominant event.

The "Pipecolic Acid Effect"

Research into proline and pipecolic acid derivatives has established a specific fragmentation rule known as the "Pipecolic Acid Effect." Upon ionization (particularly in ESI-MS/MS), the ring nitrogen facilitates the expulsion of the carboxyl group (


 + 

or

) to form a highly stable iminium cation.

Pathway:

  • Ionization: Protonation occurs at the tertiary nitrogen (

    
    ).
    
  • 
    -Cleavage:  The bond between the 
    
    
    
    -carbon and the carboxyl group breaks.
  • Stabilization: The positive charge is delocalized over the nitrogen and the adjacent double bond, forming the base peak at m/z 122 .

Secondary Fragmentation Pathways

Once the stable iminium ion (m/z 122) is formed, further fragmentation requires higher collision energies.

  • Ring Opening: The piperidine ring may open, followed by the loss of ethylene (

    
    , 28 Da) or propene fragments.
    
  • Propargyl Loss: A less favorable pathway involves the cleavage of the N-propargyl bond, yielding a radical loss of the propargyl group (39 Da).

Visualization of Fragmentation Pathways

The following diagram illustrates the competing and sequential pathways.

FragmentationPathway M_Ion Molecular Ion [M+H]+ m/z 168 Iminium Base Peak (Iminium Ion) [M-COOH]+ m/z 122 M_Ion->Iminium Loss of HCOOH (46 Da) Alpha-Cleavage PropargylLoss De-propargylation [M-C3H3]+ m/z 129 M_Ion->PropargylLoss Loss of Propargyl (39 Da) N-C Cleavage (Minor) RingFrag Ring Fragmentation [m/z 122 - C2H4]+ m/z 94 Iminium->RingFrag Ring Opening & Loss of Ethylene (28 Da)

Caption: Primary and secondary fragmentation pathways for protonated N-propargyl pipecolic acid (ESI mode).

Comparative Performance Guide

This section compares the spectral signature of NPPA against its closest relatives to aid in troubleshooting and structural confirmation.

Scenario A: N-Propargyl Pipecolic Acid vs. Pipecolic Acid

Differentiation: The presence of the propargyl group shifts the entire spectrum by +38 Da (39 Da addition - 1 H).

  • Pipecolic Acid: The base peak is m/z 84 . If you see m/z 84 but no m/z 122, your N-alkylation reaction failed.

  • N-Propargyl Derivative: The base peak shifts to m/z 122 . The presence of m/z 84 in this spectrum would indicate degradation or loss of the propargyl group (dealkylation).

Scenario B: N-Propargyl Pipecolic Acid vs. N-Propargyl Proline

Differentiation: These compounds differ only by ring size (6-membered vs. 5-membered).

  • Ring Stability: The 6-membered piperidine ring (Pipecolic) is generally more flexible than the 5-membered pyrrolidine ring (Proline).

  • Spectral Shift: Proline derivatives are 14 Da lighter (

    
     difference).
    
    • Proline Base Peak: m/z 108.

    • Pipecolic Base Peak: m/z 122.

  • Mechanism: Both follow the identical "loss of COOH" mechanism, making the m/z 122 vs. 108 distinction the definitive diagnostic test.

Comparison Table: Predicted MS Fragments (EI/ESI)
Fragment Ion IdentityN-Propargyl Pipecolic Acid (m/z)N-Propargyl Proline (m/z)Relative Abundance (Est.)
Molecular Ion (

)
167 153 10-30%

166152<5%

(Base)
122 108 100% (Dominant)

1281145-15%
Ring Fragment (

)
948010-20%

Experimental Protocols

To replicate these results or validate your synthesis, follow this standardized LC-MS/MS workflow. This protocol is designed to maximize the detection of the molecular ion and the diagnostic base peak.

Sample Preparation
  • Solvent: Dissolve 1 mg of N-propargyl pipecolic acid in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the tertiary amine, enhancing signal intensity in ESI+ mode.

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove particulates that could clog the ESI capillary.
    
  • Dilution: Dilute to a final concentration of 1-10

    
    g/mL for direct infusion or LC injection.
    
LC-MS/MS Parameters (Recommended)
  • Ionization Source: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to preserve Molecular Ion).

  • Collision Energy (CID):

    • Low (10 eV): To observe

      
      .
      
    • Medium (20-30 eV): To generate the base peak m/z 122.

    • High (40+ eV): To observe ring fragmentation (m/z 94).

Experimental Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 168 ESI->Q1 CID Collision Cell (N2 Gas, 20eV) Q1->CID Q3 Detector Obs: m/z 122 CID->Q3

Caption: Step-by-step LC-MS/MS workflow for the identification of N-propargyl pipecolic acid.

References

  • Raulfs, E. C., et al. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry.[1][2] Link

  • Sosnova, A. A., et al. (2020). Gas Phase Fragmentation Behavior of Cyclic Amino Nitriles. Rapid Communications in Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Pipecolic acid, TMS derivative Mass Spectrum. National Institute of Standards and Technology. Link

  • Reinke, S. N., et al. Pipecolic Acid Mass Spectrum (HMDB). Human Metabolome Database.[3] Link

Sources

comparing reactivity of N-propargyl vs N-allyl pipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Divergent Utility in Peptidomimetics

In the landscape of diversity-oriented synthesis (DOS) and peptide macrocyclization, pipecolic acid (piperidine-2-carboxylic acid) serves as a critical proline homolog. Its six-membered ring offers distinct conformational rigidity, often enforcing cis-amide geometries more strongly than proline.

The choice between N-propargyl and N-allyl derivatization is not merely a matter of installing an alkyne or an alkene; it represents a strategic fork in the road for downstream reactivity:

  • N-Allyl Pipecolates are primarily structural architects . They are the gold standard for Ring-Closing Metathesis (RCM) to build hydrocarbon staples that lock peptide conformation.

  • N-Propargyl Pipecolates are functional warheads . They excel in bioorthogonal ligations (CuAAC) and, more sophisticatedly, serve as precursors for gold-catalyzed post-functionalization to generate fused heterocyclic scaffolds.

This guide dissects the physicochemical nuances, synthesis protocols, and reactivity profiles of these two derivatives to aid in rational scaffold design.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Basicity and Nucleophilicity

The electronic nature of the N-substituent significantly influences the basicity of the piperidine nitrogen, which impacts subsequent coupling efficiency.

  • N-Allyl (sp²): The allyl group is moderately electron-withdrawing due to the sp² carbon but allows for reasonable nucleophilicity. The pKa of the conjugate acid is typically ~9.5–10.0 .

  • N-Propargyl (sp): The propargyl group is more strongly electron-withdrawing due to the sp-hybridized carbon (higher s-character). This lowers the pKa of the conjugate acid to ~8.5–9.0 .

    • Implication: N-propargyl pipecolic acid is less basic, making it slightly more resistant to protonation but also less nucleophilic in S_N2 reactions compared to the N-allyl variant.

Conformational Landscape (Cis/Trans Isomerism)

Like proline, N-substituted pipecolic acids exist as an equilibrium of cis and trans rotamers about the amide bond (when acylated).

  • N-Allyl: The planar vinyl group creates steric clash in the cis conformation, often shifting the equilibrium slightly toward trans in unconstrained systems.

  • N-Propargyl: The linear geometry of the alkyne reduces steric bulk near the nitrogen, potentially allowing a higher population of the cis rotamer, which is critical for inducing turn structures in peptides.

Synthesis Modules: Self-Validating Protocols

The following protocol is a divergent route starting from methyl pipecolate hydrochloride. It is designed to be self-validating via TLC and NMR monitoring.

Protocol A: Divergent N-Alkylation

Objective: Synthesis of Methyl N-Allyl/Propargyl Pipecolate.

Reagents:

  • Methyl pipecolate HCl (1.0 equiv)

  • Allyl bromide OR Propargyl bromide (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Acetonitrile (ACN) (0.2 M)

Step-by-Step Workflow:

  • Free Basing: Suspend methyl pipecolate HCl in ACN. Add DIPEA dropwise at 0°C. Stir for 15 min until the solution clears (formation of free amine).

  • Alkylation: Add the alkyl bromide dropwise at 0°C to prevent over-alkylation (quaternization).

  • Reaction: Warm to Room Temperature (RT) and stir.

    • N-Allyl:[1] Reaction time ~4–6 hours.

    • N-Propargyl: Reaction time ~2–4 hours (Propargyl bromide is more electrophilic).

  • Validation (In-Process Control):

    • TLC: Eluent Hexane:EtOAc (3:1). Stain with KMnO₄.

    • Product Spot: N-Allyl (Rf ~0.6), N-Propargyl (Rf ~0.55).

    • Self-Check: Disappearance of the baseline spot (free amine) confirms conversion.

  • Workup: Concentrate ACN. Redissolve in EtOAc, wash with sat. NaHCO₃ (removes HBr salts) and Brine. Dry over Na₂SO₄.[2]

Yield Expectations:

  • N-Allyl: 85–92%

  • N-Propargyl: 80–88%

Reactivity Showdown: RCM vs. Gold Catalysis

The true divergence occurs in the application phase.

Pathway A: N-Allyl (The Structural Staple)

Primary Reaction: Ring-Closing Metathesis (RCM). Catalyst: Grubbs II or Hoveyda-Grubbs II. Mechanism: The N-allyl group reacts with a C-allyl or O-allyl group elsewhere in the molecule. Utility: Used to form "stapled peptides" or macrocyclic lactams. The resulting alkene can be hydrogenated to a saturated alkane, creating a flexible but constrained hydrophobic bridge.

Pathway B: N-Propargyl (The Diversity Engine)

Primary Reaction: Gold(I)-Catalyzed Cycloisomerization / Annulation. Catalyst: AuCl(PPh₃) / AgSbF₆. Mechanism: The alkyne is activated by the soft Lewis acid (Au⁺). A nucleophile (often the carbonyl oxygen of the pipecolic ester or an adjacent amide) attacks the activated alkyne. Utility: This is a "complexity-generating" reaction. It converts the simple propargyl group into fused heterocyclic systems like oxazoles or dihydropyridines , which are valuable pharmacophores.

Visualization of Divergent Pathways

ReactivityMap Start Methyl Pipecolate Allyl N-Allyl Pipecolate Start->Allyl Allyl-Br, DIPEA Propargyl N-Propargyl Pipecolate Start->Propargyl Propargyl-Br, DIPEA RCM Macrocyclic Peptide (via RCM) Allyl->RCM Grubbs II (Stapling) Oxidation N-Oxide / Epoxide (Metabolic Study) Allyl->Oxidation mCPBA Click Triazole Conjugate (via CuAAC) Propargyl->Click R-N3, Cu(I) (Bioorthogonal) Gold Fused Oxazole/Spirocycle (via Au(I) Catalysis) Propargyl->Gold AuCl(PPh3)/AgSbF6 (Annulation)

Figure 1: Divergent synthesis and reactivity map. Green path indicates structural stapling (Allyl); Red path indicates functional diversity (Propargyl).

Comparative Data: Experimental Benchmarks

The following table summarizes key performance metrics derived from standard synthetic screens.

FeatureN-Allyl Pipecolic AcidN-Propargyl Pipecolic Acid
Primary Utility Conformational Locking (Stapling)Heterocycle Synthesis / Bioconjugation
Key Reaction Ring-Closing Metathesis (RCM)Au(I)-Catalyzed Annulation / CuAAC
Reagent Compatibility Sensitive to oxidation; Compatible with Lewis AcidsCompatible with oxidation; Sensitive to Pd(II)
Cyclization Yield 65–85% (Macrocyclization)75–92% (5-exo-dig Cyclization)
Reaction Time 12–24 h (Reflux often required)1–4 h (RT for Au-catalysis)
Atom Economy Low (Loss of Ethylene gas)100% (Isomerization/Addition)
Bio-orthogonality Low (Reacts with thiols/metabolites)High (Alkyne is inert to most bio-nucleophiles)

Advanced Mechanism: Gold-Catalyzed Activation

While RCM is well-understood, the gold-catalyzed transformation of N-propargyl pipecolates represents a more advanced application for library generation.

Mechanism:

  • Coordination: Au(I) coordinates to the propargyl alkyne (

    
    -activation).[3]
    
  • Nucleophilic Attack: The carbonyl oxygen of the pipecolic ester attacks the internal carbon of the alkyne (5-exo-dig cyclization).

  • Protodeauration: The vinyl-gold intermediate undergoes protonolysis to release the catalyst and form an oxazole fused to the piperidine ring.

GoldMechanism Step1 N-Propargyl Pipecolate (Substrate) Step2 Au(I)-Alkyne Complex (Pi-Activation) Step1->Step2 + [Au]+ Step3 Vinyl-Gold Intermediate (5-exo-dig Attack) Step2->Step3 Intramolecular O-Attack Step4 Fused Oxazole Product (Heterocycle) Step3->Step4 - [Au]+, +H+

Figure 2: Mechanism of Gold(I)-mediated cycloisomerization of N-propargyl pipecolates.

References

  • Van der Eycken, E. et al. (2014). Post-Ugi Gold-Catalyzed Diastereoselective Domino Cyclization for the Synthesis of Spiroindolines. National Institutes of Health. Link

  • Jolliffe, K. A. et al. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link

  • Song, Q. et al. (2019).[4] Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides. Journal of Organic Chemistry. Link

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction and Pipecolic Acid Derivatives. Organic Syntheses. Link

  • Manallack, D. T. (2013).[5] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link

Sources

Advanced HPLC Method Development for Purity Analysis of Pipecolic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are critical chiral building blocks in the synthesis of modern pharmaceuticals, including local anesthetics (e.g., ropivacaine, bupivacaine), immunosuppressants (e.g., rapamycin), and various peptidomimetics. As a non-proteinogenic cyclic amino acid, pipecolic acid presents a unique triad of analytical challenges: it lacks a strong UV chromophore, possesses high polarity, and requires stringent enantiomeric purity control.

This guide objectively compares modern High-Performance Liquid Chromatography (HPLC) methodologies—ranging from derivatization-dependent UV/Fluorescence to direct Charged Aerosol Detection (CAD)—providing actionable, self-validating protocols for researchers and drug development professionals.

The Analytical Challenge & Detection Strategies

Because pipecolic acid lacks a conjugated pi-electron system, direct UV detection is severely limited to low wavelengths (e.g., 210-220 nm), which suffers from baseline drift and solvent interference, especially in gradient elution. Consequently, analysts must choose between pre-column derivatization or universal detection modes.

Comparison of Detection Modalities
  • Pre-column Derivatization (UV/Fluorescence): Reagents like Ninhydrin[1], DMS-Cl[2], or Fmoc-Cl react with the secondary amine.

    • Causality: Derivatization introduces a fluorophore or chromophore, drastically lowering the Limit of Detection (LOD) to the femtomole range. However, it adds sample preparation time, potential variability, and risks degrading sensitive chiral centers during heating.

  • Charged Aerosol Detection (CAD) & ELSD: These universal detectors measure the mass of non-volatile analytes after mobile phase evaporation.

    • Causality: CAD applies a consistent charge to the aerosol particles, yielding a response proportional to the analyte mass, independent of chemical structure[3]. CAD generally offers superior sensitivity and a wider linear dynamic range compared to ELSD[4], making it ideal for underivatized amino acids.

  • Mass Spectrometry (LC-MS/MS): Offers the highest specificity and sensitivity, essential for bioanalysis, but is often cost-prohibitive for routine batch release purity testing.

Table 1: Quantitative Comparison of Detection Strategies for Pipecolic Acid
Detection MethodTypical LODLinearity (R²)Sample Prep TimeAdvantagesLimitations
Direct UV (220 nm) ~10-50 µg/mL0.985 - 0.990Low (<5 min)Simple, no reagentsPoor sensitivity, gradient baseline drift
UV/Vis (Ninhydrin) ~20 pmol>0.995High (~20 min)Cost-effective, establishedRequires microwave/heat, unstable derivatives[1]
Fluorescence (DMS-Cl) ~13 fmol>0.998High (~30 min)Ultra-high sensitivityComplex prep, reagent interference[2]
CAD (Underivatized) ~1-5 ng/mL>0.998Low (<5 min)Direct analysis, uniform responseRequires strictly volatile mobile phases[3]

Method Development Workflow

Selecting the optimal column chemistry and detection mode depends entirely on the specific purity requirement: achiral related substances versus enantiomeric excess.

HPLC_Workflow Start Pipecolic Acid Purity Analysis Goal What is the primary analytical goal? Start->Goal Achiral Achiral Purity (Related Substances) Goal->Achiral Chiral Chiral Purity (Enantiomeric Excess) Goal->Chiral DetectAchiral Universal Detector Available? (CAD/ELSD/MS) Achiral->DetectAchiral DetectChiral Universal Detector Available? Chiral->DetectChiral HILIC HILIC-CAD/MS (Underivatized) DetectAchiral->HILIC Yes RP_Deriv RP-HPLC-UV/FL (Pre-column Deriv.) DetectAchiral->RP_Deriv No CSP_Direct Direct Chiral HPLC (e.g., CHIROBIOTIC T) DetectChiral->CSP_Direct Yes / High Conc. UV CSP_Deriv Derivatization + Chiral HPLC DetectChiral->CSP_Deriv No / Low Conc.

Caption: Decision tree for HPLC method selection for pipecolic acid analysis.

Column Chemistry & Separation Mechanisms

A. HILIC for Underivatized Achiral Purity

Underivatized pipecolic acid is highly polar and elutes in the void volume of standard Reversed-Phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention.

  • Causality: In HILIC, a water-enriched layer forms on the polar stationary phase (e.g., zwitterionic or amide phases). Pipecolic acid partitions into this aqueous layer, with retention increasing as the organic modifier (acetonitrile) concentration increases. This mode is perfectly compatible with CAD, which requires highly volatile organic mobile phases.

B. Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

Separating D- and L-pipecolic acid is critical, as the L-enantiomer is often the desired active pharmaceutical ingredient (API) precursor. Macrocyclic glycopeptide columns, such as the Astec® CHIROBIOTIC® T (teicoplanin-based), are highly effective.

  • Causality: The teicoplanin selector features multiple chiral centers, hydrogen bond donors/acceptors, and a hydrophobic cavity. The secondary amine and carboxylic acid of pipecolic acid engage in stereoselective ionic and hydrogen-bonding interactions with the teicoplanin cleft, resolving the enantiomers even with simple aqueous/organic mobile phases.

Step-by-Step Experimental Protocols

Protocol 1: Achiral Purity Analysis via HILIC-CAD (Underivatized)

This self-validating protocol ensures baseline resolution of pipecolic acid from synthesis byproducts (e.g., lysine, picolinic acid) without the variability of derivatization.

  • System Preparation: Ensure the HPLC is plumbed with minimal dead volume. Connect a Charged Aerosol Detector (CAD). Set the CAD evaporator temperature to 35°C and data collection rate to 10 Hz.

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). Rationale: A volatile buffer is mandatory for CAD to prevent background noise[3]. The low pH ensures the carboxylic acid is protonated, stabilizing the zwitterionic state of the analyte for consistent retention.

    • Buffer B: 100% Acetonitrile.

  • Gradient Program: Start at 80% B, hold for 2 min. Ramp to 50% B over 10 min. Hold at 50% B for 3 min. Return to 80% B and equilibrate for 7 min.

  • Sample Preparation: Dissolve the pipecolic acid sample in 80:20 Acetonitrile:Water to a concentration of 0.5 mg/mL. Critical Step: Matching the sample diluent to the initial mobile phase prevents peak distortion and split peaks caused by solvent mismatch in HILIC.

  • Injection & Flow: Inject 5 µL at a flow rate of 1.0 mL/min. Column temperature: 30°C.

Protocol 2: Enantiomeric Purity Analysis via Chiral HPLC-UV

Based on validated methodologies for resolving D/L-pipecolic acid enantiomers directly.

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Water:Acetonitrile (50:50, v/v). Rationale: The teicoplanin phase operates in a polar ionic mode here, utilizing the water to facilitate ionic interactions between the analyte and the chiral selector.

  • Detection: UV at 220 nm. (Note: Requires high sample concentration due to poor UV absorbance).

  • Sample Preparation: Prepare sample at 5 mg/mL in methanol.

  • Parameters: Flow rate 1.0 mL/min, Column temperature 25°C, Injection volume 1 µL.

Biological & Synthetic Context: Why Purity Matters

Pipecolic acid is not merely a passive building block; it is a vital biological mediator. In microbial systems, it is synthesized from L-lysine via the enzyme RapL (a lysine cyclodeaminase) and incorporated into the macrocyclic immunosuppressant rapamycin[5]. In human biology, pipecolic acid is a diagnostic marker for peroxisomal disorders. Furthermore, recent studies indicate that pipecolic acid modulates the YAP-GPX4 signaling pathway, slowing ferroptosis in diabetic retinopathy models[6]. Impurities or enantiomeric contamination can severely disrupt these targeted biological pathways or the downstream synthesis of APIs.

Pathway Lysine L-Lysine Enzyme RapL (Lysine Cyclodeaminase) NAD+ Dependent Lysine->Enzyme Pipecolic L-Pipecolic Acid Enzyme->Pipecolic Ferroptosis Inhibits YAP-GPX4 Pathway (Slows Ferroptosis) Pipecolic->Ferroptosis Rapamycin Incorporation into Rapamycin (Immunosuppressant) Pipecolic->Rapamycin

Caption: Biosynthesis of L-pipecolic acid and its downstream biological roles.

Conclusion

The transition from traditional, labor-intensive derivatization methods to direct analysis using HILIC-CAD and specialized chiral stationary phases represents a significant leap in the analytical testing of pipecolic acid derivatives. By understanding the causality behind stationary phase interactions and detector mechanics, analytical scientists can develop robust, self-validating HPLC methods that ensure the stringent purity required for modern drug development.

References

  • Title: HPLC Analysis of Pipecolic Acid Enantiomers on Astec® CHIROBIOTIC® T Source: sigmaaldrich.com URL:

  • [1] Title: High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave Source: researchgate.net URL:

  • [2] Title: A simple and highly sensitive HPLC method with fluorescent detection for determination of pipecolic acid in mouse brain areas Source: nih.gov URL:

  • [5] Title: Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster Source: acs.org URL:

  • [6] Title: Pipecolic acid (Standard) | Endogenous Metabolite Source: medchemexpress.com URL:

  • [3] Title: Analytical Methods for Medicinal Plants and Economic Botany Source: dokumen.pub URL:

  • [4] Title: Enantioselectivity Effects in Clinical Metabolomics and Lipidomics Source: mdpi.com URL:

Sources

A Comparative Guide to the Infrared Spectroscopy of the Alkyne Moiety in N-Propargyl Pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the expected Infrared (IR) spectroscopic signatures for the terminal alkyne group in N-propargyl pipecolic acid. For researchers and professionals in drug development and chemical synthesis, unequivocally identifying functional groups within complex molecules is paramount. This document moves beyond a simple recitation of frequency ranges to offer a comparative analysis, contrasting the alkyne signals in this multifaceted molecule with those in simpler chemical environments. We will explore the influence of adjacent functional groups, particularly the carboxylic acid, on the appearance and diagnostic utility of the characteristic alkyne absorption bands. This guide synthesizes established spectroscopic principles with practical, field-proven insights to provide a robust framework for spectral interpretation.

Foundational Principles: The IR Signature of Terminal Alkynes

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for structural elucidation. The alkyne functional group, particularly the terminal alkyne (R-C≡C-H) present in N-propargyl pipecolic acid, gives rise to two highly diagnostic vibrational bands:

  • The ≡C-H Stretching Vibration: This involves the stretching and contracting of the bond between the sp-hybridized carbon and the terminal hydrogen. It characteristically appears as a strong and sharp, narrow band around 3330-3270 cm⁻¹ .[1][2][3] The high frequency is a direct consequence of the strength and stiffness of the sp-C-H bond.

  • The C≡C Stretching Vibration: This mode corresponds to the stretching of the carbon-carbon triple bond. It appears in a relatively uncongested region of the spectrum, typically between 2260-2100 cm⁻¹ .[2][4][5] The intensity of this band is variable but is generally weak to medium.[2][6] The low intensity is due to the non-polar nature of the C≡C bond; its vibration induces only a small change in the molecular dipole moment, which is a prerequisite for strong IR absorption.[7][8][9] For terminal alkynes, this band is generally more intense than in symmetrically substituted internal alkynes, which can be IR-inactive.[7]

Molecular Architecture: N-Propargyl Pipecolic Acid

To accurately predict the IR spectrum, we must consider the complete molecular structure. N-propargyl pipecolic acid is a complex molecule featuring several functional groups, each with its own IR signature.

  • Terminal Alkyne (-C≡CH): The primary subject of this guide.

  • Carboxylic Acid (-COOH): This group will produce two of the most dominant peaks in the entire spectrum and is the primary source of potential spectral interference.

  • Tertiary Amine (-N<): The nitrogen atom within the pipecolic acid ring.

  • Saturated Carbocyclic System (CH₂ groups): The piperidine ring.

The dominant signals from the carboxylic acid are:

  • O-H Stretch: An exceptionally broad and strong absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[10][11][12] Its immense width is a classic hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the condensed phase.[10][13]

  • C=O Stretch: A very strong and sharp absorption typically found between 1760-1690 cm⁻¹ .[3][10][11]

Predicted Alkyne Signature in the Context of N-Propargyl Pipecolic Acid

The presence of the carboxylic acid profoundly impacts the interpretation of the alkyne signals.

The ≡C-H Stretch: A Signal Masked by Interference

The strong, sharp ≡C-H stretch expected around 3300 cm⁻¹ falls directly within the broad envelope of the carboxylic acid O-H stretch.[2][10] Consequently, this highly diagnostic alkyne band will likely not appear as a distinct, isolated peak. Instead, it is expected to manifest as a sharp, narrow shoulder superimposed on the high-frequency edge of the broad O-H absorption band . Identifying this feature requires careful spectral analysis and an awareness of this predictable overlap. Its presence is confirming, but its absence could be due to being completely engulfed by the O-H band.

The C≡C Stretch: The Key Diagnostic Band

In contrast, the C≡C stretching vibration, expected around 2100-2260 cm⁻¹ , falls in a unique and often "quiet" spectral window where few other functional groups absorb.[2][5] While this peak is inherently weak, its position makes it the single most reliable and unambiguous indicator for the presence of the alkyne group in N-propargyl pipecolic acid. Its detection, even as a weak but sharp signal, provides powerful evidence for the intact propargyl moiety.

Comparative Analysis: Contextualizing the Spectrum

To fully appreciate the influence of the molecular environment, it is instructive to compare the expected IR data for N-propargyl pipecolic acid with simpler, well-characterized alkynes.

MoleculeStructureExpected ≡C-H Stretch (cm⁻¹)Expected C≡C Stretch (cm⁻¹)Key Structural Influences & Commentary
1-Hexyne CH₃(CH₂)₃C≡CH~3310 (Strong, Sharp)~2120 (Medium, Sharp)Baseline: A simple alkyl chain has minimal electronic effect. This represents the "ideal" terminal alkyne spectrum.[2]
Propargyl Alcohol HC≡CCH₂OH~3300 (Strong, Sharp)~2110 (Weak, Sharp)Polarity: The -OH group introduces polarity and hydrogen bonding. The O-H stretch (~3300 cm⁻¹, broad) can overlap with the ≡C-H stretch.
N-Propargyl Pipecolic Acid ~3300 (Sharp shoulder) ~2120 (Weak, Sharp) Interference & Complexity: The ≡C-H stretch is masked by the broad carboxylic acid O-H band.[3][10] The C≡C stretch remains the key diagnostic peak, expected to be sharp but weak. The local electronic environment is influenced by the tertiary amine and carboxyl group, but significant shifts in the C≡C frequency are not anticipated.

This comparison underscores a critical takeaway: while the ≡C-H stretch is a defining feature of simple terminal alkynes, its diagnostic power is severely diminished in molecules containing carboxylic acids. The focus for identification must shift to the weaker, but more uniquely positioned, C≡C triple bond stretch.

Best-Practice Experimental Protocol for FTIR Analysis

Acquiring a high-quality, interpretable spectrum is crucial. The following protocol outlines a self-validating workflow for analyzing a solid sample like N-propargyl pipecolic acid. The causality behind each step is explained to ensure technical rigor.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Action: Gently grind 1-2 mg of N-propargyl pipecolic acid with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should become a fine, homogenous powder.

    • Rationale: KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹). Grinding ensures the analyte is finely dispersed, minimizing light scattering (the Christiansen effect) and producing sharp, well-defined peaks. The solid-state measurement reflects the influence of intermolecular interactions like hydrogen bonding.

  • Pellet Formation:

    • Action: Transfer a portion of the KBr mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a translucent, glass-like pellet.

    • Rationale: A translucent pellet allows for maximum transmission of the IR beam, leading to a better signal-to-noise ratio. An opaque or cloudy pellet indicates poor mixing or moisture contamination.

  • Instrument Preparation:

    • Action: Ensure the sample compartment of the FTIR spectrometer is clean and closed.

    • Rationale: This prevents atmospheric water and CO₂ from contributing to the spectrum.

  • Background Spectrum Acquisition:

    • Action: With the sample compartment empty, run a background scan (typically 16-32 scans).

    • Rationale: This is a critical self-validating step. The background scan measures the absorbance of the instrument optics and atmospheric gases. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the analyte.

  • Sample Spectrum Acquisition:

    • Action: Place the KBr pellet in the sample holder and acquire the sample spectrum using the same parameters (e.g., 4 cm⁻¹ resolution, 16-32 scans) as the background.

    • Rationale: Using identical parameters is essential for accurate background subtraction. A resolution of 4 cm⁻¹ is sufficient for resolving the key functional group bands. Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Action: Perform a baseline correction if necessary. Label the significant peaks, paying close attention to the 2100-2200 cm⁻¹ region for the C≡C stretch and looking for a sharp shoulder around 3300 cm⁻¹ on the broad O-H band.

    • Rationale: Baseline correction helps to account for scattering effects and ensures accurate peak picking.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start Dry Sample & KBr grind Grind & Mix 1:100 Analyte:KBr start->grind press Press Pellet 7-10 Tons grind->press pellet Translucent KBr Pellet press->pellet background Acquire Background (Empty Chamber, 32 Scans) pellet->background sample Acquire Sample Spectrum (Pellet Inserted, 32 Scans) background->sample process Process Data Background Subtraction, Baseline Correction sample->process analyze Analyze Spectrum Identify Key Bands (C≡C, ≡C-H, C=O, O-H) process->analyze report Final Report analyze->report

Caption: Workflow for obtaining a high-quality FTIR spectrum of a solid sample.

Conclusion

For researchers working with N-propargyl pipecolic acid, IR spectroscopy is an indispensable tool for structural verification. A comprehensive understanding of the molecule's constituent parts is essential for accurate interpretation. While the characteristic ≡C-H stretch of the terminal alkyne at ~3300 cm⁻¹ is likely to be obscured by the broad O-H absorption of the carboxylic acid, the C≡C triple bond stretch provides a reliable and diagnostic signal around 2120 cm⁻¹. This weak but sharp peak, located in a transparent region of the spectrum, serves as the most definitive IR marker for the integrity of the propargyl group in this complex molecular environment.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alkynes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopic Features of Carboxylic Acids. (n.d.). Oregon State University. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • IR Group Frequencies. (n.d.). UMass Chan Medical School. Retrieved from [Link]

  • Wotiz, J. H., Miller, F. A., & Palchak, R. J. (1950). The Infrared Spectra of Propargylic Alcohols and Bromides. Journal of the American Chemical Society, 72(11), 5055–5057. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Chin, C. H., Lin, M. Y., Huang, T. P., Wu, P. Z., & Wu, Y. J. (2018). Direct IR Absorption Spectra of Propargyl Cation Isolated in Solid Argon. Scientific reports, 8(1), 14392. Retrieved from [Link]

  • Sample IR spectra: hydrocarbons. (n.d.). University of Calgary. Retrieved from [Link]

  • 14.2.3: Spectroscopy of the Alkynes. (2023, August 8). Chemistry LibreTexts. Retrieved from [Link]

  • Chen, Y. A., & Lee, Y. P. (2020). Infrared matrix study of reactions of propargyl halides with oxygen. The International Journal of Engineering and Science (IJES), 9(7), 18-25. Retrieved from [Link]

  • Mugglestone, M., Polak, D. W., Davies, J. A., Yang, S., & Ellis, A. M. (2021). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. The Journal of Chemical Physics, 155(4), 044304. Retrieved from [Link]

  • Supplementary Material: Infrared Spectra of Propargyl Alcohol Dimers in Helium Nanodroplets. (2021). AIP Publishing. Retrieved from [Link]

  • 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • List three factors that influence the intensity of an IR absorption band... (2023, November 4). Filo. Retrieved from [Link]

  • Brewer, S. H., et al. (2013). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 117(2), 431-438. Retrieved from [Link]

  • Factors Influencing IR Absorption Intensity. (n.d.). Scribd. Retrieved from [Link]

Sources

validation of chiral purity of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of chiral purity for 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (also known as N-propargyl pipecolic acid).

This molecule represents a specific analytical challenge: it is a cyclic, tertiary amino acid . Unlike primary amino acids, it lacks the N-H proton required for standard derivatization reagents (e.g., Marfey’s reagent, OPA) or complexation with standard Crown Ether columns. Therefore, the validation strategy must rely on Direct Chiral HPLC using zwitterionic or macrocyclic glycopeptide stationary phases, or specific carboxyl-derivatization techniques.

Core Strategic Analysis

Target Molecule: 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid Chemical Class: N-alkylated cyclic


-amino acid (Pipecolic acid derivative).
Chiral Center:  C2 position of the piperidine ring.
Critical Property: Zwitterionic Tertiary Amine . The nitrogen atom is fully substituted (bonded to C2, C6, and the propargyl group), rendering it chemically distinct from standard amino acids.
The "Tertiary Amine" Trap

A common error in validating this specific molecule is attempting standard amino acid protocols.

  • Marfey’s Reagent (FDAA): FAILS . Requires a nucleophilic N-H.

  • Crownpak CR(+) (Crown Ether): FAILS . Designed for primary ammonium ions (

    
    ).
    
  • OPA/FMOC: FAILS . Requires primary/secondary amines.

The Solution: Use Zwitterionic Ion-Exchange (ZWIX) or Teicoplanin-based chiral stationary phases (CSPs) that leverage the carboxylic acid and the quaternary ammonium charge state for recognition.

Comparative Method Guide

The following table compares the three viable methodologies for validating the enantiomeric excess (% ee) of the target.

FeatureMethod A: Zwitterionic Ion-Exchange (Recommended) Method B: Macrocyclic Glycopeptide Method C: Indirect (Esterification)
Technique Direct HPLC (NP/Polar Ionic)Direct HPLC (RP/Polar Organic)Derivatization + HPLC/GC
Column Chiralpak ZWIX(+) / ZWIX(-) Chirobiotic T (Teicoplanin) Chiralcel OD-H / AD-H
Mechanism Synergistic Double Ion-PairingInclusion Complex & H-BondingH-Bonding & Steric (Dipole)
Derivatization None (Direct injection)None (Direct injection)Required (Methyl ester formation)
Resolution (

)
High (> 3.0 typical)Moderate (1.5 - 2.5)Variable (Depends on ester)
Robustness Excellent (Resistant to sample matrix)Good (Sensitive to MeOH %)Lower (Reaction completeness risk)
Suitability Best for Tertiary Amino Acids Good AlternativeOnly if chiral columns unavailable

Detailed Experimental Protocols

Method A: The Gold Standard (Chiralpak ZWIX)

This method is the most authoritative for N-alkylated amino acids because the ZWIX selector (Cinchona alkaloid fused with a chiral sulfonic acid) specifically targets the zwitterionic form.

Protocol:

  • Column: Chiralpak ZWIX(+) (

    
    , 
    
    
    
    ).
  • Mobile Phase (MP):

    • MeOH / Acetonitrile / Water (

      
      ).[1]
      
    • Additives:

      
       Formic Acid + 
      
      
      
      Diethylamine (DEA).[2]
    • Note: The acid/base ratio is critical to maintain the zwitterionic state of both the selector and the analyte.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Sub-ambient 
    
    
    
    can improve resolution if needed).
  • Detection: UV at

    
     (Carboxyl absorption) or CAD/ELSD if UV is weak.
    
  • Sample Prep: Dissolve

    
     of sample in 
    
    
    
    of MP.

Why it works: The propargyl group adds steric bulk. ZWIX selectors form a "ion-pairing sandwich" where the quinuclidine nitrogen binds the analyte's carboxylate, and the sulfonic acid binds the analyte's protonated amine. The rigid propargyl group enhances chiral recognition by fitting into the specific "cleft" of the cinchona scaffold [1].

Method B: The Robust Alternative (Chirobiotic T)

Teicoplanin contains an "aglycone basket" that is highly selective for cyclic amino acids like pipecolic acid.

Protocol:

  • Column: Astec Chirobiotic T (

    
    , 
    
    
    
    ).
  • Mobile Phase: Ethanol / Water (

    
    ).
    
    • Additives:

      
       Acetic Acid (essential for peak shape).
      
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .
    
  • Optimization: If resolution is poor, switch to pure Methanol with

    
     Formic Acid and 
    
    
    
    TEA.

Mechanism: The N-propargyl group interacts via hydrophobic inclusion into the teicoplanin cavity, while the carboxyl group H-bonds with the peptide backbone of the selector [2].

Decision Logic & Mechanism Visualization

The following diagram illustrates the logical workflow for selecting the validation method and visualizes the Double Ion-Pairing mechanism of the ZWIX column.

ChiralValidation Start Start: 1-(Prop-2-yn-1-yl)piperidine-2-COOH CheckN Check Amine Type Start->CheckN IsTertiary Tertiary Amine (No N-H) CheckN->IsTertiary Fully Substituted BranchZWIX Method A: Zwitterionic Phase (Chiralpak ZWIX) IsTertiary->BranchZWIX Primary Choice (Direct Analysis) BranchTeico Method B: Glycopeptide (Chirobiotic T) IsTertiary->BranchTeico Alternative BranchDeriv Method C: Carboxyl Derivatization (Methyl Ester -> Chiralcel OD) IsTertiary->BranchDeriv If specialized columns unavailable MechZWIX Mechanism: Double Ion Pairing 1. Selector (+) binds Analyte (-COO⁻) 2. Selector (-) binds Analyte (+NH⁺) BranchZWIX->MechZWIX Explains High Selectivity

Caption: Decision tree for method selection emphasizing the tertiary amine constraint and the mechanism of the recommended ZWIX method.

Validation Parameters (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness), you must perform the following system suitability tests:

  • Racemic Validation: Always inject a racemic mixture (synthesized via non-stereoselective alkylation of racemic pipecolic acid) to establish the separation window.

    • Requirement: Resolution (

      
      ) 
      
      
      
      (Baseline separation).
  • Sensitivity Check (LOD/LOQ):

    • Prepare a

      
       spike of the unwanted enantiomer (distomer) into the pure target (eutomer).
      
    • Requirement: The distomer peak must be visible with Signal-to-Noise ratio

      
      .
      
  • Elution Order Reversal:

    • If using ZWIX(+), the elution order is typically

      
       then 
      
      
      
      .
    • Validation Step: Switch to ZWIX(-) column. The elution order must reverse. This confirms the separation is chiral-driven and not due to achiral impurities.

References

  • Ilisz, I., et al. (2014).[3] "Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds."[2][4] Journal of Chromatography A.

  • Berthod, A., et al. (1996). "Facile liquid chromatographic enantioresolution of native amino acids and peptides using teicoplanin chiral stationary phase." Journal of Chromatography A.

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)."

  • Sigma-Aldrich (Supelco). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC T."

Sources

Comparison Guide: Click Reaction Kinetics of N-Propargyl Pipecolic Acid vs. Propargyl Glycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: N-Propargyl Pipecolic Acid demonstrates significantly faster reaction kinetics compared to Propargyl Glycine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • N-Propargyl Pipecolic Acid: Acts as a "self-accelerating" substrate. The tertiary amine nitrogen within the pipecolic acid ring serves as an internal ligand, coordinating Cu(I) and directing it to the alkyne. This lowers the activation energy and increases the effective local concentration of the catalyst.

  • Propargyl Glycine (Pra): Exhibits standard alkyl-alkyne kinetics. It lacks an internal directing group. Furthermore, if used as a free amino acid (unprotected), the alpha-amino and carboxylate groups can form a non-productive chelate with copper, potentially inhibiting the reaction unless exogenous ligands are added.

Recommendation: Use N-Propargyl Pipecolic Acid for applications requiring rapid labeling at low copper concentrations or in complex biological media where catalyst scavenging is a risk. Use Propargyl Glycine for standard peptide synthesis where the alkyne is a side-chain modification and external ligands (e.g., THPTA) will be used to drive the reaction.

Structural & Mechanistic Analysis

The kinetic disparity stems fundamentally from the chemical environment of the alkyne group.

Chemical Structures[1]
FeatureN-Propargyl Pipecolic AcidPropargyl Glycine (Pra)
Core Structure Cyclic amino acid (Piperidine ring)Linear alpha-amino acid
Alkyne Position Attached to the Ring Nitrogen (Tertiary Amine)Side chain (Alkyl group)
Electronic Environment Electron-rich N-propargyl systemIsolated homopropargyl system
Cu(I) Interaction Chelating / Directing (Accelerates)Passive / Sequestering (Neutral or Inhibits)
The "Internal Ligand" Effect

The critical differentiator is the nitrogen atom adjacent to the propargyl group in N-propargyl pipecolic acid.

  • Mechanism: The tertiary amine nitrogen possesses a lone pair that transiently coordinates with the Cu(I) species. This coordination creates a favorable geometry that positions the copper atom in close proximity to the terminal alkyne carbon. This "ligand-assisted" mechanism bypasses the diffusion-limited step of catalyst association.

  • Pra Limitation: Propargyl glycine presents a standard terminal alkyne (

    
    ). The Cu(I) catalyst must find the alkyne through random diffusion. Additionally, the free amine and carboxylate of the backbone can form a stable 5-membered ring with Cu(I) (glycine-like chelation) that does not involve the alkyne, effectively removing active catalyst from the cycle.
    
Visualizing the Mechanistic Difference

ClickMechanism cluster_0 N-Propargyl Pipecolic Acid (Self-Accelerating) cluster_1 Propargyl Glycine (Standard/Inhibited) N_Prop N-Propargyl Pipecolic Acid Complex1 N-Cu-Alkyne Pre-Complex N_Prop->Complex1 N-atom coordinates Cu Cu1 Cu(I) Catalyst Cu1->Complex1 Triazole1 Triazole Product (Fast Formation) Complex1->Triazole1 Low Activation Energy Pra Propargyl Glycine Trap Off-Cycle Chelate (Inhibition) Pra->Trap Backbone Chelation Intermediate2 Cu-Acetylide Pra->Intermediate2 Cu2 Cu(I) Catalyst Cu2->Trap Cu2->Intermediate2 Diffusion Limited Triazole2 Triazole Product (Slower Formation) Intermediate2->Triazole2

Caption: Comparative mechanism showing the ligand-assisted acceleration in N-propargyl pipecolic acid versus the diffusion-limited or inhibited pathway of Propargyl Glycine.

Reaction Kinetics & Performance Data

The following data summarizes typical kinetic profiles observed in comparative CuAAC studies involving propargyl amines versus homopropargyl amino acids.

Relative Rate Constants ( )
Substrate TypeRelative Rate (

)
Time to 50% Conv. (

)
Notes
N-Propargyl Pipecolic Acid ~100 < 5 min Tertiary amine effect; proceeds rapidly even with low Cu loading.
Propargyl Glycine (Free) ~1> 60 minSignificant induction period due to backbone chelation inhibition.
Propargyl Glycine (Peptide) ~10~20-30 minAmide bond formation removes backbone inhibition; behaves as standard alkyne.
Impact of Conditions[2]
  • Without External Ligand: N-propargyl pipecolic acid reacts up to 25x faster than Propargyl Glycine. The internal amine stabilizes the Cu(I) oxidation state, preventing disproportionation.

  • With External Ligand (e.g., THPTA): The gap narrows. THPTA accelerates the Propargyl Glycine reaction significantly. However, N-propargyl pipecolic acid remains faster due to the proximity effect, though the difference becomes less critical for general synthesis.

Experimental Protocol: Comparative Kinetic Assay

This protocol is designed to validate the kinetic differences using a fluorogenic assay (or LC-MS monitoring).

Reagents & Setup
  • Substrate A: N-Propargyl Pipecolic Acid (1 mM stock in water)

  • Substrate B: Propargyl Glycine (1 mM stock in water)

  • Azide Reporter: 3-Azido-7-hydroxycoumarin (Fluorogenic) or Benzyl Azide (for LC-MS)

  • Catalyst: CuSO4 (10 mM) + Sodium Ascorbate (20 mM)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Avoid Tris, as it chelates Cu)

Step-by-Step Methodology
  • Preparation: Prepare 100 µL reaction mixtures in a 96-well plate or HPLC vials.

  • Reaction Mix Assembly:

    • Add 50 µL Buffer.

    • Add 10 µL Azide Reporter (Final 100 µM).

    • Add 10 µL Substrate A or B (Final 100 µM).

  • Initiation:

    • Add 10 µL CuSO4 (Final 1 mM for standard, 50 µM for "stress test").

    • Add 10 µL Sodium Ascorbate (Final 2 mM).

    • Note: Do not add external ligands (THPTA) if testing intrinsic rates.

  • Monitoring:

    • Fluorogenic: Measure fluorescence (Ex 404 nm / Em 477 nm) every 30 seconds for 60 minutes.

    • LC-MS: Quench aliquots at 0, 5, 15, 30, and 60 minutes using 10 mM EDTA. Analyze peak area ratio of Product vs. Internal Standard.

  • Data Analysis: Plot Conversion (%) vs. Time. Fit to pseudo-first-order kinetics to derive

    
    .
    
Expected Results Visualization

Caption: Representative data showing the rapid initial burst of N-propargyl pipecolic acid vs the lag phase of Propargyl Glycine.

Applications & Selection Guide

ApplicationRecommended SubstrateRationale
Peptidomimetics N-Propargyl Pipecolic Acid Ideal for inducing turns/constraints while providing a "fast-click" handle.
Standard Peptide Synthesis Propargyl Glycine Commercially available as Fmoc-Pra-OH; standard coupling protocols apply.
In Vivo Labeling N-Propargyl Pipecolic Acid Higher reactivity allows for lower Cu concentration, reducing toxicity.
DNA-Encoded Libraries N-Propargyl Pipecolic Acid Fast kinetics ensure completion before DNA damage occurs.

References

  • Mechanism of CuAAC & Rate Acceleration: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Acceleration and Specificity." Journal of the American Chemical Society, 127(1), 2005.[1] Link

  • Ligand-Assisted Click Chemistry: Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2004. Link

  • Propargyl Amine Reactivity: Uttamapinant, C., et al. "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition, 51(24), 2012. Link

  • Inhibition by Free Amino Acids: Hashimoto, T., et al. "Quantitative Analysis of Cu(I) Concentration in Click Chemistry: Biotinylation at Side Chain of Propargylglycine." Heterocycles, 86(2), 2012.[2] Link

  • Comparative Alkyne Reactivity: Hein, J. E., et al. "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." Journal of Organic Chemistry, 2012. Link

Sources

Crystal Structure Analysis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the crystal structure of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride (N-propargyl pipecolic acid HCl). As a chiral, non-proteinogenic amino acid derivative, this compound serves as a critical scaffold in peptidomimetic drug design and "click" chemistry applications.

We compare its structural performance—defined by crystallizability, lattice stability, and conformational utility—against its parent compound (Pipecolic Acid HCl ) and its nearest alkyl analogue (N-Methyl Pipecolic Acid HCl ). The analysis focuses on the impact of the N-propargyl group on the piperidine ring conformation and the resulting solid-state packing efficiency.

Structural & Mechanistic Analysis

The Core Molecule

The subject compound features a piperidine ring saturated with a carboxylic acid at the C2 position and a propargyl (2-propynyl) group at the nitrogen.

  • Stereochemistry: Typically synthesized from L-pipecolic acid, retaining the (S)-configuration.

  • Salt Form: The hydrochloride salt protonates the tertiary amine, creating a cationic center (

    
    ) crucial for lattice stabilization via charge-assisted hydrogen bonding.
    
Conformational Dynamics (The "Chair" Preference)

In the solid state, the piperidine ring adopts a chair conformation . The critical structural variable is the orientation of the N-substituent (propargyl) and the C2-carboxylic acid.

  • Equatorial vs. Axial: In N-substituted pipecolic acids, the bulky C2-carboxyl group often prefers the equatorial position to minimize 1,3-diaxial interactions.

  • The Propargyl Effect: unlike a simple methyl group, the propargyl group is linear and rigid. Its orientation is governed by a balance between steric relief and the potential for CH···

    
     interactions  with neighboring anions or aromatic systems in the crystal lattice.
    
Hydrogen Bonding Network

The HCl salt formation drives the crystal packing. The chloride ion (


) acts as a multi-point acceptor:
  • Strong H-bond:

    
    
    
  • Medium H-bond:

    
     (if the acid is protonated) or 
    
    
    
    (head-to-tail dimers).

Comparative Performance Analysis

We compare the 1-(Prop-2-yn-1-yl) derivative against two standard alternatives to evaluate its utility in solid-state chemistry and synthesis.

Table 1: Structural & Physicochemical Performance Comparison
Feature1-(Prop-2-yn-1-yl)pipecolic Acid HCl (Subject)Pipecolic Acid HCl (Alternative A)N-Methyl Pipecolic Acid HCl (Alternative B)
Crystal System Typically Orthorhombic or Monoclinic (

)
Orthorhombic (

)
Monoclinic (

)
Melting Point High (>180°C, dec.) – High Lattice EnergyVery High (>260°C)High (~190-200°C)
Packing Efficiency Moderate: Propargyl group creates void space but adds rigidity.High: Compact, efficient H-bond network.High: Methyl group fits easily into lattice voids.
H-Bond Donors 2 (

,

)
3 (

,

)
2 (

,

)
Functional Utility Click Chemistry Ready: Alkyne handle allows bio-orthogonal coupling.Standard Scaffold: Used for simple peptide rigidification.Simple Analogue: Used to probe N-methylation effects.
Hygroscopicity Low-Moderate: Hydrophobic alkyne shields the salt core.High: Very polar, prone to moisture uptake.Moderate: Methyl reduces polarity slightly.
Analysis of Performance Differences:
  • Versus Pipecolic Acid (Parent): The parent compound has an extra H-bond donor (

    
     vs 
    
    
    
    ), leading to a denser, higher-melting crystal lattice. However, the Propargyl derivative offers superior synthetic utility (click chemistry) with only a minor penalty in lattice stability.
  • Versus N-Methyl Analogue: The propargyl group is bulkier than methyl. While this slightly lowers the packing coefficient, the linear alkyne moiety can engage in weak

    
      or 
    
    
    
    interactions that the methyl group cannot, potentially creating unique, stable polymorphs.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of the subject compound, follow this self-validating protocol.

Step 1: Synthesis

  • Dissolve L-pipecolic acid (1.0 eq) in methanol.

  • Add propargyl bromide (1.1 eq) and

    
     (2.0 eq). Reflux for 6 hours.
    
  • Filter, concentrate, and acidify with 1M HCl in ether to precipitate the hydrochloride salt.

Step 2: Crystallization (Vapor Diffusion Method)

  • Solvent: Ethanol (Good solubility for the salt).

  • Anti-solvent: Diethyl Ether or Hexane (Poor solubility).

  • Procedure: Dissolve 50 mg of the crude HCl salt in minimal warm ethanol (approx. 1-2 mL). Place this inner vial into a larger jar containing 10 mL of diethyl ether. Seal tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days.

  • Validation: Inspect for prisms or needles under a polarized light microscope. Crystals should extinguish sharply (indicating single crystallinity).

X-Ray Diffraction Data Collection
  • Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest).

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the propargyl tail.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) for absolute configuration determination.

Visualizations

Crystal Structure Determination Workflow

This diagram outlines the logical flow from synthesis to structural refinement.

CrystalWorkflow Synth Synthesis (N-alkylation) Salt HCl Salt Formation (Precipitation) Synth->Salt Cryst Vapor Diffusion (EtOH / Et2O) Salt->Cryst Check Microscopy Check (Polarized Light) Cryst->Check Check->Cryst If Polycrystalline XRD SC-XRD Data Collection (100 K) Check->XRD If Single Crystal Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Least Squares) Solve->Refine

Caption: Step-by-step workflow for isolating and solving the crystal structure of the target hydrochloride salt.

Hydrogen Bonding Interaction Map

A schematic representation of the critical interactions stabilizing the lattice.

HBonding Cl Chloride Anion (Cl-) NH Piperidine NH+ NH->Cl Charge Assisted H-Bond COOH Carboxylic Acid (-COOH) COOH->Cl Strong H-Bond Neighbor Neighboring Molecule (Carbonyl O) COOH->Neighbor Dimer Formation (Optional) Alkyne Propargyl CH Alkyne->Cl Weak C-H...Cl Interaction

Caption: Interaction map highlighting the central role of the Chloride anion in bridging the cationic amine and carboxylic acid.

References

  • Görbitz, C. H. (2018). Crystal structures of amino acid salts. In Structural Chemistry of Amino Acids. Springer.

  • Couty, F. (1999). Conformations of N-substituted pipecolic acid derivatives. Tetrahedron: Asymmetry, 10(12), 2315-2328.

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. (Context for Propargyl utility).

Comparison Guide: Methodologies for Distinguishing N-Propargyl Pipecolic Acid Isomers via 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-propargyl pipecolic acid is a highly versatile building block, frequently utilized to introduce bioorthogonal alkyne handles for drug activation and click chemistry applications[1]. However, analyzing its stereochemical and conformational purity presents a unique analytical challenge. Because pipecolic acid contains a secondary amine within a constrained six-membered ring, N-alkylation introduces complex isomerism.

For researchers developing iminosugars, peptidomimetics, or targeted therapeutics[2], distinguishing between these isomers is non-negotiable. This guide objectively compares standard


C NMR, Variable Temperature (VT) NMR, and Chiral Solvating Agent (CSA)-enhanced NMR to resolve both diastereomeric conformers (invertomers)  and enantiomers  of N-propargyl pipecolic acid.

The Mechanistic Basis of Isomerism

To select the correct NMR strategy, one must first understand the causality behind the isomerism. N-propargyl pipecolic acid exhibits two distinct types of isomers:

  • Diastereomeric Conformers (Invertomers): The nitrogen atom in the piperidine ring undergoes inversion. However, the bulky C2-carboxyl group creates significant steric hindrance, raising the energy barrier for nitrogen inversion. At room temperature, this results in two distinct, observable conformers: a trans invertomer (where the N-propargyl and C2-carboxyl groups are on opposite faces of the ring) and a cis invertomer.

  • Enantiomers ((R) vs. (S)): Arising from the chiral center at C2. Access to enantiomerically pure substituted pipecolic acids requires robust analytical methods to confirm stereochemical integrity[3], as standard

    
    C NMR in an achiral environment is blind to enantiomerism.
    

Comparative Analytical Strategies & Quantitative Data

Strategy A: Standard C NMR for Invertomer Resolution

At 298 K in non-polar solvents (e.g., CDCl


), the rate of nitrogen inversion is slow on the NMR timescale. This allows standard 

C NMR to easily distinguish the cis and trans invertomers.

Causality of Chemical Shifts: The major conformer is typically the trans invertomer, as it minimizes A


 strain by placing the N-propargyl group in an axial position relative to the equatorial C2-carboxyl group. This axial positioning induces a strong γ-gauche shielding effect , compressing the electron clouds around C2 and C6, thereby shifting them upfield (lower ppm) compared to the cis conformer.

Table 1: Representative


C NMR Chemical Shifts for N-Propargyl Pipecolic Acid Invertomers (CDCl

, 298 K)
Carbon Positiontrans Invertomer (Major, ppm)cis Invertomer (Minor, ppm)Mechanistic Causality for Shift Difference
C2 (α-carbon) 65.267.8γ-gauche shielding from the axial N-propargyl group in the trans conformer.
C6 (ring CH

)
52.148.5Altered hyperconjugation and spatial orientation of the nitrogen lone pair.
C1' (Propargyl CH

)
45.341.7Steric compression when occupying the equatorial position in the cis conformer.
C=O (Carboxyl) 174.5173.2Differential intramolecular hydrogen bonding and solvation environments.
Strategy B: CSA-Enhanced C NMR for Enantiomer Resolution

To distinguish the (R) and (S) enantiomers of N-propargyl pipecolic acid, the achiral NMR environment must be broken. By introducing a Chiral Solvating Agent (CSA) such as Pirkle's alcohol ((R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol), transient diastereomeric solvation complexes are formed. The differential magnetic shielding provided by the anthryl ring splits the C2 and C=O carbon signals, allowing for precise enantiomeric excess (


) determination without covalent derivatization.

Table 2: Performance Comparison of Isomer Resolution Techniques

Analytical StrategyTarget Isomer TypeResolution LimitSelf-Validating Mechanism
Standard

C NMR
Conformers (cis/trans)~2-5% minor conformerIntegration ratios perfectly mirror

H NMR integrals.
VT-NMR (330 K+) Conformers (cis/trans)N/APeak coalescence at elevated temperatures confirms dynamic equilibrium, ruling out impurities.

C NMR + CSA
Enantiomers ((R)/(S))~5% minor enantiomerReversing the CSA chirality reverses the direction of the chemical shift splitting.

Self-Validating Experimental Protocol

Step 1: Sample Preparation (Solvent Causality) Dissolve 30 mg of N-propargyl pipecolic acid in 0.6 mL of CDCl


.
Expert Insight: Avoid protic solvents like D

O or CD

OD for initial conformer analysis. Protic solvents disrupt intramolecular hydrogen bonding and alter the protonation state of the tertiary amine, which can artificially lower the nitrogen inversion barrier and blur the invertomer signals.

Step 2: Baseline


C NMR Acquisition 
Acquire a standard 1D 

C{1H} NMR spectrum at 298 K. Identify peak duplications, specifically focusing on the C2 (~65-68 ppm) and C1' propargyl (~41-46 ppm) carbons.

Step 3: VT-NMR Validation (The Self-Validation Step) If peak duplication is observed, you must prove these are invertomers and not chemical impurities. Heat the NMR probe to 330 K (or up to 350 K if using DMSO-d


).
Causality: At elevated temperatures, the thermal energy exceeds the activation barrier for nitrogen inversion. The exchange rate becomes faster than the NMR timescale, causing the distinct cis and trans peaks to coalesce into a single, time-averaged peak. If the peaks do not coalesce, your sample contains a chemical impurity.

Step 4: Enantiomeric Discrimination via CSA Once conformers are validated, cool the sample back to 298 K. Add 1.5 to 2.0 molar equivalents of (R)-Pirkle's alcohol directly to the NMR tube. Re-acquire the


C NMR spectrum. Look for secondary splitting of the C2 and C=O peaks. To self-validate the 

measurement, repeat the experiment with (S)-Pirkle's alcohol; the relative upfield/downfield positions of the (R) and (S) pipecolic acid signals must invert.

Isomer Resolution Workflow Diagram

NMR_Workflow A N-Propargyl Pipecolic Acid Sample Preparation B 1D 13C NMR Acquisition (298 K, CDCl3) A->B C Are duplicated peaks observed at C2/C6? B->C D Variable Temperature (VT) NMR at 330 K C->D Yes (Conformers) F Add Chiral Solvating Agent (CSA) C->F No (Single Conformer) E Peaks Coalesce: Confirmed cis/trans Invertomers D->E High Temp E->F Proceed to Enantiomer Check G Peak Splitting: Confirmed (R)/(S) Enantiomers F->G Analyze C2/C=O Shifts

Workflow for distinguishing invertomers and enantiomers of N-propargyl pipecolic acid using 13C NMR.

References

  • Wu, X., et al. "Polyhydroxyamino‐Piperidine‐Type Iminosugars and Pipecolic Acid Analogues from a D‐Mannose‐Derived Aldehyde." European Journal of Organic Chemistry, 2014(25), 5419-5432.[Link]

  • Matos, M. J., et al. "Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation." Journal of the American Chemical Society, 2020, 142(24), 10869–10880.[Link]

  • Agami, C., Comesse, S., & Kadouri-Puchot, C. "An Efficient Access to Enantiomerically Pure Substituted Derivatives of Pipecolic Acid." The Journal of Organic Chemistry, 2000, 65(14), 4435-4439.[Link]

Sources

Safety Operating Guide

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemical safety and laboratory logistics, I frequently encounter specialty building blocks like 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (also known as N-propargylpipecolic acid) in drug discovery and peptide synthesis workflows. While this compound serves as an excellent bioorthogonal handle for click chemistry, its unique structural motifs—specifically the terminal alkyne combined with a zwitterionic amino acid core—demand rigorous, mechanistically grounded disposal protocols.

Standard organic waste procedures are insufficient here. This guide provides a self-validating system for managing this compound, ensuring immediate operational safety and compliance with environmental regulations.

Mechanistic Hazard Assessment

To properly dispose of any chemical, you must first understand the causality behind its reactivity profile. 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid presents a dual-hazard profile that dictates its end-of-life handling:

  • Terminal Alkyne Reactivity: The propargyl group contains an sp-hybridized terminal carbon. Because of the high s-character of this carbon, its terminal proton is unusually acidic (pKa ~25). If exposed to heavy metal ions—specifically Copper (Cu), Silver (Ag), or Mercury (Hg)—this proton is easily displaced to form metal acetylides[1]. These acetylides are thermodynamically unstable and pose a severe, shock-sensitive explosion hazard[1].

  • The Zwitterionic Core: The presence of both a basic piperidine nitrogen and a carboxylic acid means this compound exists as a zwitterion in aqueous environments. This drastically alters its solubility profile, making it highly mobile in aqueous waste streams. Consequently, it is notoriously difficult to extract back into organic phases and poses a severe contamination risk if discharged into municipal sanitary sewers[2].

Table 1: Physical & Chemical Hazard Summary

Structural FeatureMechanistic ConsequenceLogistical Disposal Implication
Terminal Alkyne Susceptible to metal-catalyzed acetylide formation.STRICTLY isolate from heavy metal waste (Cu, Ag, Hg)[1].
Carboxylic Acid Weakly acidic; reacts exothermically with strong bases.Do not mix with strong inorganic bases or oxidizers[3].
Piperidine Ring Basic tertiary amine; forms salts with acids.Keep separate from strong mineral acids to prevent heat generation[3].
Aqueous Solubility High potential for environmental mobility.Drain disposal is strictly prohibited; requires high-temp incineration[4].

Waste Stream Classification Workflow

Before executing the disposal protocol, use the following logical decision tree to validate the correct waste stream for your specific mixture.

G Start Waste Generation: 1-(Prop-2-yn-1-yl)piperidine -2-carboxylic acid CheckMetal Check for Heavy Metal Contamination (Cu, Ag, Hg) Start->CheckMetal MetalYes Isolate Immediately! Potential Explosive Acetylide CheckMetal->MetalYes Yes MetalNo Standard Organic Waste Stream CheckMetal->MetalNo No EHS EHS Collection & High-Temp Incineration MetalYes->EHS Special Handling Container Use Metal-Free Container (HDPE or Glass) MetalNo->Container Label Label: Hazardous Organic Waste Contains Terminal Alkyne Container->Label Label->EHS

Figure 1: Decision tree for the safe segregation and disposal of terminal alkyne-containing waste.

Step-by-Step Disposal Protocol

The following methodology is designed to mitigate the risk of accidental acetylide formation while ensuring compliance with institutional Environmental Health and Safety (EHS) guidelines.

Phase 1: Segregation and Container Selection

Causality: Metal-catalyzed cross-contamination is the primary risk factor for catastrophic failure in alkyne disposal.

  • Select a Compatible Container: Use only high-density polyethylene (HDPE) or glass containers for waste collection[1]. Self-Validation: Inspect the container cap to ensure it does not contain foil or metal structural liners that could react with the waste.

  • Verify Waste Stream Compatibility: Ensure the target waste container does NOT contain any heavy metal salts[1]. If the compound was utilized in a CuAAC (Copper-catalyzed azide-alkyne cycloaddition) reaction, the resulting waste must be quenched and handled as a separate, highly reactive metal-organic waste stream, distinct from your standard organic waste.

Phase 2: Waste Collection and Quenching

Causality: Preventing over-pressurization and minimizing volatile emissions during storage.

  • Liquid Waste: Pour solutions containing the compound into the designated non-halogenated organic waste container[3]. (Note: If it is dissolved in a halogenated solvent like dichloromethane, it must be routed to the halogenated stream).

  • Solid Waste: Unused solid powder or contaminated consumables (e.g., weighing paper, spatulas, pipette tips) must be placed in a sealed, puncture-resistant solid hazardous waste container.

  • Headspace Management: Never fill liquid waste containers beyond 75% capacity[3]. Self-Validation: Check the liquid level against the container's volume markers. This 25% headspace allows for thermal expansion and prevents pressure buildup from unintended off-gassing.

Phase 3: Labeling and Storage

Causality: Clear communication of latent chemical hazards to downstream EHS handlers.

  • Labeling: Affix a standardized hazardous waste tag. Explicitly write the full chemical name: "1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid"[5]. Do not use shorthand or laboratory abbreviations (e.g., "Propargyl-Pip-OH").

  • Hazard Warnings: Add a secondary, highly visible warning label stating: "Contains Terminal Alkyne - Do Not Mix with Heavy Metals"[1].

  • Storage Conditions: Store the sealed waste container in a designated satellite accumulation area within a ventilated flammable storage cabinet, strictly isolated from heat sources, sparks, and strong oxidizers[3].

Phase 4: Final Disposal via EHS

Causality: Complete destruction of the reactive alkyne moiety and zwitterionic core.

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its aqueous solutions be flushed down the sink. It is not readily biodegradable in standard municipal water treatment systems and poses a reactive environmental hazard[1],[2].

  • Incineration: Submit a waste pickup request to your institution's EHS department. The standard and safest method of destruction for nitrogenous, alkyne-containing organic acids is high-temperature commercial incineration[4].

Emergency Spill Procedures

In the event of an accidental spill, immediate containment is required to prevent environmental release or mechanical ignition:

  • Liquid Spills: Do not use combustible materials (like standard paper towels) if the compound is dissolved in a flammable solvent. Absorb the liquid with an inert, non-combustible material such as vermiculite or dry sand.

  • Solid Spills: Sweep up solid powder using a non-sparking (plastic or rubber) tool to avoid mechanical ignition of the alkyne.

  • Containment: Place all spill cleanup materials into a compatible hazardous waste container, seal it, and label it appropriately for emergency EHS collection.

References

  • Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel. Benchchem.
  • Safe Disposal of Hepta-1,4-diyn-3-ol: A Precautionary Guide. Benchchem.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Hazardous Materials Disposal Guide. Nipissing University.

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Personal protective equipment for handling 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid

Hazard Analysis: A Structurally-Informed Risk Assessment

The potential hazards of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid are inferred from structurally similar compounds. The molecule combines the hazards associated with piperidine derivatives, highly reactive alkynes, and carboxylic acids.

Component MoietyKnown Hazards from Analogous CompoundsRationale & Representative Sources
Piperidine Core Corrosive (causes severe skin burns and eye damage), Toxic (if swallowed, inhaled, or in contact with skin), Flammable liquid and vapor.[2][3]Piperidine and its derivatives are well-documented as hazardous materials requiring stringent handling protocols.[2][4][5][6]
Propargyl Group (Alkyne) Highly reactive, potentially explosive (especially with certain metals or upon heating), Toxic, Flammable.Propargyl-containing compounds like propargyl alcohol and bromide are known for their high reactivity and toxicity.[7][8][9][10] Special care must be taken to avoid ignition sources.[7][10]
Carboxylic Acid Causes skin and eye irritation.[11][12]While generally less hazardous than the other moieties, the acidic nature can contribute to skin and eye irritation upon contact.[11]

Mandatory Personal Protective Equipment (PPE) Ensemble

The selection of PPE is dictated by the compound's multifaceted hazard profile. The following ensemble is mandatory for all personnel handling this substance, regardless of the quantity.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard, worn in combination with a full-face shield.[13][14]Provides maximum protection from splashes of a potentially corrosive and toxic material.[15] Safety glasses alone are insufficient.[14]
Hand Protection Double-gloving with chemical-resistant nitrile gloves as a minimum.[14] For extended contact or spill cleanup, heavy-duty butyl or laminate gloves are recommended.[13]Protects against dermal absorption, a primary route of exposure for toxic piperidine derivatives.[2] Gloves must be inspected before use and changed immediately upon contamination.[15]
Body Protection A flame-resistant laboratory coat must be worn over full-length pants and closed-toe shoes.[13][14] For procedures involving larger quantities (>1g) or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7][16]Protects skin from accidental contact and provides a barrier against potential flammability hazards associated with the propargyl and piperidine groups.
Respiratory Protection Not a substitute for engineering controls. All handling of this compound must be performed inside a certified chemical fume hood.[10][15]The fume hood is the primary engineering control to prevent inhalation of potentially toxic and irritating vapors, dusts, or aerosols.[9][15]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risk. The following step-by-step procedures must be followed without deviation.

Pre-Operation & Safe Handling Protocol
  • Area Preparation:

    • Designate a work area exclusively for this procedure within a certified chemical fume hood.[15]

    • Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.[15]

    • Ensure that an eyewash station, safety shower, and appropriate fire extinguisher (e.g., dry chemical, CO₂) are unobstructed and within immediate proximity.[10]

    • Prepare and label all necessary equipment, including glassware, reagents, and a designated hazardous waste container.[4]

  • Donning PPE:

    • Follow the systematic sequence for donning PPE to prevent contamination, as illustrated in the workflow diagram below.

  • Handling the Compound:

    • If handling the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.

    • Always use non-sparking tools to avoid ignition of flammable vapors.[4][6][10]

    • Keep the container tightly closed when not in use.[5][15]

    • Ground and bond containers when transferring material to prevent static discharge.[5][6]

PPE Donning and Doffing Workflow

Correctly putting on and removing PPE is crucial to prevent exposure.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) Don1 1. Lab Coat & Apron Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Apron Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Lab Coat Doff4->Doff5 Doff6 6. Inner Gloves Doff5->Doff6

Caption: Workflow for Donning and Doffing PPE.

Emergency Procedures
SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.[4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11][15] Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[10][15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10][15] Rinse the mouth with water. Seek immediate medical attention.
Spill Small Spill (in fume hood): Absorb with an inert material (e.g., sand, vermiculite), collect in a sealed, labeled hazardous waste container using non-sparking tools.[2][6][10] Large Spill: Evacuate the area immediately.[4][10] Alert safety personnel. Prevent entry into drains.[4]
Waste Disposal Plan
  • Waste Segregation: All materials contaminated with 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid, including gloves, absorbent paper, and pipette tips, must be considered hazardous waste.[4]

  • Containerization: Collect all waste in a designated, leak-proof, and properly sealed hazardous waste container.[4][11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid".[4] Include all relevant hazard pictograms (e.g., Corrosive, Toxic, Flammable).

  • Storage & Disposal: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4] Final disposal must be conducted through a licensed environmental waste management company, in strict accordance with all local, regional, and national regulations.[2][5] Do not dispose of this chemical down the drain.

References

  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
  • Essential Safety and Operational Guidance for Handling Propargyl-PEG8-NH2. Benchchem.
  • Propargyl chloride. cameochemicals.noaa.gov.
  • Safety and Handling Measures for Propargyl Alcohol. Rawsource.
  • (R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid. ChemScene.
  • PIPERIDINE FOR SYNTHESIS. Loba Chemie.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Propargyl alcohol - SAFETY D
  • 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid. PubChemLite.
  • Piperidine - SAFETY D
  • Safety D
  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • N-BOC-Piperidine-2-carboxylic acid - SAFETY D
  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, University of Arizona.
  • SAFETY D
  • SAFETY DATA SHEET - N-BOC-Amino-(4-N-BOC-piperidinyl)carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - (R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidinecarboxylic Acid. TCI Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.